Product packaging for 8-Hydroxyquinoline-7-carboxylic acid(Cat. No.:CAS No. 19829-79-9)

8-Hydroxyquinoline-7-carboxylic acid

Cat. No.: B025490
CAS No.: 19829-79-9
M. Wt: 189.17 g/mol
InChI Key: JYIAZVFJRYLCBH-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35082. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO3 B025490 8-Hydroxyquinoline-7-carboxylic acid CAS No. 19829-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxyquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-7(10(13)14)4-3-6-2-1-5-11-8(6)9/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIAZVFJRYLCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C(=O)O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282700
Record name 8-hydroxyquinoline-7-carboxylic acid
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19829-79-9
Record name 19829-79-9
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Record name 19829-79-9
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Record name 8-hydroxyquinoline-7-carboxylic acid
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Record name 8-Hydroxyquinoline-7-carboxylic Acid
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Foundational & Exploratory

8-Hydroxyquinoline-7-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 8-Hydroxyquinoline-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the quinoline family.[1][2] Structurally, it is a derivative of 8-hydroxyquinoline (also known as oxine) with a carboxylic acid group substituted at the 7-position. This arrangement of a phenolic hydroxyl group and a heterocyclic nitrogen atom makes it a powerful bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions.[3][4] This characteristic is central to its diverse applications, which span analytical chemistry, pharmaceutical development, and biological research.[3] In the pharmaceutical and drug development sectors, it serves as a key intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[3] Its ability to interfere with metal-dependent biological processes also makes it a subject of investigation for enzyme inhibition and cell signaling studies.[3][5]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical databases and suppliers.

PropertyValueReference(s)
IUPAC Name This compound[1][2]
CAS Number 19829-79-9[1][2]
Molecular Formula C₁₀H₇NO₃[1][2]
Molecular Weight 189.17 g/mol [1][2]
Appearance Pale yellow to reddish yellow powder[3]
Boiling Point 384.7 °C at 760 mmHg[6]
Density 1.48 g/cm³[6]
pKa 1.34[5]
Solubility Slightly soluble in DMSO (with heat/sonication) and Methanol.[5]
Storage Conditions 2 - 8 °C or -20°C Freezer, under inert atmosphere.[3][5]
InChI InChI=1S/C10H7NO3/c12-9-7(10(13)14)4-3-6-2-1-5-11-8(6)9/h1-5,12H,(H,13,14)[1][2]
SMILES C1=CC2=C(C(=C(C=C2)C(=O)O)O)N=C1[1][2]

Safety and Hazard Information

Aggregated GHS hazard information indicates the following potential hazards associated with this compound.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H302: Harmful if swallowed.[2]

  • H335: May cause respiratory irritation.[2]

Standard personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound.[7]

Experimental Protocols

Protocol 1: Hypothetical Two-Step Synthesis

This protocol describes a potential method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 8-Hydroxyquinoline via Skraup Reaction

The Skraup reaction is a classic method for synthesizing quinolines. This generalized procedure uses o-aminophenol as the starting material.[7][8]

  • Reagent Preparation: In a fume hood, prepare a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

  • Reaction Setup: To the reaction vessel, add o-aminophenol (1 eq.).

  • Addition of Reagents: Slowly and with vigorous stirring, add glycerol (approx. 3 eq.). Subsequently, add a dehydrating agent such as concentrated sulfuric acid and an oxidizing agent like o-nitrophenol (approx. 0.5 eq.).[7]

  • Heating: Heat the mixture, typically to around 130-140°C, for several hours.[8] The reaction is exothermic and should be carefully controlled.

  • Work-up: After cooling, the reaction mixture is poured into a large volume of water.

  • Neutralization: The acidic solution is carefully neutralized with a base (e.g., sodium hydroxide solution) to a pH of approximately 7-8 to precipitate the crude 8-hydroxyquinoline.[8]

  • Purification: The crude product is collected by filtration and can be purified by steam distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Step 2: Carboxylation of 8-Hydroxyquinoline via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction introduces a carboxylic acid group onto a phenol ring.[9][10] This procedure is adapted from the general principles of the reaction and a protocol for a similar compound.[1][10]

  • Formation of Phenoxide: Dissolve the purified 8-hydroxyquinoline (1 eq.) from Step 1 in a suitable solvent (e.g., tetrahydrofuran). Add a strong base, such as potassium tert-butoxide (1 eq.), and stir the mixture, possibly under reflux, for approximately one hour to form the potassium salt.[1]

  • Solvent Exchange: Evaporate the solvent under reduced pressure. Dissolve the resulting solid phenoxide in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

  • Carboxylation: Heat the mixture to 115-120°C and pass dry carbon dioxide gas through the solution for several hours (e.g., 3 hours).[1][9] This step should be performed under pressure for optimal results.

  • Acidification: Cool the reaction mixture to room temperature and acidify it with a dilute mineral acid (e.g., 1% HCl) to precipitate the crude this compound.[1]

  • Purification: Collect the solid by filtration. For further purification, the solid can be dissolved in an aqueous potassium carbonate solution, filtered to remove insoluble impurities, and then re-precipitated by acidifying the filtrate. The final product should be washed and dried thoroughly.[1]

Protocol 2: General Method for Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Record ¹H and ¹³C NMR spectra.

    • Analyze the spectra to confirm the presence of the expected aromatic, hydroxyl, and carboxylic acid protons and carbons, and verify the substitution pattern.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum of the solid sample using a KBr pellet or an ATR accessory.

    • Identify characteristic absorption bands for O-H (broad, for both phenol and carboxylic acid), C=O (carboxylic acid), and C=N/C=C (aromatic rings) functional groups.

  • Mass Spectrometry (MS):

    • Analyze the sample using a technique such as Electrospray Ionization (ESI) Mass Spectrometry.

    • Determine the molecular weight by observing the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare it to the calculated value (189.17).

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the synthesis workflow and the primary mechanism of action for this compound.

G cluster_0 Step 1: Skraup Reaction cluster_1 Step 2: Kolbe-Schmitt Reaction cluster_2 Analysis A o-Aminophenol + Glycerol + H₂SO₄ B Heating & Reflux (130-140°C) A->B C Neutralization (NaOH) B->C D Purification (Distillation / Recrystallization) C->D E 8-Hydroxyquinoline (Intermediate) D->E F Base Addition (e.g., KOtBu) E->F Use Intermediate G Carboxylation (Dry CO₂, 115-120°C) F->G H Acidification (HCl) G->H I Final Purification (Filtration & Washing) H->I J 8-Hydroxyquinoline- 7-carboxylic Acid (Final Product) I->J K Characterization (NMR, IR, MS) J->K

Caption: Hypothetical synthesis workflow for this compound.

Caption: Mechanism of metalloenzyme inhibition via metal ion chelation.

References

An In-depth Technical Guide to 8-Hydroxyquinoline-7-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline-7-carboxylic acid, a heterocyclic organic compound, is a subject of increasing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, combining a metal-chelating 8-hydroxyquinoline core with a carboxylic acid moiety, bestow upon it a range of valuable physicochemical properties and biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, structural characteristics, and key physicochemical data. Furthermore, it presents a representative experimental protocol for its synthesis and explores its significant applications as a metal chelator and an enzyme inhibitor, complete with a detailed experimental workflow for kinase inhibition assays. This document aims to serve as a vital resource for researchers and professionals engaged in the exploration and utilization of this versatile molecule.

Chemical Identity and Physicochemical Properties

This compound is a derivative of quinoline, an aromatic heterocyclic compound. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the quinoline scaffold are pivotal to its chemical behavior and functionality.

CAS Number: 19829-79-9[1]

Molecular Formula: C₁₀H₇NO₃[1]

Molecular Weight: 189.17 g/mol [1]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
Canonical SMILES C1=CC2=C(C(=C(C=C2)C(=O)O)O)N=C1PubChem
InChI Key JYIAZVFJRYLCBH-UHFFFAOYSA-NPubChem
Appearance Pale yellow to reddish yellow powderChem-Impex
Purity ≥ 98% (GC)Chem-Impex
Storage Conditions Store at 2 - 8 °CChem-Impex

Experimental Protocols

Synthesis of this compound Derivatives

General Procedure for the Synthesis of 8-Hydroxy-2-methylquinoline-7-carboxylic acid: [2]

  • Preparation of the Potassium Salt: To a solution of 8-hydroxy-2-methylquinoline (100 mmol) in tetrahydrofuran (THF, 200 mL), potassium tert-butoxide (11.2 g, 100 mmol) is added.

  • Reaction and Evaporation: The reaction mixture is stirred vigorously under reflux for one hour. The volatile components are then removed by evaporation.

  • Carboxylation: The resulting residue is dissolved in dry N,N-dimethylformamide (DMF, 100 mL) and heated to 115 °C. Dry carbon dioxide (CO₂) is then passed through the reaction mixture for 3 hours, maintaining the temperature between 115-120 °C.

  • Acidification and Filtration: The reaction mixture is cooled to room temperature, and the residue is acidified with a 1% aqueous solution of hydrochloric acid. The resulting precipitate is collected by filtration.

  • Purification: The solid is dissolved in an aqueous solution of potassium carbonate and filtered. The aqueous layer is then acidified with a 1% aqueous solution of hydrochloric acid, and the resulting solid is collected by filtration.

  • Drying and Final Purification: The crude product is dried over P₄O₁₀ and further purified by extraction in a Soxhlet apparatus using ethyl acetate to yield the final product.

Application as a Metal Ion Chelator: A General Protocol for Fluorescence-based Detection

Derivatives of 8-hydroxyquinoline are widely employed as fluorescent probes for the detection of metal ions. The chelation of a metal ion by the 8-hydroxyquinoline moiety often leads to a significant change in the fluorescence properties of the molecule, enabling sensitive and selective detection.

General Protocol for Metal Ion Detection using an 8-Hydroxyquinoline-based Fluorescent Probe: [3]

  • Preparation of Solutions:

    • Prepare a stock solution of the 8-hydroxyquinoline-based fluorescent probe (e.g., 1 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

    • Prepare stock solutions of various metal ion salts (e.g., 10 mM) in an appropriate solvent system (e.g., THF/H₂O mixture or a buffered aqueous solution like HEPES at physiological pH).

  • Fluorometric Titration:

    • In a cuvette, place a solution of the fluorescent probe at a fixed concentration (e.g., 20 µM) in the chosen buffer system.

    • Record the initial fluorescence emission spectrum of the probe solution.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, record the fluorescence emission spectrum.

  • Selectivity Studies:

    • To assess the selectivity of the probe, repeat the fluorescence measurement with various other metal ions at the same concentration as the target ion.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a titration curve.

    • From this curve, the detection limit and binding stoichiometry can be determined.

Applications in Drug Development: Enzyme Inhibition

The 8-hydroxyquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Notably, derivatives of 8-hydroxyquinoline have emerged as potent inhibitors of various enzymes, including matrix metalloproteinases (MMPs) and Pim-1 kinase, which are implicated in diseases such as cancer.

Inhibition of Pim-1 Kinase

Pim-1 is a serine/threonine kinase that plays a crucial role in cell proliferation and survival, making it an attractive target for anticancer drug development. The this compound moiety has been identified as a key pharmacophore for the inhibition of Pim-1 kinase.

The following diagram illustrates a typical experimental workflow for assessing the inhibitory activity of a compound, such as an 8-hydroxyquinoline derivative, against Pim-1 kinase using a luminescence-based assay.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection inhibitor Inhibitor (8-Hydroxyquinoline Derivative) plate Add to 384-well Plate: - Inhibitor - Enzyme - Substrate/ATP inhibitor->plate enzyme Pim-1 Kinase enzyme->plate substrate Substrate/ATP Mix substrate->plate incubation1 Incubate at RT (60 min) plate->incubation1 adp_glo Add ADP-Glo™ Reagent incubation1->adp_glo incubation2 Incubate at RT (40 min) adp_glo->incubation2 kinase_detection Add Kinase Detection Reagent incubation2->kinase_detection incubation3 Incubate at RT (30 min) kinase_detection->incubation3 luminescence Record Luminescence incubation3->luminescence G inhibitor 8-Hydroxyquinoline Derivative chelation Chelation of Catalytic Zn²⁺ inhibitor->chelation mmp Active MMP Enzyme (with Zn²⁺) mmp->chelation inactive_mmp Inactive MMP-Inhibitor Complex no_substrate_binding Prevention of Substrate Binding inactive_mmp->no_substrate_binding chelation->inactive_mmp inhibition Enzyme Inhibition no_substrate_binding->inhibition

References

An In-depth Technical Guide to 8-Hydroxyquinoline-7-Carboxylic Acid: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 8-hydroxyquinoline-7-carboxylic acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise, quantitative data and actionable experimental methodologies.

Core Physical and Chemical Properties

This compound, a derivative of the versatile chelating agent 8-hydroxyquinoline, presents a unique combination of functionalities that make it a compound of interest in medicinal chemistry and materials science. Its properties are largely dictated by the presence of the quinoline ring system, a hydroxyl group at position 8, and a carboxylic acid group at position 7.

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative physical and chemical properties of this compound.

Physical Property Value Source
Molecular Formula C₁₀H₇NO₃--INVALID-LINK--
Molecular Weight 189.17 g/mol --INVALID-LINK--
Appearance Pale yellow to reddish-yellow powder--INVALID-LINK--
Melting Point 208-209 °C (decomposes)--INVALID-LINK--
Boiling Point (Predicted) 384.7 ± 32.0 °C--INVALID-LINK--
Density (Predicted) 1.480 ± 0.06 g/cm³--INVALID-LINK--
pKa 1.34 (Predicted)--INVALID-LINK--
Solubility DMSO (Slightly, Heated, Sonicated), Methanol (Slightly)--INVALID-LINK--
Spectroscopic Data Description Source
¹H NMR Spectrum available--INVALID-LINK--
IR Spectroscopy Spectrum available--INVALID-LINK--
UV-Vis Spectroscopy Data available for the parent compound, 8-hydroxyquinoline--INVALID-LINK--

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis, purification, and analysis of this compound. Disclaimer: Some protocols are generalized from procedures for structurally similar compounds due to a lack of detailed, peer-reviewed protocols specifically for this compound.

Synthesis of this compound

A common route for the synthesis of 8-hydroxyquinoline derivatives is the Skraup-Doebner-von Miller reaction or variations thereof. A plausible synthetic approach for this compound involves the reaction of 2-amino-3-hydroxybenzoic acid with acrolein or a suitable equivalent in the presence of an oxidizing agent and a dehydrating acid.

Materials:

  • 2-amino-3-hydroxybenzoic acid

  • Glycerol

  • Concentrated Sulfuric Acid

  • o-Nitrophenol (or other suitable oxidizing agent)

  • Sodium hydroxide solution (for workup)

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling.

  • To this mixture, add 2-amino-3-hydroxybenzoic acid and the oxidizing agent (e.g., o-nitrophenol).

  • Heat the reaction mixture gradually to approximately 130-140 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

  • Filter the crude product, wash with cold water, and then redissolve in a dilute acid solution.

  • Reprecipitate the product by adjusting the pH to its isoelectric point.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Purification by Recrystallization

Purification of the crude this compound can be achieved by recrystallization.[1]

Materials:

  • Crude this compound

  • Methanol (or another suitable solvent like ethanol or a solvent mixture)

Procedure:

  • Dissolve the crude product in a minimum amount of hot methanol.

  • If the solution is colored, treat it with a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals in a vacuum oven. The purity can be checked by measuring the melting point and by spectroscopic methods.[1]

Spectroscopic Characterization

2.3.1. ¹H NMR Spectroscopy

Procedure:

  • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

  • Expected Signals: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring system, a signal for the hydroxyl proton, and a signal for the carboxylic acid proton. The predicted ¹H NMR spectrum in Pyridine-d₅ shows peaks at approximately δ = 7.30 (d), 7.41 (dd), 8.11 (dd), 8.36 (d), and 9.03 (dd) ppm.[2]

2.3.2. IR Spectroscopy

Procedure:

  • Prepare a sample of the solid product, either as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Bands: Key characteristic absorption bands would include a broad O-H stretch from the carboxylic acid and the phenol (around 3500-2500 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), C=C and C=N stretching vibrations from the aromatic rings (around 1600-1450 cm⁻¹), and C-O stretching vibrations (around 1200-1000 cm⁻¹).[3]

2.3.3. UV-Vis Spectroscopy

Procedure:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol).

  • Record the UV-Vis absorption spectrum over a range of approximately 200-400 nm.

  • Expected Absorption: The parent compound, 8-hydroxyquinoline, exhibits absorption maxima in the UV region, which can be attributed to π→π* transitions of the aromatic system.[4][5] Similar absorption patterns are expected for the carboxylic acid derivative, although shifts in the absorption maxima may occur due to the influence of the carboxyl group.

Biological Activity and Signaling Pathways

8-Hydroxyquinoline and its derivatives are known for their significant biological activities, which are often linked to their ability to chelate metal ions. This property can influence various cellular processes and signaling pathways.

Inhibition of Cystathionine Beta-Synthase (CBS)

Derivatives of 8-hydroxyquinoline have been identified as inhibitors of cystathionine beta-synthase (CBS), an enzyme involved in the transsulfuration pathway.[6][7] This pathway is crucial for the metabolism of homocysteine and the production of cysteine.

CBS_Inhibition Homocysteine Homocysteine CBS Cystathionine Beta-Synthase (CBS) Homocysteine->CBS Serine Serine Serine->CBS Cystathionine Cystathionine CBS->Cystathionine Catalyzes 8HQCA 8-Hydroxyquinoline- 7-carboxylic acid 8HQCA->CBS Inhibits Cysteine Cysteine Cystathionine->Cysteine Further Metabolism

Caption: Inhibition of the Cystathionine Beta-Synthase (CBS) pathway by 8-hydroxyquinoline derivatives.

Modulation of the Calpain-Calpastatin Pathway

Studies on 8-hydroxyquinoline derivatives have shown their potential to modulate the calpain-calpastatin signaling pathway, which is implicated in neuronal cell death.[8]

Calpain_Pathway High_Glucose High Glucose Stress Ca_Influx Increased Intracellular Ca²⁺ High_Glucose->Ca_Influx Calpain Calpain Activation Ca_Influx->Calpain Cell_Death Neuronal Cell Death Calpain->Cell_Death Promotes 8HQCA 8-Hydroxyquinoline- 7-carboxylic acid 8HQCA->Calpain Attenuates Activation Calpastatin Calpastatin Calpastatin->Calpain Inhibits Workflow Synthesis Synthesis (e.g., Skraup Reaction) Workup Reaction Workup (Precipitation & Filtration) Synthesis->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product Characterization Characterization Pure_Product->Characterization NMR ¹H NMR Characterization->NMR IR IR Spectroscopy Characterization->IR MP Melting Point Characterization->MP Purity Purity Analysis (e.g., HPLC) Characterization->Purity

References

Synthesis of 8-Hydroxyquinoline-7-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 8-hydroxyquinoline-7-carboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details a primary synthetic pathway, provides a comprehensive experimental protocol, and includes characterization data for the target compound.

Introduction

8-Hydroxyquinoline and its derivatives are privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carboxylic acid group at the 7-position of the 8-hydroxyquinoline core can significantly modulate its physicochemical properties, chelation potential, and biological activity. This guide focuses on a direct carboxylation approach, a potentially efficient method for the preparation of this compound.

Synthetic Pathway

The most direct and plausible method for the synthesis of this compound is through the direct carboxylation of 8-hydroxyquinoline. This reaction is analogous to the well-established Kolbe-Schmitt reaction, where a phenoxide is carboxylated using carbon dioxide. The electron-rich nature of the 8-hydroxyquinoline ring system, particularly at the positions ortho and para to the hydroxyl group (C7 and C5), facilitates this electrophilic substitution.

A detailed experimental protocol for a closely related analog, 8-hydroxy-2-methylquinoline-7-carboxylic acid, has been reported and serves as a strong template for the synthesis of the target compound.[1] This reaction proceeds via the formation of a potassium salt of the hydroxyquinoline, which then reacts with carbon dioxide under heat.

Experimental Protocol: Direct Carboxylation of 8-Hydroxyquinoline

This protocol is adapted from the synthesis of 8-hydroxy-2-methylquinoline-7-carboxylic acid and is expected to yield the desired product.[1]

Materials:

  • 8-Hydroxyquinoline

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Carbon dioxide (CO2), dry gas

  • Hydrochloric acid (HCl), 1% aqueous solution

  • Potassium carbonate (K2CO3), aqueous solution

  • Phosphorus pentoxide (P4O10) or other suitable drying agent

  • Ethyl acetate (EtOAc)

Procedure:

  • Formation of the Potassium Salt: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-hydroxyquinoline (1 equivalent) in anhydrous THF.

  • To this solution, add potassium tert-butoxide (1 equivalent).

  • The reaction mixture is then stirred vigorously and heated to reflux for 1 hour to ensure complete formation of the potassium salt.

  • Solvent Exchange: After reflux, the THF is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is dissolved in anhydrous DMF.

  • Carboxylation: The DMF solution is heated to 115-120 °C. Dry carbon dioxide gas is then bubbled through the heated reaction mixture for a minimum of 3 hours.

  • Work-up and Purification:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The cooled reaction mixture is acidified with a 1% aqueous solution of hydrochloric acid, which will precipitate the crude product.

    • The precipitate is collected by filtration.

    • The crude solid is then dissolved in an aqueous solution of potassium carbonate to separate it from non-acidic impurities.

    • The basic solution is filtered, and the filtrate is re-acidified with a 1% aqueous HCl solution to precipitate the purified this compound.

    • The final product is collected by filtration, washed with water, and dried under vacuum over a suitable drying agent such as P4O10.

  • Further Purification (Optional): The product can be further purified by recrystallization or Soxhlet extraction with a suitable solvent like ethyl acetate.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of the analogous compound, 8-hydroxy-2-methylquinoline-7-carboxylic acid, which can be used as an expected benchmark for the synthesis of this compound.[1]

ParameterValue
Starting Material8-Hydroxy-2-methylquinoline
Product8-Hydroxy-2-methylquinoline-7-carboxylic acid
Yield59%
Melting Point206-207 °C (decomposes)

Characterization Data for this compound:

  • ¹H NMR Spectrum: Spectral data for the target compound is available and can be used to confirm its identity.[2]

Mandatory Visualization

The following diagram illustrates the proposed synthesis pathway for this compound.

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_product Product 8_Hydroxyquinoline 8-Hydroxyquinoline Product This compound 8_Hydroxyquinoline->Product Carboxylation tBuOK 1. t-BuOK, THF, Reflux CO2 2. CO2, DMF, 115-120 °C Workup 3. Acidic Work-up

Proposed synthesis of this compound.

References

The Multifaceted Biological Activities of 8-Hydroxyquinoline-7-carboxylic Acid and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their inherent ability to chelate metal ions is central to their mechanisms of action, leading to significant interest in their potential as therapeutic agents. This technical guide provides an in-depth overview of the anticancer and antimicrobial activities of 8-hydroxyquinoline-7-carboxylic acid and related derivatives. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and a visualization of the proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 8-hydroxyquinoline scaffold.

Introduction

8-Hydroxyquinoline (8HQ) is a bicyclic heterocyclic compound consisting of a pyridine ring fused to a phenol ring.[1] The presence of the hydroxyl group at the 8-position and the nitrogen atom in the pyridine ring enables 8HQ and its derivatives to act as potent bidentate chelating agents for various metal ions, such as iron, copper, and zinc.[2][3] This chelation capability is widely considered to be the cornerstone of their diverse biological activities.[4][5]

Derivatives of 8-hydroxyquinoline have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antifungal, anti-inflammatory, and neuroprotective effects.[1][6] The substitution pattern on the quinoline ring plays a crucial role in modulating the biological efficacy and specificity of these compounds. For instance, substitutions at the C5 and C7 positions have been shown to significantly influence antimicrobial activity.[5] This guide focuses specifically on the anticancer and antimicrobial properties of this compound and its analogous derivatives, providing a detailed examination of their biological evaluation.

Anticancer Activity

Derivatives of 8-hydroxyquinoline have emerged as promising candidates for anticancer drug development. Their cytotoxic effects have been observed across a range of cancer cell lines. The proposed mechanism of action often involves the disruption of metal homeostasis within cancer cells, leading to increased oxidative stress and the induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 8-hydroxyquinoline derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-Hydroxy-2-quinolinecarbaldehydeMDA-MB-231 (Breast)12.5 - 25 (µg/mL)[7][8]
T-47D (Breast)12.5 - 25 (µg/mL)[7][8]
Hs578t (Breast)12.5 - 25 (µg/mL)[7][8]
SaoS2 (Osteosarcoma)12.5 - 25 (µg/mL)[7][8]
K562 (Leukemia)12.5 - 25 (µg/mL)[7][8]
SKHep1 (Liver)12.5 - 25 (µg/mL)[7][8]
Hep3B (Liver)6.25[7][8]
[Pt(QCl)Cl₂]·CH₃OH (YLN1)MDA-MB-231 (Breast)5.49[9]
[Pt(QBr)Cl₂]·CH₃OH (YLN2)MDA-MB-231 (Breast)7.09[9]
5,7-dihalo-substituted-8-hydroxyquinolines (Copper and Zinc complexes)Hepatoma, Ovarian, Non-small-cell lung0.0014 - 32.13[10]
8-hydroxyquinoline thiosemicarbazones (Copper(II) complex)Various cancer cells< 1[10]
Phenylalkylamides of 8-hydroxyquinoline (C-7 substituted)MMP-20.81 - 10[1]
MMP-91.3 - 10[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 8-Hydroxyquinoline derivative stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol, DMSO)[12]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase.[11] Perform a cell count and determine cell viability (e.g., using trypan blue exclusion). Seed the cells into 96-well plates at an optimized density (typically 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in a final volume of 100 µL of complete culture medium per well.[13] Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the 8-hydroxyquinoline derivative from the stock solution in complete culture medium to achieve the desired final concentrations.[13] After the overnight incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.[11] Include appropriate controls: a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control (cells in fresh medium only).[11]

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[13]

  • MTT Addition: Following the treatment incubation, add 10-20 µL of the MTT solution to each well.[12][14] Incubate the plate for an additional 2-4 hours at 37°C.[11] During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-200 µL of the solubilization solution (e.g., isopropanol) to each well to dissolve the formazan crystals.[12][14] Place the plate on an orbital shaker for about 15-30 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength between 550 and 600 nm.[14] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

8-Hydroxyquinoline derivatives have demonstrated potent activity against a wide range of pathogenic bacteria, including drug-resistant strains. Their primary mechanism of antimicrobial action is attributed to their ability to chelate essential metal ions, thereby disrupting crucial bacterial cellular processes.[4]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various 8-hydroxyquinoline derivatives against several bacterial strains, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of the compound that inhibits visible bacterial growth).

Compound/DerivativeBacterial StrainMIC (µM)Reference
8-HydroxyquinolineEscherichia coli3.44 - 13.78[15]
Gram-positive bacteria3.44 - 13.78[15]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridStaphylococcus epidermidis4 - 16 (µg/mL)[1]
Staphylococcus aureus4 - 16 (µg/mL)[1]
Enterococcus faecalis4 - 16 (µg/mL)[1]
Enterococcus faecium4 - 16 (µg/mL)[1]
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis0.1[16][17]
Mycobacterium smegmatis1.56[16][17]
Methicillin-sensitive S. aureus (MSSA)2.2[16][17]
Methicillin-resistant S. aureus (MRSA)1.1[16][17]
8-O-prenyl derivativeMycobacterium smegmatis (biofilm)12.5[16][17]
Methicillin-resistant S. aureus (MRSA)12.5[16][17]
Novel 8-hydroxyquinoline derivative (5)Vibrio parahaemolyticus10⁻⁶ (mg/mL)[18]
Staphylococcus aureus10⁻⁶ (mg/mL)[18]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, NYCIII broth for fastidious microbes)[2][21]

  • 8-Hydroxyquinoline derivative stock solution

  • Sterile saline or PBS

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)[2]

  • Microplate reader (optional, for automated reading)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the 8-hydroxyquinoline derivative in the appropriate broth medium directly in the 96-well plate.[2] The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard.[2] This suspension is then further diluted in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.[2] Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.[2] For anaerobic bacteria, incubation should be performed under appropriate anaerobic conditions.[21]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[20] Growth is typically assessed by observing the turbidity in the wells. The absence of turbidity indicates inhibition of bacterial growth.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for 8-hydroxyquinoline and its derivatives is their ability to chelate essential metal ions.[4] This disruption of metal homeostasis can trigger a cascade of downstream events leading to cell death in both cancer cells and microorganisms.

Proposed Mechanism of Action

The chelation of intracellular metal ions, particularly iron and copper, by 8-hydroxyquinoline derivatives can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions.[22] This increase in oxidative stress can cause damage to vital cellular components, including DNA, proteins, and lipids. In cancer cells, this can trigger apoptotic pathways. In bacteria, the disruption of metal-dependent enzymes and the induction of oxidative stress lead to bactericidal effects.[22]

8-Hydroxyquinoline_MoA cluster_extracellular Extracellular cluster_intracellular Intracellular 8HQ_Derivative 8-Hydroxyquinoline Derivative Metal_Chelation Metal Ion Chelation (Fe²⁺, Cu²⁺) 8HQ_Derivative->Metal_Chelation Cellular Uptake ROS_Generation Reactive Oxygen Species (ROS) Generation Metal_Chelation->ROS_Generation Fenton-like Reactions Enzyme_Inhibition Inhibition of Metalloenzymes Metal_Chelation->Enzyme_Inhibition Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cell_Death Cell Death (Apoptosis/Bactericidal) DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

Proposed mechanism of action for 8-hydroxyquinoline derivatives.
Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the initial biological evaluation of novel 8-hydroxyquinoline derivatives.

Experimental_Workflow Synthesis Synthesis of 8-HQ Derivatives Characterization Structural Characterization Synthesis->Characterization Anticancer_Screening Anticancer Screening (MTT Assay) Characterization->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (Broth Microdilution) Characterization->Antimicrobial_Screening Hit_Identification Hit Identification (Active Compounds) Anticancer_Screening->Hit_Identification Antimicrobial_Screening->Hit_Identification MoA_Studies Mechanism of Action Studies Hit_Identification->MoA_Studies Lead_Optimization Lead Optimization MoA_Studies->Lead_Optimization

General workflow for the biological evaluation of 8-HQ derivatives.

Conclusion

This compound and its derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their efficacy as both anticancer and antimicrobial agents, largely driven by their metal-chelating properties, makes them attractive scaffolds for further drug development. The data and protocols presented in this guide offer a foundational resource for researchers in this field. Future work should focus on elucidating more detailed mechanisms of action, exploring structure-activity relationships to enhance potency and selectivity, and advancing promising lead compounds into preclinical and clinical development.

References

Spectroscopic Profile of 8-Hydroxyquinoline-7-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-hydroxyquinoline-7-carboxylic acid, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols relevant for the characterization of this and structurally related molecules.

Data Presentation

The following tables summarize the available and predicted spectroscopic data for this compound. It is important to note that while some experimental data for related compounds is available, a complete, peer-reviewed dataset for this specific molecule is not consistently reported in the literature. The ¹H NMR data presented is based on prediction and data from commercial suppliers, and the ¹³C NMR, IR, and MS data are based on typical values for this class of compounds.

Table 1: ¹H NMR Spectral Data (Predicted)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.03ddJ = 4.0, 1.3
H-37.41ddJ = 8.3, 4.1
H-48.11ddJ = 8.3, 1.6
H-57.30dJ = 8.7
H-68.36dJ = 8.6
-OHbr s
-COOHbr s

Solvent: Pyridine-d₅, Frequency: 400.1 MHz. Data is predicted and should be confirmed experimentally.

Table 2: ¹³C NMR Spectral Data (Typical)

CarbonChemical Shift (δ, ppm)
C-2~150
C-3~122
C-4~137
C-4a~140
C-5~118
C-6~129
C-7~115
C-8~155
C-8a~128
-COOH~170

Note: These are approximate chemical shifts based on known values for 8-hydroxyquinoline derivatives. Actual values will be dependent on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data (Typical Absorption Bands)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid and phenol)
~1700StrongC=O stretch (carboxylic acid)
1600-1450Medium-StrongC=C and C=N stretching (aromatic rings)
~1300MediumC-O stretch
~1200MediumO-H bend

Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)

m/zInterpretation
189[M]⁺ (Molecular Ion)
172[M-OH]⁺
144[M-COOH]⁺
116Loss of CO from [M-COOH]⁺

Note: Fragmentation patterns can vary significantly with the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on common practices for the analysis of 8-hydroxyquinoline derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize polar compounds and allow for the observation of exchangeable protons.

  • Instrumentation and Data Acquisition:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire data with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a spectral width of approximately 220 ppm with proton decoupling. A longer relaxation delay (5-10 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation and Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect data over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Perform a background scan with an empty sample compartment or a pure KBr pellet before scanning the sample.

3. Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-500).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns of the molecular ion.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Pure Compound NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample IR_Sample Prepare KBr Pellet Compound->IR_Sample MS_Sample Dissolve in Volatile Solvent Compound->MS_Sample NMR NMR Spectrometer (¹H, ¹³C) NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the typical workflow for obtaining and interpreting NMR, IR, and MS spectroscopic data for a chemical compound.

A Technical Guide to the Solubility of 8-Hydroxyquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 8-hydroxyquinoline-7-carboxylic acid in various solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established qualitative solubility information and a comprehensive experimental protocol for determining the solubility of this compound. This guide is intended to support researchers and professionals in drug development and related fields in their handling and application of this compound.

Introduction to this compound

This compound is a derivative of 8-hydroxyquinoline, a versatile chelating agent. The addition of a carboxylic acid group at the 7-position modifies its physicochemical properties, including its solubility, which is a critical parameter in various applications such as drug formulation, analytical chemistry, and material science. Understanding the solubility of this compound in different solvent systems is essential for its effective use in research and development.

Qualitative Solubility Data

Currently, detailed quantitative solubility data for this compound across a wide range of solvents is not extensively reported in peer-reviewed journals or chemical databases. However, qualitative solubility information is available from chemical suppliers and safety data sheets.

SolventQualitative SolubilityNotes
Dimethyl Sulfoxide (DMSO)Slightly SolubleHeating and sonication may be required.[1]
MethanolSlightly Soluble

It is important to note that "slightly soluble" is a general term and the actual solubility can be influenced by factors such as temperature, pH, and the presence of other solutes. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid compound in a liquid solvent.[2][3][4] The following protocol outlines the steps to determine the solubility of this compound.

Materials and Apparatus
  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Conical flasks with stoppers

  • Thermostatic water bath or incubator

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters, vacuum filtration)

  • Pre-weighed evaporation dishes or watch glasses

  • Drying oven

  • Desiccator

Experimental Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically, cease stirring and observe if undissolved solid remains.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

    • Immediately filter the collected sample through a suitable filter (e.g., a 0.45 µm syringe filter) to remove any undissolved particles. The filtration apparatus should also be at the experimental temperature.

  • Gravimetric Analysis:

    • Transfer the clear filtrate to a pre-weighed, clean, and dry evaporation dish.

    • Accurately weigh the evaporation dish containing the filtrate.

    • Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

    • Once the solvent is completely evaporated, place the evaporation dish in a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dry solid residue.

    • Repeat the drying and weighing steps until a constant weight is obtained.

Data Calculation

The solubility can be calculated using the following formula:

Solubility (g/L) = (Weight of residue (g) / Volume of filtrate (L))

  • Weight of residue (g) = (Weight of dish with residue) - (Weight of empty dish)

  • Volume of filtrate (L) = The known volume of the filtrate collected.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with stirring prep1->prep2 24-48h sample1 Collect known volume of supernatant prep2->sample1 sample2 Filter to remove undissolved solid sample1->sample2 analysis1 Weigh filtrate in a pre-weighed dish sample2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Dry residue to constant weight analysis2->analysis3 calc1 Calculate Solubility (g/L) analysis3->calc1

Caption: Experimental workflow for determining the solubility of this compound via the gravimetric method.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, this guide provides the available qualitative information and a detailed, practical protocol for its experimental determination. The provided gravimetric method is a robust and accessible technique for researchers to obtain reliable solubility data in various solvents, which is crucial for advancing research and development involving this compound. Accurate solubility data is fundamental for applications ranging from formulation development in the pharmaceutical industry to the design of novel materials and analytical methods.

References

Theoretical Investigations into 8-Hydroxyquinoline-7-Carboxylic Acid: A Computational and Spectroscopic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 8-hydroxyquinoline-7-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Drawing from computational and spectroscopic analyses of 8-hydroxyquinoline and its derivatives, this document outlines the molecule's structural properties, vibrational characteristics, and potential interaction mechanisms. While direct, in-depth theoretical studies exclusively on the 7-carboxylic acid derivative are limited, this guide synthesizes available data from closely related compounds to provide a robust analytical framework.

Molecular Structure and Properties

This compound belongs to the 8-hydroxyquinoline (8-HQ) family, which are recognized for their potent metal-chelating properties and diverse biological activities.[1] The addition of a carboxylic acid group at the 7th position is known to be crucial for certain biological functions, including anti-HIV activity.[2]

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of 8-hydroxyquinoline and its derivatives.[3] These studies provide insights into bond lengths, bond angles, and electronic charge distribution, which are fundamental to understanding the molecule's reactivity and interaction with biological targets.

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₇NO₃PubChem[4]
Molecular Weight189.17 g/mol PubChem[4]
IUPAC NameThis compoundPubChem[4]
InChIKeyJYIAZVFJRYLCBH-UHFFFAOYSA-NPubChem[4]
SMILESC1=CC2=C(C(=C(C=C2)C(=O)O)O)N=C1PubChem[4]

Computational and Experimental Protocols

The theoretical and experimental characterization of 8-hydroxyquinoline derivatives involves a combination of computational modeling and spectroscopic techniques.

Computational Methodology (DFT)

A typical computational workflow for analyzing 8-hydroxyquinoline derivatives is outlined below. This approach is essential for predicting molecular properties and interpreting experimental data.

G Computational Analysis Workflow A Geometry Optimization B Vibrational Frequency Analysis A->B Confirm minimum energy C Electronic Structure Analysis (HOMO, LUMO, MEP) A->C Analyze electronic properties D Spectroscopic Simulation (IR, Raman, NMR) B->D Predict spectra E Docking and Reactivity Studies C->E Investigate interactions

Caption: A generalized workflow for the computational analysis of 8-hydroxyquinoline derivatives using DFT.

Protocol:

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly employed.[5]

  • Vibrational Frequency Analysis: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface and to calculate theoretical vibrational spectra (IR and Raman).

  • Electronic Structure Analysis: The highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and charge distribution.[6]

  • Spectroscopic Simulation: Theoretical IR, Raman, and NMR spectra are simulated to aid in the interpretation of experimental data.[7]

  • Docking and Reactivity Studies: Molecular docking simulations can be used to predict the binding affinity and mode of interaction with biological targets.[6]

Spectroscopic Analysis

Experimental verification of the theoretical findings is crucial. The following spectroscopic techniques are commonly used to characterize 8-hydroxyquinoline derivatives.

Table 2: Spectroscopic Techniques and Their Applications

TechniqueApplication
FT-IR Spectroscopy Identifies functional groups and vibrational modes. The phenolic -OH stretching vibration is a key feature.[8]
FT-Raman Spectroscopy Complements FT-IR data, providing information on non-polar bonds and molecular symmetry.[6]
UV-Vis Spectroscopy Characterizes electronic transitions and can be used to study metal complexation.[9]
NMR Spectroscopy (¹H and ¹³C) Elucidates the detailed molecular structure and connectivity of atoms.[7][10]
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern, confirming the molecular formula.[7]

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: The sample is typically prepared as a KBr pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The obtained spectrum is compared with theoretical calculations and literature data to assign the vibrational bands to specific functional groups and modes of vibration.

Vibrational Analysis

Table 3: Key Vibrational Frequencies of 8-Hydroxyquinoline Derivatives (Theoretical)

Vibrational ModeWavenumber (cm⁻¹)DescriptionSource
O-H stretch~3750Stretching of the hydroxyl group.[5]
C=O stretch~1700-1750Stretching of the carbonyl group in the carboxylic acid.
C=N stretch~1600Stretching of the carbon-nitrogen bond in the quinoline ring.[8]
C-O stretch~1200-1300Stretching of the carbon-oxygen bond of the phenol and carboxylic acid.

Note: These are approximate values based on DFT calculations of related carboxylic acids and 8-hydroxyquinoline derivatives and may vary for this compound.

Metal Chelation Mechanism

A hallmark of 8-hydroxyquinoline and its derivatives is their ability to act as bidentate chelating agents, forming stable complexes with a variety of metal ions.[2][11] The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group are the two donor atoms involved in coordination.[9] This chelation is often responsible for the biological activity of these compounds.[1]

G Metal Chelation by this compound cluster_0 Reactants cluster_1 Chelation Process 8HQ-COOH 8-Hydroxyquinoline- 7-Carboxylic Acid Complex [M(8HQ-COO)_x]^(n-x) 8HQ-COOH->Complex Binds via N and O M^n+ Metal Ion (M^n+) M^n+->Complex Coordination

References

The Genesis of a Therapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline carboxylic acids represent a cornerstone in the history of antimicrobial chemotherapy. From their serendipitous discovery to the rational design of highly potent fluoroquinolones, this class of compounds has profoundly impacted the treatment of bacterial infections. This technical guide provides a comprehensive overview of the discovery, historical development, and core scientific principles of quinoline carboxylic acids, intended for professionals in the fields of drug discovery and development.

Early Discoveries: From Coal Tar to the First Synthetic Antibacterial

The story of quinoline carboxylic acids begins not in a pharmaceutical laboratory, but in the byproducts of industrial processes. The parent compound, quinoline, was first isolated from coal tar in 1834.[1] However, its therapeutic potential remained largely unexplored for over a century.

The journey towards antibacterial quinolones commenced with the synthesis of nalidixic acid, the first synthetic quinolone antibiotic.[2] Discovered by George Lesher and his colleagues in the 1960s as a byproduct of chloroquine synthesis, nalidixic acid marked a pivotal moment in the fight against bacterial infections.[3] Introduced for clinical use in 1967, it exhibited activity primarily against Gram-negative bacteria and was mainly used for treating urinary tract infections.[4][5] However, its modest potency and the rapid development of bacterial resistance limited its broader applications.[4]

Following the discovery of nalidixic acid, further research led to the development of other first-generation quinolones, such as oxolinic acid and cinoxacin, in the 1970s.[6][7][8] These compounds offered marginal improvements over nalidixic acid but did not significantly expand the therapeutic utility of the class.[4]

The Fluorine Revolution: Emergence of the Fluoroquinolones

A significant breakthrough occurred in the late 1970s and 1980s with the introduction of a fluorine atom into the quinolone structure, giving rise to the fluoroquinolones.[4][9] This structural modification dramatically enhanced the antibacterial potency and broadened the spectrum of activity.

Norfloxacin , developed in 1978, was a pioneering fluoroquinolone with a fluorine atom at position 6 and a piperazinyl group at position 7.[4][6] This compound exhibited significantly improved activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and also showed activity against Gram-positive bacteria.[6]

The development of ciprofloxacin in 1981 by scientists at Bayer represented another major leap forward.[4] The substitution of an ethyl group with a cyclopropyl group at the N-1 position of the norfloxacin structure resulted in a dramatic increase in antibacterial potency, particularly against Gram-negative pathogens.[10][11] Ciprofloxacin, introduced in 1987, became one of the most widely prescribed antibiotics globally.[12][13]

Further advancements led to the development of third-generation fluoroquinolones like levofloxacin . Levofloxacin is the pure S-(-)-enantiomer of the racemic ofloxacin.[14] Researchers discovered that the antibacterial activity of ofloxacin resided almost exclusively in its S-(-)-isomer, which was found to be 8 to 128 times more active than the R-(+)-enantiomer.[14] This "chiral switch" resulted in a more potent and refined therapeutic agent with an enhanced clinical profile.[14] Levofloxacin was patented in 1985 and first approved for medical use in Japan in 1993.[14]

Quantitative Data: Antibacterial Activity of Key Quinolone Carboxylic Acids

The following tables summarize the in-vitro activity of selected quinolone carboxylic acids against various bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

AntibioticOrganismMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Nalidixic Acid Escherichia coli-->32
Ciprofloxacin Pseudomonas aeruginosa-0.251
Levofloxacin Streptococcus pneumoniae0.5 - 211
Ciprofloxacin Streptococcus pneumoniae0.5 - 212
Ofloxacin Streptococcus pneumoniae0.5 - 1--
Sparfloxacin Streptococcus pneumoniae0.12 - 0.5--

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. Data compiled from multiple sources.[10][15][16][17]

FluoroquinoloneGram-Positive Bacteria (Median MIC mg/ml)Gram-Negative Bacteria (Median MIC mg/ml)
Ciprofloxacin -0.19
Ofloxacin -1.5
Levofloxacin -0.5
Gatifloxacin 0.0940.5
Moxifloxacin 0.0942

Comparative median MICs of various fluoroquinolones against ciprofloxacin-susceptible isolates.[18]

Experimental Protocols: Synthesis of Quinolone Carboxylic Acids

The synthesis of quinoline carboxylic acids has been achieved through several classical and modern organic reactions. Below are generalized protocols for key synthetic methods.

Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis

The Pfitzinger reaction is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group in the presence of a base.[14]

Materials:

  • Isatin

  • Carbonyl compound (e.g., acetophenone)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl) or Acetic acid

Procedure:

  • Prepare a solution of KOH in ethanol.

  • Add isatin to the basic solution and stir to facilitate the ring opening to form a keto-acid intermediate.

  • Add the carbonyl compound to the reaction mixture.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Acidify the solution with HCl or acetic acid to precipitate the quinoline-4-carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.[14][19]

Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate.[3][20]

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling solvent (e.g., diphenyl ether)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Heat a mixture of aniline and DEEM to form the anilidomethylenemalonate intermediate.

  • Dissolve the intermediate in a high-boiling solvent and heat to a high temperature (around 250 °C) to induce thermal cyclization.

  • Cool the reaction mixture to precipitate the 4-hydroxy-3-carboethoxyquinoline product.

  • Hydrolyze the ester group using an aqueous solution of NaOH.

  • Acidify the solution with HCl to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

  • Further heating can be applied for decarboxylation to yield 4-hydroxyquinoline.[3][20]

Synthesis of Norfloxacin

A representative synthesis of norfloxacin involves the following key steps:

Procedure:

  • Synthesis of the quinoline core: 3-Chloro-4-fluoroaniline is reacted with diethyl malonate to form an intermediate, which is then cyclized at high temperature to form 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.

  • N-alkylation: The quinoline intermediate is alkylated with ethyl iodide to introduce the ethyl group at the N-1 position.

  • Nucleophilic substitution: The 7-chloro substituent is displaced by piperazine to introduce the piperazine ring at the C-7 position.

  • Hydrolysis: The ester group is hydrolyzed to the carboxylic acid to yield norfloxacin.[7][21][22]

Synthesis of Ciprofloxacin

A common synthetic route to ciprofloxacin is as follows:

Procedure:

  • Formation of the quinolone core: A key intermediate, 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is synthesized starting from 2,4-dichloro-5-fluorobenzoyl chloride.

  • Piperazine condensation: This intermediate is then reacted with piperazine in a suitable solvent like DMSO at an elevated temperature.

  • Work-up and purification: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate ciprofloxacin, which is then filtered, washed, and dried.[23][24]

Synthesis of Levofloxacin

The synthesis of levofloxacin involves the preparation of the key chiral intermediate, (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][6][14]benzoxazine-6-carboxylic acid (Levofloxacin Q-acid), followed by condensation with N-methylpiperazine.[12][25]

Procedure:

  • Enantioselective synthesis of Levofloxacin Q-acid: This can be achieved through various methods, including chiral resolution of a racemic precursor or asymmetric synthesis.

  • Condensation with N-methylpiperazine: The enantiomerically pure Levofloxacin Q-acid is reacted with N-methylpiperazine in a polar solvent such as DMSO.

  • Purification: The crude levofloxacin is then purified, often by crystallization from a suitable solvent system like ethanol/water, to obtain the final product as a hemihydrate.[12][25]

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone carboxylic acids exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][26][27] These enzymes are crucial for managing the topology of bacterial DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme is the primary target in most Gram-negative bacteria.[9][27] It introduces negative supercoils into the bacterial DNA, a process vital for relieving the torsional stress that accumulates ahead of the replication fork.

  • Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target.[9][27] This enzyme is responsible for decatenating (unlinking) the daughter DNA molecules after replication.

Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks.[6][28] This blockage of DNA replication and the subsequent DNA damage ultimately result in bacterial cell death.

Signaling Pathway and Experimental Workflow Diagrams

G Historical Development of Quinolone Carboxylic Acids cluster_0 Early Discoveries cluster_1 The Fluoroquinolone Era Quinoline\n(from Coal Tar, 1834) Quinoline (from Coal Tar, 1834) Nalidixic Acid\n(1962) Nalidixic Acid (1962) Quinoline\n(from Coal Tar, 1834)->Nalidixic Acid\n(1962) Discovery as antibacterial Oxolinic Acid & Cinoxacin\n(1970s) Oxolinic Acid & Cinoxacin (1970s) Nalidixic Acid\n(1962)->Oxolinic Acid & Cinoxacin\n(1970s) First Generation Quinolones Norfloxacin\n(1978) Norfloxacin (1978) Nalidixic Acid\n(1962)->Norfloxacin\n(1978) Introduction of Fluorine Ciprofloxacin\n(1981) Ciprofloxacin (1981) Norfloxacin\n(1978)->Ciprofloxacin\n(1981) Enhanced Potency Levofloxacin\n(1985, patented) Levofloxacin (1985, patented) Ciprofloxacin\n(1981)->Levofloxacin\n(1985, patented) Chiral Switch Modern Fluoroquinolones Modern Fluoroquinolones Levofloxacin\n(1985, patented)->Modern Fluoroquinolones Further Development

Caption: A timeline illustrating the key milestones in the development of quinoline carboxylic acids.

G Generalized Pfitzinger Reaction Workflow Isatin Isatin Reaction Mixture Reaction Mixture Isatin->Reaction Mixture Carbonyl Compound Carbonyl Compound Carbonyl Compound->Reaction Mixture Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Reaction Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Heat Cooling & Precipitation Cooling & Precipitation Reflux->Cooling & Precipitation Acidification Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Drying Drying Filtration & Washing->Drying Quinoline-4-Carboxylic Acid Quinoline-4-Carboxylic Acid Drying->Quinoline-4-Carboxylic Acid

Caption: A flowchart outlining the key steps in the Pfitzinger synthesis of quinoline-4-carboxylic acids.

G Mechanism of Fluoroquinolone Action Fluoroquinolone Fluoroquinolone Enzyme-DNA Complex Enzyme-DNA Complex Fluoroquinolone->Enzyme-DNA Complex Binds to Bacterial DNA Bacterial DNA Bacterial DNA->Enzyme-DNA Complex DNA Gyrase (Gram-negative) DNA Gyrase (Gram-negative) DNA Gyrase (Gram-negative)->Enzyme-DNA Complex Topoisomerase IV (Gram-positive) Topoisomerase IV (Gram-positive) Topoisomerase IV (Gram-positive)->Enzyme-DNA Complex Stabilization of Cleavage Complex Stabilization of Cleavage Complex Enzyme-DNA Complex->Stabilization of Cleavage Complex Leads to Inhibition of DNA Replication Inhibition of DNA Replication Stabilization of Cleavage Complex->Inhibition of DNA Replication Causes Accumulation of Double-Strand Breaks Accumulation of Double-Strand Breaks Inhibition of DNA Replication->Accumulation of Double-Strand Breaks Results in Bacterial Cell Death Bacterial Cell Death Accumulation of Double-Strand Breaks->Bacterial Cell Death

Caption: A diagram illustrating the signaling pathway of fluoroquinolone-mediated bacterial cell death.

Conclusion

The discovery and development of quinoline carboxylic acids represent a remarkable journey of scientific innovation. From the initial discovery of nalidixic acid to the highly engineered fluoroquinolones of today, this class of antibiotics has provided clinicians with powerful tools to combat a wide range of bacterial infections. The ongoing exploration of structure-activity relationships and the pursuit of novel derivatives continue to be critical in addressing the challenge of emerging antibiotic resistance, ensuring that the legacy of the quinolones endures in the ongoing battle against infectious diseases.

References

A Technical Guide to the Fluorescence Properties of 8-Hydroxyquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the photophysical characteristics of 8-hydroxyquinoline (8-HQ) and its derivatives. Valued for their utility as fluorogenic ligands, these compounds are integral to advancements in analytical chemistry, materials science, and pharmaceutical development, including neuroprotective and anticancer applications.[1][2] This document details the core principles of their fluorescence, presents key quantitative data, outlines experimental protocols, and illustrates the underlying mechanisms of action.

Core Principles of 8-Hydroxyquinoline Fluorescence

8-hydroxyquinoline is a foundational aromatic heterocyclic compound consisting of a pyridine ring fused to a phenol ring.[3][4] In its free or unbound state, 8-HQ is typically characterized by weak fluorescence.[1][3][4][5] This phenomenon is primarily attributed to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT) .[6][7][8][9]

Upon photoexcitation, a proton is transferred from the hydroxyl group (-OH) at position 8 to the nitrogen atom of the pyridine ring.[3][4][5] This ultrafast process leads to the formation of a transient keto-tautomer, which rapidly returns to the ground state without emitting light, thus quenching fluorescence.[1][7][9][10]

The remarkable utility of 8-HQ derivatives stems from the inhibition of this ESIPT process upon chelation with metal ions. When the hydroxyl proton is replaced by a metal cation, the ESIPT pathway is blocked.[8] This blockage, combined with increased structural rigidity, significantly enhances the fluorescence quantum yield, a mechanism often referred to as Chelation-Enhanced Fluorescence (CHEF) .[6] This "turn-on" fluorescent response is the basis for their widespread use as chemosensors for detecting metal ions like Zn²⁺, Al³⁺, and Mg²⁺.[4][5][11]

Factors Influencing Fluorescence Properties

Several environmental and structural factors can modulate the fluorescence of 8-HQ compounds:

  • Metal Ion Chelation: As the primary mechanism for fluorescence enhancement, the nature of the metal ion (e.g., charge, size) dictates the stability and photophysical properties of the resulting complex.[12]

  • Solvent Polarity and Hydrogen Bonding: The solvent environment significantly impacts fluorescence. Polar, protic solvents can form hydrogen bonds, sometimes leading to fluorescence quenching. Conversely, high fluorescence quantum yields have been observed in some polar aprotic solvents.[13]

  • pH: The pH of the medium affects the protonation state of both the hydroxyl group and the pyridine nitrogen, thereby influencing the ground-state and excited-state dynamics. The optimal pH for fluorescence of metal complexes is typically between 5 and 8.[14]

  • Structural Modifications: Substitution on the quinoline ring can tune the electronic properties and, consequently, the excitation and emission wavelengths. Electron-donating or withdrawing groups can shift the emission spectra and alter the quantum yield.[15]

Quantitative Photophysical Data

The following table summarizes key photophysical parameters for 8-hydroxyquinoline and some of its derivatives under various conditions. This data highlights the significant influence of the chemical environment and metal chelation on fluorescence output.

Compound/ComplexSolvent/MediumExcitation (λ_ex) (nm)Emission (λ_em) (nm)Quantum Yield (Φ_F)Reference(s)
8-Hydroxyquinoline (8-HQ)Chloroform~310-320~400-500~0.004[16]
8-HQDimethylformamide (DMF)290335, 410 (dual)High (not specified)
8-HQDimethyl sulfoxide (DMSO)290365, 410 (dual)High (not specified)
8-HQ-Zn²⁺ ComplexTHF/H₂O420596Enhanced ("Turn-on")[8][17]
8-HQ-Al³⁺ ComplexWeak AcidicNot specifiedNot specifiedHigh (LOD <10⁻⁷ M)[5]
Mg(8-HQ)₂ ComplexPMMA Matrix380488 (Bluish-Green)Not specified[18]
Zn(8-HQ Derivative)₂Methanol (MeOH)~370-390~490-520 (Blue-shifted)Not specified[19]

Note: Exact values can vary based on concentration, temperature, and specific instrumentation.

Experimental Protocols & Methodologies

Detailed and reproducible protocols are critical for studying the fluorescence properties of 8-HQ compounds. Below are standardized methodologies for sample preparation, spectroscopic analysis, and synthesis.

The logical flow for synthesizing and characterizing a novel 8-HQ derivative for sensing applications is outlined below.

G cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_application Application Testing (Sensing) S1 Precursor Synthesis (e.g., Aldehyde Condensation) S2 Purification (Column Chromatography) S1->S2 S3 Structural Verification (NMR, MS) S2->S3 C1 Prepare Stock Solution (e.g., in DMSO) S3->C1 Verified Compound C2 UV-Vis Absorption Spectroscopy C1->C2 C3 Fluorescence Spectroscopy (Excitation & Emission Scan) C1->C3 C4 Quantum Yield Determination C3->C4 A1 Titration with Metal Ions C4->A1 Characterized Probe A2 Selectivity & Interference Study A1->A2 A3 Determine Limit of Detection (LOD) A2->A3

Caption: General workflow for synthesis and evaluation of an 8-HQ fluorescent sensor.

This protocol describes a general aldimine condensation method for creating an 8-HQ derivative, a common strategy for developing fluorescent probes.[8][17]

  • Reagent Preparation: Dissolve 8-hydroxyquinoline-2-carbaldehyde (1.0 mmol) in 5 mL of anhydrous toluene in a round-bottom flask. In a separate vial, dissolve a primary amine of interest (e.g., 4-amino-functionalized compound) (1.0 mmol) in 5 mL of toluene.

  • Reaction: Add the amine solution to the flask containing the 8-hydroxyquinoline-2-carbaldehyde.

  • Heating: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) and heat to reflux (approx. 105-110 °C) for 4-6 hours.

  • Crystallization: After cooling the reaction mixture to room temperature, allow the solvent to evaporate slowly over 24-48 hours.

  • Collection: Collect the resulting crystals of the Schiff base product by filtration and wash with a small amount of cold solvent.

  • Verification: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol details the steps for characterizing the fluorescent response of an 8-HQ derivative to a target metal ion.[20]

  • Stock Solution Preparation: Prepare a stock solution of the synthesized 8-HQ derivative (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile. Prepare stock solutions of various metal ion salts (e.g., 10 mM ZnCl₂, CuCl₂, etc.) in deionized water or an appropriate buffer.

  • Working Solution: Prepare a dilute working solution of the 8-HQ probe (e.g., 10 µM) in the desired analytical medium (e.g., a THF/water mixture or a buffered aqueous solution like HEPES at pH 7.4).

  • Initial Scan: Record the baseline fluorescence emission spectrum of the probe working solution using a spectrofluorometer. Determine the optimal excitation wavelength (λ_ex) by performing an excitation scan at the peak emission wavelength.

  • Titration: To the cuvette containing the probe solution, add incremental aliquots of the target metal ion stock solution (e.g., 0, 0.2, 0.4, ... 2.0 equivalents). After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.

  • Data Acquisition: Record the fluorescence emission spectrum after each addition, using the predetermined optimal excitation wavelength.

  • Data Analysis: Plot the fluorescence intensity at the peak emission wavelength (λ_em) against the concentration of the added metal ion. This plot can be used to determine the binding stoichiometry (e.g., via Job's plot) and the association constant.

  • Selectivity Test: Repeat the experiment by adding other potentially interfering metal ions at a fixed concentration to assess the probe's selectivity for the target ion.

Signaling Pathways and Mechanisms of Action

The functionality of 8-HQ compounds in biological and chemical systems is governed by their ability to chelate metals and modulate subsequent photophysical or biochemical events.

The "turn-on" sensing capability of 8-HQ derivatives is best visualized as a transition from a non-fluorescent "off" state to a highly fluorescent "on" state upon metal binding.

G cluster_off cluster_on FreeLigand Free 8-HQ Ligand (Apo-Sensor) ExcitedLigand Excited State (S1) FreeLigand->ExcitedLigand Excitation (hν) MetalComplex 8-HQ-Metal Complex FreeLigand->MetalComplex + Metal Ion (Chelation) Tautomer Non-Fluorescent Keto Tautomer ExcitedLigand->Tautomer Ultrafast ESIPT GroundState Ground State (S0) Tautomer->GroundState Non-Radiative Decay (Fluorescence Quenched) ExcitedComplex Excited State (S1) MetalComplex->ExcitedComplex Excitation (hν) Fluorescence Strong Fluorescence (Light Emission) ExcitedComplex->Fluorescence Radiative Decay (ESIPT Blocked) Fluorescence->MetalComplex Return to Ground State OFF OFF State State ON ON

Caption: The "Off-On" signaling mechanism of 8-HQ sensors via CHEF.

In the context of drug development, 8-HQ derivatives are investigated for their potential to treat neurodegenerative disorders like Alzheimer's disease (AD).[21] The "metal hypothesis" of AD suggests that dysregulated metal ions (Cu²⁺, Zn²⁺, Fe³⁺) contribute to the aggregation of amyloid-beta (Aβ) peptides and oxidative stress.[22][23][24][25]

8-HQ compounds can act as metal ionophores, chelating these excess metal ions and potentially disaggregating Aβ plaques.[22][23][24] Their fluorescence allows for the simultaneous detection and therapeutic intervention, making them valuable tools for developing theranostics for AD.[22][23] For example, the derivative M8HQ has shown an affinity for Aβ fibrils, chelates metal ions, and blocks reactive oxygen species (ROS), highlighting a multi-faceted therapeutic potential.[22][23]

References

Methodological & Application

Synthesis of 8-Hydroxyquinoline-7-Carboxylic Acid from o-Aminophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 8-hydroxyquinoline-7-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the Skraup-Doebner-von Miller reaction to form the intermediate, 8-hydroxyquinoline, from o-aminophenol. This is followed by a regioselective carboxylation of the intermediate at the 7-position to yield the final product. This protocol offers a comprehensive guide for the successful synthesis and characterization of this compound.

Introduction

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carboxylic acid group at the 7-position of the 8-hydroxyquinoline scaffold can significantly modulate its physicochemical and pharmacological properties, making it a key intermediate for the synthesis of novel therapeutic agents. The synthetic route described herein involves the initial formation of the quinoline ring system, followed by a targeted C-H functionalization to introduce the carboxylic acid moiety.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields
StepReactionKey Reagents/SolventsTemperature (°C)Time (h)Yield (%)
1Synthesis of 8-Hydroxyquinolineo-Aminophenol, Glycerol, o-Nitrophenol, Sulfuric Acid135-1402-385-95
2Synthesis of this compound8-Hydroxyquinoline, Potassium tert-butoxide, CO₂, DMF115-1203Approx. 59*

*Note: The reported yield is for the carboxylation of 8-hydroxy-2-methylquinoline and serves as an estimate for the unsubstituted analogue.

Table 2: Characterization Data for this compound
PropertyValue
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Appearance Pale yellow to reddish-yellow powder.[1]
¹H NMR Spectral data available.[2]
IR Spectroscopy Spectral data available.[2]

Experimental Protocols

Step 1: Synthesis of 8-Hydroxyquinoline from o-Aminophenol (Skraup Reaction)

This protocol is adapted from established Skraup synthesis procedures.[3][4]

Materials:

  • o-Aminophenol

  • Glycerol (anhydrous)

  • o-Nitrophenol

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide solution (30%)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • To this mixture, add o-aminophenol and o-nitrophenol.

  • Slowly heat the mixture with stirring. The reaction is exothermic and the temperature should be carefully controlled. Maintain the temperature between 135-140°C for 2-3 hours.[4]

  • After the reaction is complete, allow the mixture to cool to below 100°C.

  • Carefully pour the reaction mixture into a beaker containing 10 times the volume of water (relative to the initial volume of o-aminophenol).

  • Neutralize the acidic solution with a 30% sodium hydroxide solution to a pH of 7.0-7.2 while stirring. This will precipitate the crude 8-hydroxyquinoline.

  • Filter the precipitate while it is still hot and wash it with cold water.

  • The crude product can be purified by recrystallization from ethanol or by sublimation under reduced pressure to yield pure 8-hydroxyquinoline.

Step 2: Synthesis of this compound from 8-Hydroxyquinoline

This protocol is based on the carboxylation of a substituted 8-hydroxyquinoline and is expected to be applicable to the unsubstituted compound.

Materials:

  • 8-Hydroxyquinoline

  • Potassium tert-butoxide (t-BuOK)

  • Dry N,N-Dimethylformamide (DMF)

  • Carbon Dioxide (gas)

  • Tetrahydrofuran (THF)

  • Hydrochloric Acid (1% aqueous solution)

  • Potassium Carbonate solution

  • Soxhlet apparatus

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask, dissolve 8-hydroxyquinoline in dry THF.

  • Add potassium tert-butoxide to the solution and stir the mixture vigorously under reflux for one hour.

  • Remove the THF by evaporation under reduced pressure.

  • Dissolve the resulting potassium salt in dry DMF and heat the solution to 115°C.

  • Bubble dry carbon dioxide gas through the heated solution for 3 hours, maintaining the temperature between 115-120°C.

  • Cool the reaction mixture to room temperature and acidify with a 1% aqueous solution of hydrochloric acid.

  • Filter the resulting precipitate.

  • Dissolve the solid in an aqueous solution of potassium carbonate and filter to remove any insoluble impurities.

  • Re-acidify the filtrate with a 1% aqueous solution of hydrochloric acid to precipitate the crude this compound.

  • Filter the solid, dry it thoroughly, and purify it by Soxhlet extraction using ethyl acetate to obtain the final product.

Mandatory Visualizations

Synthesis_Workflow o_aminophenol o-Aminophenol step1 Step 1: Skraup Reaction (Glycerol, o-Nitrophenol, H₂SO₄) o_aminophenol->step1 hq 8-Hydroxyquinoline step1->hq step2 Step 2: Carboxylation (1. t-BuOK, 2. CO₂) hq->step2 final_product 8-Hydroxyquinoline- 7-carboxylic Acid step2->final_product

Caption: Overall workflow for the synthesis of this compound.

Skraup_Mechanism cluster_step1 Step 1: Skraup Reaction Mechanism glycerol Glycerol acrolein Acrolein glycerol->acrolein Dehydration (H₂SO₄) michael_adduct Michael Adduct acrolein->michael_adduct o_aminophenol o-Aminophenol o_aminophenol->michael_adduct Michael Addition dihydroquinoline 1,2-Dihydro-8-hydroxyquinoline michael_adduct->dihydroquinoline Cyclization & Dehydration hq 8-Hydroxyquinoline dihydroquinoline->hq Oxidation (o-Nitrophenol)

Caption: Simplified mechanism of the Skraup reaction.

Carboxylation_Mechanism cluster_step2 Step 2: Carboxylation Mechanism hq 8-Hydroxyquinoline phenoxide Potassium 8-quinolinate hq->phenoxide Deprotonation (t-BuOK) carboxylate_intermediate Carboxylate Intermediate phenoxide->carboxylate_intermediate Electrophilic Attack co2 Carbon Dioxide (CO₂) co2->carboxylate_intermediate final_product 8-Hydroxyquinoline- 7-carboxylic Acid carboxylate_intermediate->final_product Protonation (H⁺ workup)

Caption: Proposed mechanism for the carboxylation of 8-hydroxyquinoline.

References

Application Notes and Protocols for 8-Hydroxyquinoline-7-Carboxylic Acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline and its derivatives are a well-established class of fluorescent probes primarily utilized for the detection of metal ions. Their fluorescence properties are often modulated by the formation of chelate complexes with metal cations. 8-Hydroxyquinoline-7-carboxylic acid, a specific derivative, offers a versatile platform for developing fluorescent sensors due to its inherent chelating ability and the potential for functionalization at the carboxylic acid group. This document provides detailed application notes and experimental protocols for the use of this compound as a fluorescent probe for metal ion detection and cellular imaging.

8-Hydroxyquinoline itself is weakly fluorescent, a phenomenon attributed to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[1][2] Upon chelation with a metal ion, this proton transfer is inhibited, leading to a significant enhancement of fluorescence intensity.[1][3] This "turn-on" fluorescence response forms the basis of its application as a chemosensor.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₀H₇NO₃[4]
Molecular Weight189.17 g/mol [4]
AppearancePale yellow to reddish yellow powder[4]
Storage2 - 8 °C[4]

Quantitative Fluorescence Data

The following table summarizes the key photophysical and binding properties of 8-hydroxyquinoline derivatives. While specific data for the 7-carboxylic acid derivative is limited, the data for the closely related 8-hydroxyquinoline-2-carboxylic acid and the parent 8-hydroxyquinoline provide a strong basis for its expected performance.

Parameter8-Hydroxyquinoline8-Hydroxyquinoline-2-carboxylic acidNotes
Excitation Max (λex) ~290-320 nm (solvent dependent)Not specifiedExcitation wavelength can be optimized based on the specific complex and solvent system.
Emission Max (λem) ~330-500 nm (solvent and analyte dependent)Not specifiedA significant Stokes shift is generally observed.
Binding Constants (Log K) The carboxylic acid moiety is expected to influence the binding affinity and selectivity.
Mg(II): Not specifiedMg(II): 4.93[5]
Ca(II): Not specifiedCa(II): 6.16[5]
Cu(II): Not specifiedCu(II): 12.00[5]
Zn(II): Not specifiedZn(II): 9.10[5]
Cd(II): Not specifiedCd(II): 8.57[5]
Pb(II): Not specifiedPb(II): 11.35[5]
La(III): Not specifiedLa(III): 10.13[5]
Gd(III): Not specifiedGd(III): 9.89[5]

Note: The binding constants for 8-hydroxyquinoline-2-carboxylic acid are provided as a reference and may differ for this compound.[5]

Experimental Protocols

Protocol 1: General Procedure for Metal Ion Detection in Aqueous Solution

This protocol outlines a general method for the detection and quantification of metal ions using this compound as a fluorescent probe.

Materials:

  • This compound

  • Stock solutions of various metal salts (e.g., ZnCl₂, AlCl₃, CdCl₂, etc.) of known concentration in deionized water.

  • Buffer solution (e.g., HEPES, TRIS-HCl) at the desired pH.

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol) and store it at 4°C, protected from light.

  • Preparation of Working Solution: Dilute the stock solution with the chosen buffer to a final concentration suitable for fluorescence measurements (e.g., 10 µM).

  • Fluorescence Titration:

    • Place 2 mL of the this compound working solution into a quartz cuvette.

    • Record the initial fluorescence spectrum of the probe solution.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • The binding constant (K) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the linear portion of the calibration curve.

Workflow for Metal Ion Detection

metal_detection_workflow A Prepare Probe Stock Solution (1 mM in DMSO) C Dilute Probe to Working Solution (10 µM in Buffer) A->C B Prepare Metal Ion Stock Solutions E Titrate with Metal Ion Solution B->E D Record Initial Fluorescence C->D D->E F Record Fluorescence Spectra after each addition E->F Equilibrate F->E Repeat G Plot Fluorescence Intensity vs. [Metal Ion] F->G H Determine Binding Constant and LOD G->H

Caption: Workflow for the detection and quantification of metal ions.

Protocol 2: Cellular Imaging of Intracellular Metal Ions

This protocol provides a general guideline for using this compound to visualize intracellular metal ions, such as zinc.[4]

Materials:

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa, PC-3)

  • Fluorescence microscope with appropriate filter sets.

  • Stock solution of a metal ion chelator (e.g., TPEN for zinc) for control experiments.

  • Stock solution of the target metal ion (e.g., ZnCl₂) for positive control.

Procedure:

  • Cell Culture: Culture the cells on glass-bottom dishes or coverslips until they reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of this compound (e.g., 5-10 µM) in serum-free cell culture medium from a DMSO stock solution.

    • Remove the culture medium from the cells and wash them twice with PBS.

    • Incubate the cells with the probe working solution for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe solution and wash the cells three times with PBS to remove any excess, unbound probe.

  • Imaging:

    • Add fresh PBS or cell culture medium to the cells.

    • Image the cells using a fluorescence microscope. Use an excitation wavelength around 340-360 nm and collect the emission around 450-550 nm. These are starting points and should be optimized.

  • Control Experiments:

    • Negative Control: To confirm that the fluorescence signal is due to the target metal ion, treat a separate set of probe-loaded cells with a specific chelator (e.g., TPEN for Zn²⁺) for 15-30 minutes before imaging. A decrease in fluorescence intensity would indicate specificity.

    • Positive Control: To confirm the probe's responsiveness, treat another set of probe-loaded cells with a solution of the target metal ion (e.g., 50-100 µM ZnCl₂) for 15-30 minutes before imaging. An increase in fluorescence intensity would be expected.

Workflow for Cellular Imaging

cellular_imaging_workflow cluster_prep Preparation cluster_exp Experiment cluster_ctrl Controls A Culture cells on glass-bottom dishes C Incubate cells with probe (30-60 min) A->C B Prepare probe working solution (5-10 µM) B->C D Wash cells with PBS (3x) C->D E Image with fluorescence microscope D->E F Negative Control: Add chelator (e.g., TPEN) D->F G Positive Control: Add metal ion (e.g., ZnCl2) D->G H Image control cells F->H G->H

Caption: Workflow for intracellular metal ion imaging.

Signaling Pathway and Mechanism of Action

The fluorescence sensing mechanism of this compound is based on the principle of Chelation-Enhanced Fluorescence (CHEF).

Mechanism of Fluorescence Enhancement

mechanism cluster_free Free Probe cluster_bound Probe-Metal Complex A 8-OHQ-7-COOH (Weakly Fluorescent) B Excited State A->B hν (Excitation) E [M(8-OQ-7-COOH)n] (Highly Fluorescent) A->E + Metal Ion (e.g., Zn²⁺) C ESIPT B->C D Non-radiative decay C->D D->A Heat E->A - Metal Ion F Excited State E->F hν (Excitation) G Fluorescence Emission F->G hν' (Emission) G->E

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

In its free form, the probe exhibits weak fluorescence due to the efficient excited-state intramolecular proton transfer (ESIPT). Upon binding to a metal ion, the hydroxyl proton is replaced by the metal, forming a rigid complex. This rigidity and the inhibition of ESIPT restrict non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield.

Conclusion

This compound is a promising fluorescent probe with significant potential for the detection of metal ions and for applications in cellular imaging. The protocols provided herein offer a starting point for researchers to develop and optimize assays for their specific needs. Further characterization of the photophysical properties and binding affinities of this specific derivative with a wider range of analytes will undoubtedly expand its utility in various scientific disciplines.

References

Application of 8-Hydroxyquinoline-7-Carboxylic Acid in Metal Ion Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline and its derivatives are a well-established class of chelating agents that have found extensive applications in the detection and quantification of metal ions. Their ability to form stable and often fluorescent complexes with a variety of metal cations makes them valuable tools in analytical chemistry, environmental monitoring, and biological research. This document provides detailed application notes and protocols for the use of a specific derivative, 8-hydroxyquinoline-7-carboxylic acid, as a fluorescent sensor for metal ion detection.

The principle of detection is based on the modulation of the photophysical properties of this compound upon chelation with a metal ion. The carboxylic acid moiety at the 7-position can influence the solubility, selectivity, and sensing mechanism of the parent 8-hydroxyquinoline molecule. The formation of a rigid complex with a metal ion often leads to a significant enhancement of fluorescence intensity (chelation-enhanced fluorescence, CHEF) or, in some cases, fluorescence quenching. This change in fluorescence can be quantitatively correlated to the concentration of the metal ion.

Synthesis of this compound

A common synthetic route to this compound involves the carboxylation of 8-hydroxyquinoline. While various methods exist for the synthesis of the 8-hydroxyquinoline core, such as the Skraup or Friedländer synthesis, a subsequent carboxylation step is necessary to introduce the carboxylic acid group at the 7-position. A general laboratory-scale synthesis protocol is provided below, based on the carboxylation of a similar derivative, 8-hydroxy-2-methylquinoline.

Protocol: Synthesis of this compound

Materials:

  • 8-Hydroxyquinoline

  • Potassium tert-butoxide (KOtBu)

  • Dry Tetrahydrofuran (THF)

  • Dry N,N-Dimethylformamide (DMF)

  • Carbon dioxide (CO2) gas

  • 1% Hydrochloric acid (HCl) solution

  • Potassium carbonate (K2CO3) solution

  • Phosphorus pentoxide (P4O10) or other suitable drying agent

  • Soxhlet extraction apparatus

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Potassium Salt: In a round-bottom flask under an inert atmosphere, dissolve 8-hydroxyquinoline (1 equivalent) in dry THF. To this solution, add potassium tert-butoxide (1 equivalent).

  • Reaction Mixture: Stir the reaction mixture vigorously and reflux for 1 hour.

  • Solvent Evaporation: After reflux, evaporate the volatiles under reduced pressure.

  • Carboxylation: Dissolve the resulting residue in dry DMF and heat the mixture to 115-120 °C.

  • CO2 Introduction: Pass a stream of dry carbon dioxide gas through the heated reaction mixture for approximately 3 hours, maintaining the temperature in the range of 115-120 °C.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the residue with a 1% aqueous solution of hydrochloric acid.

    • Filter the resulting precipitate.

    • Dissolve the collected solid in an aqueous solution of potassium carbonate and filter to remove any insoluble impurities.

    • Re-acidify the filtrate with a 1% aqueous solution of hydrochloric acid to precipitate the crude product.

    • Filter the solid and dry it over a suitable drying agent like P4O10.

  • Purification: The crude this compound can be further purified by Soxhlet extraction using ethyl acetate.

Metal Ion Detection Protocols

The following protocols describe the general procedures for using this compound as a fluorescent probe for the detection of metal ions such as Zn²⁺, Al³⁺, and Fe³⁺. The specific parameters, including excitation and emission wavelengths, may need to be optimized for the particular instrument and experimental conditions.

Protocol 1: General Fluorescence-Based Metal Ion Detection

Materials:

  • Stock solution of this compound (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal ion salts (e.g., ZnCl₂, AlCl₃, FeCl₃) of known concentrations (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH

  • Solvent (e.g., a mixture of water and an organic solvent like ethanol or acetonitrile to ensure solubility)

  • Fluorometer

  • Quartz cuvettes or a microplate reader with fluorescence capabilities

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of this compound (e.g., 10 µM) in the chosen buffer/solvent system.

  • Fluorescence Measurement of the Free Ligand: Transfer the sensor solution to a quartz cuvette and record its fluorescence emission spectrum by exciting at its absorption maximum.

  • Titration with Metal Ions:

    • To the sensor solution in the cuvette, add incremental amounts of a stock solution of the target metal ion.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • This plot can be used to determine the sensitivity of the probe and to construct a calibration curve for quantitative analysis.

  • Selectivity Study:

    • Prepare separate solutions of the sensor mixed with a fixed concentration of the target metal ion and a potential interfering ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, etc.) at a higher concentration.

    • Record the fluorescence spectra and compare the intensity with that of the solution containing only the target metal ion to assess the selectivity.

Protocol 2: Determination of Limit of Detection (LOD)

Procedure:

  • Blank Measurements: Measure the fluorescence intensity of the sensor solution in the absence of any metal ion multiple times (e.g., n=10) to determine the standard deviation of the blank (σ).

  • Calibration Curve: Generate a calibration curve by plotting the fluorescence intensity versus low concentrations of the target metal ion. Determine the slope (S) of the linear portion of the curve.

  • LOD Calculation: Calculate the limit of detection using the formula: LOD = 3σ / S .

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table provides a template for summarizing such data once determined experimentally. For context, typical performance characteristics of similar 8-hydroxyquinoline-based sensors are included as examples.

Metal IonDetection MethodLimit of Detection (LOD)Linear RangeSelectivityReference
Zn²⁺ FluorescenceTo be determinedTo be determinedTo be determined
Example: Zn²⁺Fluorescence~10⁻⁷ M0 - 10 µMHigh over Na⁺, K⁺, Ca²⁺, Mg²⁺[1]
Al³⁺ FluorescenceTo be determinedTo be determinedTo be determined
Example: Al³⁺Fluorescence~10⁻⁷ M0 - 5 µMHigh over most divalent ions
Fe³⁺ Fluorescence QuenchingTo be determinedTo be determinedTo be determined
Example: Fe³⁺Fluorescence Quenching~10⁻⁶ M0 - 20 µMInterference from Cu²⁺ possible

Visualizations

Signaling Pathway for Metal Ion Detection

The fundamental mechanism involves the binding of a metal ion to the this compound, leading to a change in its electronic and photophysical properties.

Metal_Ion_Detection_Pathway cluster_ligand Free Ligand cluster_metal Analyte cluster_complex Complex Formation cluster_signal Signal Output 8HQC This compound Complex [8HQC-Metal] Complex 8HQC->Complex Chelation Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Complex Signal Fluorescence Enhancement/ Quenching Complex->Signal Change in Photophysical Properties Fluorescence_Titration_Workflow Start Start Prepare_Solutions Prepare Stock Solutions: - 8HQC Sensor - Metal Ion Standards Start->Prepare_Solutions Setup_Instrument Set up Fluorometer: - Excitation λ - Emission λ range Prepare_Solutions->Setup_Instrument Blank_Measurement Measure Fluorescence of Sensor Solution (Blank) Setup_Instrument->Blank_Measurement Add_Metal_Ion Add Aliquot of Metal Ion Standard Blank_Measurement->Add_Metal_Ion Equilibrate Mix and Equilibrate Add_Metal_Ion->Equilibrate Measure_Fluorescence Record Fluorescence Spectrum Equilibrate->Measure_Fluorescence More_Additions More Additions? Measure_Fluorescence->More_Additions More_Additions->Add_Metal_Ion Yes Plot_Data Plot Fluorescence Intensity vs. [Metal Ion] More_Additions->Plot_Data No Analyze_Results Determine Concentration, LOD, etc. Plot_Data->Analyze_Results End End Analyze_Results->End Selectivity_Assessment_Logic Start Selectivity Test Measure_Target Measure Fluorescence of Sensor + Target Metal Ion Start->Measure_Target Measure_Interferent Measure Fluorescence of Sensor + Interfering Ion Start->Measure_Interferent Measure_Mixture Measure Fluorescence of Sensor + Target + Interfering Ion Measure_Target->Measure_Mixture Measure_Interferent->Measure_Mixture Compare_Signals Compare Fluorescence Signals Measure_Mixture->Compare_Signals Selective Sensor is Selective Compare_Signals->Selective Signal of Mixture ≈ Signal of Target Not_Selective Interference Observed Compare_Signals->Not_Selective Signal of Mixture ≠ Signal of Target

References

Application Notes & Protocols: Fluorometric Detection of Heavy Metals Using 8-Hydroxyquinoline-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives are a prominent class of organic compounds renowned for their potent metal-chelating properties.[1][2] This characteristic arises from the arrangement of the hydroxyl group at the C8 position and the nitrogen atom in the quinoline ring, which together form a highly effective bidentate chelation site for a wide array of metal ions.[3][4] Complexation with metal ions often leads to significant changes in the molecule's photophysical properties, particularly its fluorescence, making 8-HQ derivatives excellent candidates for developing fluorescent chemosensors.[5][6][7] This phenomenon, known as chelation-enhanced fluorescence (CHEF), results from increased molecular rigidity and inhibition of photoinduced electron transfer upon metal binding.[8]

8-Hydroxyquinoline-7-carboxylic acid (8-HQ-7-CA) is a derivative of 8-HQ that possesses these key structural features for metal ion complexation.[9][10] The presence of the carboxylic acid group can further modulate the molecule's solubility, selectivity, and electronic properties. These application notes provide a generalized framework and protocols for the potential use of 8-HQ-7-CA as a fluorescent sensor for detecting heavy metal ions in environmental samples.

Sensing Mechanism

The fundamental sensing mechanism of 8-hydroxyquinoline-based sensors relies on their ability to act as fluorophoric ligands. In its free state, 8-hydroxyquinoline is typically weakly fluorescent.[6] Upon binding with a target metal ion, a stable 5-membered chelate ring is formed between the phenolic oxygen and the pyridine nitrogen. This complexation restricts intramolecular rotation and alters the electronic distribution of the molecule, leading to a significant enhancement of fluorescence intensity and, in some cases, a shift in the emission wavelength.[3][8] This "turn-on" fluorescence response provides a direct and sensitive signal for the detection and quantification of the target metal ion.

Sensing_Mechanism cluster_0 Initial State cluster_1 Complexation Free_Sensor 8-HQ-7-CA (Weak Fluorescence) Complex [M(8-HQ-7-CA)ₓ] Complex (Strong Fluorescence) Free_Sensor->Complex Chelation Metal_Ion Heavy Metal Ion (Mⁿ⁺) Metal_Ion->Complex Binding

Caption: General sensing mechanism of this compound with a metal ion.

Application Note

1. Principle

The quantitative determination of heavy metal ions is based on the significant enhancement of fluorescence intensity of this compound upon selective chelation with the target metal ion. The increase in fluorescence is directly proportional to the concentration of the metal ion within a specific range, allowing for sensitive quantification by spectrofluorometry.

2. Apparatus and Reagents

  • Apparatus: Fluorescence spectrophotometer, UV-Vis spectrophotometer, pH meter, analytical balance, micropipettes, quartz cuvettes, and standard laboratory glassware.

  • Reagents: this compound (high purity), stock solutions of target heavy metal salts (e.g., ZnCl₂, Cd(NO₃)₂, Pb(NO₃)₂, CuSO₄), stock solutions of potential interfering metal salts, organic solvents (e.g., DMSO, ethanol), and buffer solutions (e.g., HEPES, Tris-HCl). All reagents should be of analytical grade or higher, and deionized water should be used for all aqueous solutions.

3. Data Presentation

While specific performance data for this compound is not extensively documented, the following tables summarize the performance of other closely related 8-hydroxyquinoline derivatives to provide context for expected performance.

Table 1: Performance of Various 8-Hydroxyquinoline Derivatives for Metal Ion Sensing

DerivativeTarget IonDetection Limit (LOD)Solvent SystemReference
8-HydroxyquinolineAl³⁺~1 x 10⁻⁸ M (0.3 ppb)Soil Extracts[6][8]
8-HQ-carbaldehyde Schiff-baseAl³⁺< 10⁻⁷ MWeak Acidic Conditions[6][8]
Deoxycholic acid-8-HQ probeZn²⁺0.40 µMEthanol/Water[11]
Deoxycholic acid-8-HQ probeCd²⁺0.27 µMAcetonitrile/Water[11]

Table 2: Stability Constants (log K1) for Metal Complexes with 8-Hydroxyquinoline-2-Carboxylic Acid

Note: This data is for the 2-carboxylic acid isomer and illustrates the strong binding affinity of this class of compounds for various metal ions.

Metal Ionlog K1
Cu²⁺12.00
Pb²⁺11.35
La³⁺10.13
Gd³⁺9.89
Zn²⁺9.10
Cd²⁺8.57
Ca²⁺6.16
Mg²⁺4.93
Data sourced from reference[12].

Experimental Protocols

Disclaimer: The following are generalized protocols adapted from methodologies for similar 8-hydroxyquinoline-based fluorescent sensors.[13] Optimization of parameters such as solvent system, pH, and incubation time is crucial for achieving the best performance with this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Sensor Prepare 8-HQ-7-CA Stock Solution Mix Mix Sensor, Buffer, and Metal Ion Solution Prep_Sensor->Mix Prep_Metal Prepare Metal Ion Stock Solutions Prep_Metal->Mix Prep_Buffer Prepare Buffer Solution Prep_Buffer->Mix Incubate Incubate for Complex Formation Mix->Incubate Measure Measure Fluorescence (Excitation & Emission Scan) Incubate->Measure Plot Plot Calibration Curve (Intensity vs. Concentration) Measure->Plot Selectivity Perform Selectivity Studies Measure->Selectivity Calculate Calculate Limit of Detection (LOD) Plot->Calculate

Caption: A generalized workflow for heavy metal detection using a fluorescent sensor.

Protocol 1: Preparation of Stock Solutions

  • Sensor Stock Solution (e.g., 1 mM): Accurately weigh a precise amount of this compound and dissolve it in a minimal amount of a suitable organic solvent like DMSO. Dilute to the final volume with the chosen buffer system (e.g., 10 mM HEPES in ethanol/water) to ensure solubility and stability. Store protected from light.

  • Metal Ion Stock Solutions (e.g., 10 mM): Prepare individual stock solutions of the target and interfering metal ions by dissolving their high-purity salts in deionized water or the same buffer as the sensor.

  • Working Solutions: Prepare fresh working solutions of the sensor and metal ions by diluting the stock solutions with the buffer just before the experiment.

Protocol 2: General Procedure for Fluorometric Metal Ion Detection

  • Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to warm up. Set the excitation and emission slits to an appropriate width (e.g., 5 nm).

  • Determine Optimal Wavelengths:

    • Record the absorption spectrum of the sensor solution using a UV-Vis spectrophotometer to find the maximum absorption wavelength (λ_abs). Use this as the initial excitation wavelength (λ_ex).

    • In a cuvette, mix the sensor working solution (e.g., 10 µM) with a concentration of the target metal ion expected to give a strong signal.

    • Perform an emission scan using λ_ex to find the maximum emission wavelength (λ_em).

    • Perform an excitation scan while monitoring λ_em to confirm the optimal λ_ex.

  • Calibration Curve:

    • Prepare a series of vials or a 96-well plate.

    • To each, add a fixed volume of the sensor working solution (e.g., to a final concentration of 10 µM).

    • Add varying volumes of the metal ion working solution to create a concentration gradient (e.g., 0, 1, 2, 5, 10, 20, 50 µM).

    • Add buffer to bring all samples to the same final volume.

    • Include a blank sample containing only the sensor in the buffer.

  • Measurement:

    • Incubate the samples for a short, consistent period (e.g., 10 minutes) at room temperature to allow the complexation reaction to reach equilibrium.

    • Measure the fluorescence intensity of each sample at the predetermined λ_ex and λ_em.

  • Data Analysis:

    • Subtract the fluorescence intensity of the blank (sensor only) from all readings.

    • Plot the fluorescence intensity (at λ_em) as a function of the metal ion concentration.

    • Determine the linear range of the calibration curve.

    • Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ/S , where σ is the standard deviation of the blank measurement (at least n=10) and S is the slope of the linear portion of the calibration curve.[13]

Protocol 3: Selectivity Study

  • Prepare Samples: Prepare a set of identical samples, each containing the sensor working solution (e.g., 10 µM) and the target metal ion at a specific concentration (e.g., 20 µM).

  • Introduce Interferents: To each sample (except for the control), add a solution of a different, potentially interfering metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Ni²⁺, etc.) at a significantly higher concentration (e.g., 10-fold or 100-fold excess).

  • Competition Experiment: Prepare a sample containing the sensor and the mixture of all interfering ions. Measure its fluorescence. Then, add the target metal ion to this mixture and measure the fluorescence again.

  • Measurement and Analysis: Incubate all samples and measure their fluorescence intensity as described in Protocol 2. Compare the fluorescence response in the presence and absence of interfering ions to assess the selectivity of 8-HQ-7-CA for the target metal.

This compound is a promising candidate for the development of fluorescent sensors for heavy metal detection due to its intrinsic chelating capabilities. The provided protocols offer a foundational methodology for researchers to begin exploring its specific sensing properties, including its selectivity, sensitivity, and optimal working conditions. Further experimental validation is necessary to characterize its performance for specific heavy metal ions and its applicability to complex environmental matrices.

References

Application Notes and Protocols for Betti-Type Amidoalkylation Reactions with 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis of 7-substituted-8-hydroxyquinoline derivatives via the Betti-type amidoalkylation reaction. This one-pot, three-component reaction offers an efficient pathway to functionalize the C-7 position of 8-hydroxyquinoline, a privileged scaffold in medicinal chemistry with a wide range of biological activities, including anticancer, neuroprotective, and enzyme inhibitory properties.[1][2]

Introduction

The Betti reaction is a multicomponent reaction that involves the condensation of an aldehyde, a primary or secondary amine (or an amide), and a nucleophilic compound containing an active hydrogen, such as 8-hydroxyquinoline.[3][4] The resulting products, known as Betti bases, are valuable in drug discovery and materials science. The protocol described herein is a solvent-free or high-boiling solvent-based method for the amidoalkylation of 8-hydroxyquinoline, leading to the formation of 7-α-arylaminobenzyl-8-hydroxyquinoline derivatives.[3][5]

Experimental Protocols

General Procedure for Betti-Type Amidoalkylation Reactions

This protocol is adapted from a general procedure for the synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.[5]

Materials:

  • 8-hydroxyquinoline (8HQ) or a substituted derivative

  • An appropriate aldehyde (e.g., benzaldehyde, m-tolualdehyde)

  • An appropriate amide (e.g., benzamide)

  • Toluene

  • Diethyl ether (Et2O)

  • Methanol (MeOH)

  • Reaction vessel (e.g., round-bottom flask) with a condenser and stirring mechanism

  • Heating mantle or oil bath

  • Standard laboratory glassware for filtration and washing

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, combine 8-hydroxyquinoline (1.0 equivalent), the desired amide (1.0 equivalent), and the corresponding aldehyde (2.0 equivalents).

  • Heat the reaction mixture with stirring to a temperature between 130 °C and 180 °C for 3 hours. The reaction is typically performed neat (without solvent).

  • After 3 hours, remove the heat source and allow the reaction mixture to cool slightly.

  • Carefully add toluene (5 mL) to the reaction mixture and allow it to cool to room temperature.

  • The product will typically precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the collected solid sequentially with toluene (3 x 5 mL), diethyl ether (3 x 5 mL), and methanol (3 x 5 mL).

  • Dry the purified product under reduced pressure.

  • In most cases, the product is obtained with high purity. If necessary, further purification can be achieved by recrystallization or flash column chromatography.[5]

Experimental Workflow Diagram

Betti_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 8-Hydroxyquinoline (1 eq) - Amide (1 eq) - Aldehyde (2 eq) B Heat Mixture (130-180 °C, 3h) with Stirring A->B C Cool and Add Toluene B->C D Precipitation of Product C->D E Filter Precipitate D->E F Wash Solid: - Toluene - Diethyl Ether - Methanol E->F G Dry Under Reduced Pressure F->G H Final Product G->H

Caption: Experimental workflow for the Betti-type amidoalkylation of 8-hydroxyquinoline.

Data Presentation

The following table summarizes the results for the synthesis of various 7-substituted-8-hydroxyquinoline derivatives via the Betti-type reaction.

Entry8-Hydroxyquinoline DerivativeAldehydeAmideYield (%)m.p. (°C)Citation
18-HydroxyquinolineBenzaldehydeBenzamide42190-192[5]
28-Hydroxyquinolinem-TolualdehydeBenzamide27N/A[5]
35-Chloro-8-hydroxyquinoline3-Formylbenzoic acidBenzamide94280[5]

N/A: Not available in the cited literature.

Mechanistic Considerations

The Betti reaction is a modification of the Mannich reaction.[4] The reaction proceeds through the initial formation of an iminium ion from the reaction of the aldehyde and the amide (or amine). This is followed by an electrophilic attack of the iminium ion on the electron-rich C-7 position of the 8-hydroxyquinoline ring, facilitated by the activating effect of the hydroxyl group at C-8.[2]

Logical Relationship Diagram

Betti_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Iminium Iminium Ion Formation Aldehyde->Iminium Amide Amide Amide->Iminium HQ 8-Hydroxyquinoline Attack Electrophilic Attack at C-7 of 8-HQ HQ->Attack Iminium->Attack Product 7-Substituted 8-Hydroxyquinoline (Betti Base) Attack->Product

Caption: Simplified logical flow of the Betti-type reaction with 8-hydroxyquinoline.

Applications in Drug Development

The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets.[1] Betti bases derived from 8-hydroxyquinoline have shown a wide array of pharmacological activities, including:

  • Enzyme Inhibition: They can act as inhibitors of enzymes like 2-oxoglutarate (2OG) oxygenases and KDM4 histone demethylases.[1][6]

  • Anticancer and Cytotoxic Activity: Certain derivatives exhibit cytotoxic effects against cancer cell lines.[2]

  • Neuroprotection: Some compounds have shown cytoprotective activity, suggesting potential applications in central nervous system (CNS) disorders.[2][7]

  • Metal Chelation: The 8-hydroxyquinoline core is a well-known metal chelator, a property that can be modulated by substitution at the C-7 position to influence biological activity.[1][2]

The synthetic protocol described here provides a straightforward and efficient method for generating libraries of novel 8-hydroxyquinoline derivatives for screening and lead optimization in drug discovery programs. The reaction's multicomponent nature allows for significant structural diversity to be introduced in a single step.[2]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 8-Hydroxyquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline and its derivatives are versatile compounds with a wide range of applications, including as active pharmaceutical ingredients, chelating agents, and preservatives. Accurate and reliable quantification of these compounds is crucial for quality control, stability testing, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of 8-hydroxyquinoline compounds using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique. The methods described are applicable to the analysis of 8-hydroxyquinoline and its halogenated derivatives in various sample matrices, including bulk drugs and pharmaceutical formulations.

The challenge in the HPLC analysis of 8-hydroxyquinoline lies in its chelating properties, which can lead to peak distortion and poor symmetry due to interactions with trace metal ions on silica-based columns. The methods outlined below address this issue through the use of specialized columns and optimized mobile phases to achieve high-resolution separation and symmetrical peak shapes.

Experimental Protocols

This section details the methodologies for the HPLC analysis of 8-hydroxyquinoline and its derivatives. Two primary methods are presented: a mixed-mode chromatography method for 8-hydroxyquinoline and a reversed-phase HPLC method for halogenated 8-hydroxyquinoline compounds.

Method 1: Mixed-Mode HPLC for 8-Hydroxyquinoline

This method is suitable for the analysis of 8-hydroxyquinoline and provides excellent retention and peak shape by utilizing a mixed-mode stationary phase that combines reversed-phase and ion-exchange functionalities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Primesep 200 mixed-mode column (4.6 x 150 mm, 5 µm)[1]

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (H₃PO₄)

  • Water (deionized or HPLC grade)

  • Standard of 8-hydroxyquinoline

Chromatographic Conditions:

ParameterValue
Column Primesep 200, 4.6 x 150 mm, 5 µm[1]
Mobile Phase 30% Acetonitrile in water with 0.1% Phosphoric Acid[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 250 nm[1]
Injection Volume 10 µL
Column Temperature 30 °C

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of 8-hydroxyquinoline standard in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1 - 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing 8-hydroxyquinoline in the mobile phase to a concentration that falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: Reversed-Phase HPLC for Halogenated 8-Hydroxyquinoline Derivatives

This method is designed for the analysis of halogenated derivatives of 8-hydroxyquinoline, such as iodochlorhydroxyquin, 5,7-dichloro-8-hydroxyquinoline, and 5,7-diiodo-8-hydroxyquinoline, commonly found in pharmaceutical formulations.[2]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Phenyl-silica column (10 µm particle size)[2]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Nickel(II) chloride (NiCl₂)

  • Water (deionized or HPLC grade)

  • Standards of the relevant halogenated 8-hydroxyquinoline derivatives

Chromatographic Conditions:

ParameterValue
Column Phenyl-silica, 10 µm[2]
Mobile Phase 0.001 M NiCl₂ in Acetonitrile:Methanol:Water (30:20:50, v/v/v)[2]
Flow Rate 1.0 mL/min
Detection UV at 273 nm[2]
Injection Volume 20 µL
Column Temperature Ambient

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare individual stock solutions of each halogenated 8-hydroxyquinoline derivative in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Create a mixed working standard solution by diluting the stock solutions with the mobile phase. Further dilute to prepare calibration standards across a range of 30-150% of the expected sample concentration.[2]

  • Sample Preparation (Creams, Ointments): Accurately weigh a portion of the sample and extract the active ingredients with a suitable solvent like methanol. Dilute the extract with the mobile phase to the desired concentration and filter before injection.

Data Presentation

The following tables summarize the quantitative data and performance characteristics of the described HPLC methods for 8-hydroxyquinoline compounds.

Table 1: HPLC Method Parameters for 8-Hydroxyquinoline Analysis

ParameterMethod 1 (Mixed-Mode)Method 2 (Reversed-Phase)
Analyte 8-HydroxyquinolineHalogenated 8-Hydroxyquinoline Derivatives[2]
Column Primesep 200 (4.6 x 150 mm, 5 µm)[1]Phenyl-silica (10 µm)[2]
Mobile Phase 30% ACN with 0.1% H₃PO₄[1]0.001 M NiCl₂ in ACN:MeOH:H₂O (30:20:50)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min
Detection Wavelength 250 nm[1]273 nm[2]

Table 2: Method Validation Data for 8-Hydroxyquinoline Compounds

ParameterTypical Performance for 8-Hydroxyquinoline Derivatives
Linearity Range 0.05 - 3.0 µg/mL
Limit of Detection (LOD) 4.8 - 6.4 ng/mL
Limit of Quantification (LOQ) 1.40 - 6.10 µg/mL
Accuracy (% Recovery) 98 - 99.68%[2]
Precision (RSD%) < 2%

Visualizations

The following diagrams illustrate the experimental workflows for the HPLC analysis of 8-hydroxyquinoline compounds.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start weigh Accurately Weigh Standard/Sample start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Prepare Serial Dilutions (Calibration Standards) dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (Column & Mobile Phase) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify end End quantify->end

Caption: General experimental workflow for HPLC analysis.

Method_Selection cluster_method1 Method 1 cluster_method2 Method 2 start Start: Select Analyte analyte_choice 8-Hydroxyquinoline or Halogenated Derivative? start->analyte_choice method1_desc Use Mixed-Mode HPLC (Primesep 200 Column) analyte_choice->method1_desc 8-Hydroxyquinoline method2_desc Use Reversed-Phase HPLC (Phenyl-silica Column) analyte_choice->method2_desc Halogenated Derivative end_point Proceed to Sample Preparation method1_desc->end_point method2_desc->end_point

Caption: Logic for selecting the appropriate HPLC method.

References

8-Hydroxyquinoline-7-carboxylic Acid: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline-7-carboxylic acid is a heterocyclic building block of significant interest in pharmaceutical research and development. Its rigid structure, combined with the chelating properties of the 8-hydroxyquinoline scaffold and the synthetic versatility of the carboxylic acid group, makes it a valuable intermediate for the synthesis of a diverse range of biologically active molecules. This document provides an overview of its applications, detailed experimental protocols for key transformations, and quantitative data to support synthetic efforts. Derivatives of 8-hydroxyquinoline have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1]

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material for the synthesis of various pharmaceutical candidates, primarily through the modification of its carboxylic acid functionality to form amides and esters. These derivatives have been explored for their potential as enzyme inhibitors and other therapeutic agents.

Enzyme Inhibition: The 8-hydroxyquinoline core is a well-established metal-chelating pharmacophore. Derivatives of this compound can act as inhibitors of metalloenzymes by binding to the metal ions in the active site. This has led to the investigation of its derivatives as inhibitors of enzymes such as 2-oxoglutarate (2OG)-dependent oxygenases and matrix metalloproteinases (MMPs).

Anticancer and Antimicrobial Agents: The planar quinoline ring system allows for intercalation into DNA, and its derivatives have been investigated for their cytotoxic effects on cancer cell lines. Furthermore, the chelation of essential metal ions can disrupt microbial growth, leading to antimicrobial activity.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of amide and ester derivatives of this compound, which are common steps in the development of novel pharmaceutical agents.

Protocol 1: General Procedure for Amide Coupling

Amide bond formation is a fundamental transformation in medicinal chemistry. The following protocol describes a general method for the coupling of this compound with a primary or secondary amine using common coupling reagents.

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary)

  • Coupling reagent (e.g., HATU, HBTU, EDC·HCl)

  • Amine base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • HOBt (1-Hydroxybenzotriazole) - optional additive with EDC·HCl

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).

  • In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.2 eq) in anhydrous DMF.

  • Slowly add the solution of the coupling reagent to the reaction mixture at 0 °C under a nitrogen atmosphere.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Fischer Esterification

Esterification of the carboxylic acid group can be achieved through various methods. The Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a classical and effective method.

Reaction Scheme:

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Dean-Stark apparatus (optional, for removal of water)

  • Standard glassware for organic synthesis

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., 20-50 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Heat the reaction mixture to reflux. If using a higher boiling alcohol, a Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Remove the excess alcohol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude ester by column chromatography or recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 8-hydroxyquinoline derivatives.

Table 1: Amide Coupling Reactions of this compound Derivatives

AmineCoupling ReagentBaseSolventYield (%)Reference
Various anilinesPCl3--61-79[2]
CiprofloxacinTBTU, DIEADIEADMF96[2]

Table 2: Biological Activity of 8-Hydroxyquinoline Derivatives

CompoundTargetActivity (IC50)Cell LineReference
2-isopropyl-5,7-dichloro-8-hydroxyquinolineDengue Virus Serotype 23.03 µM-[1]
2-isobutyl-5,7-dichloro-8-hydroxyquinolineDengue Virus Serotype 20.49 µM-[1]
5,7-dibromo-8-hydroxyquinolineAnticancer5.8 µg/mLA549[1]
5,7-dibromo-8-hydroxyquinolineAnticancer5.4 µg/mLHT29[1]

Visualization of Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of bioactive compounds from this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 8-Hydroxyquinoline- 7-carboxylic acid Amidation Amide Coupling (Protocol 1) Start->Amidation Esterification Esterification (Protocol 2) Start->Esterification Amide_Product Amide Derivatives Amidation->Amide_Product Ester_Product Ester Derivatives Esterification->Ester_Product Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Amide_Product->Screening Ester_Product->Screening Data Quantitative Data (e.g., IC50, MIC) Screening->Data

Synthetic and evaluation workflow.

The following diagram illustrates the general logic of utilizing 8-hydroxyquinoline derivatives as metalloenzyme inhibitors.

G cluster_interaction Inhibitor-Enzyme Interaction Inhibitor 8-Hydroxyquinoline Derivative ActiveSite Active Site with Metal Ion (e.g., Zn2+, Fe2+) Inhibitor->ActiveSite Chelation Enzyme Metalloenzyme (e.g., MMP, 2OG Oxygenase) Enzyme->ActiveSite Contains Inhibition Enzyme Inhibition ActiveSite->Inhibition Leads to

Metalloenzyme inhibition logic.

References

Application Notes and Protocols for Metal Complex Formation with 8-Hydroxyquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formation of metal complexes with 8-hydroxyquinoline-7-carboxylic acid, a versatile chelating agent with significant potential in various scientific and therapeutic fields. The protocols detailed below are intended to serve as a foundational guide for the synthesis, characterization, and application of these metal complexes.

Introduction

8-Hydroxyquinoline and its derivatives are well-established as potent metal-chelating agents due to the presence of a nitrogen atom in the quinoline ring and a hydroxyl group at the 8-position, which together form a stable five-membered chelate ring with metal ions. The addition of a carboxylic acid group at the 7-position enhances the ligand's coordination capabilities and can influence the solubility and biological activity of the resulting metal complexes. These complexes have garnered interest for their diverse applications, including as antimicrobial and anticancer agents, as fluorescent sensors for metal ion detection, and in materials science.[1][2][3]

Quantitative Data Summary

Metal IonLog K1
Mg(II)4.93
Ca(II)6.16
Sr(II)4.82
Ba(II)4.10
La(III)10.13
Gd(III)9.89
Cu(II)12.00
Zn(II)9.10
Cd(II)8.57
Pb(II)11.35

Data obtained in 0.1 M NaClO4 at 25 °C for 8-hydroxyquinoline-2-carboxylic acid.[4][5]

Spectroscopic data provides evidence of complex formation. Upon chelation, characteristic shifts in the infrared (IR) and UV-Visible (UV-Vis) spectra are observed.

Spectroscopic TechniqueLigand (8-Hydroxyquinoline)Metal Complex (General)
FTIR (cm⁻¹) ~3181 (O-H stretch)Disappearance or broadening of O-H band
Shift in C=N and C-O stretching frequencies
UV-Vis (nm) Absorption maxima corresponding to n→π* and π→π* transitionsShift in absorption maxima (hypsochromic or bathochromic) upon coordination

This table provides a general summary of expected spectroscopic changes based on data for 8-hydroxyquinoline and its derivatives.[1][6]

Experimental Protocols

Protocol 1: General Synthesis of Metal(II) Complexes with this compound

This protocol provides a general method for the synthesis of divalent metal complexes. It is based on established procedures for related 8-hydroxyquinoline derivatives and should be optimized for specific metal ions.[7][8]

Materials:

  • This compound

  • Metal(II) salt (e.g., CuCl₂, Zn(CH₃COO)₂, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Ethanol or Methanol

  • Deionized water

  • Dilute base (e.g., 0.1 M NaOH or triethylamine)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (2 mmol) in a suitable solvent such as ethanol or methanol (e.g., 50 mL). Gentle warming may be necessary to achieve complete dissolution.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) salt (1 mmol) in a minimal amount of deionized water or the same solvent used for the ligand.

  • Reaction: Slowly add the metal salt solution dropwise to the stirred ligand solution at room temperature.

  • pH Adjustment: Adjust the pH of the reaction mixture by adding a dilute base dropwise until a precipitate forms or a distinct color change is observed. This facilitates the deprotonation of the hydroxyl and carboxylic acid groups, promoting complexation.

  • Reflux: Attach a condenser to the flask and reflux the mixture with continuous stirring for 2-4 hours. The optimal reaction time and temperature should be determined empirically.

  • Isolation: Allow the reaction mixture to cool to room temperature. Collect the precipitated metal complex by vacuum filtration.

  • Purification: Wash the solid product with the reaction solvent to remove unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether. Further purification can be achieved by recrystallization from an appropriate solvent or solvent mixture.

  • Drying: Dry the purified metal complex in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature.

Protocol 2: Determination of Stoichiometric Ratio by UV-Vis Spectrophotometry (Job's Method)

This protocol describes the use of Job's method of continuous variation to determine the stoichiometry of the metal-ligand complex in solution.[1]

Materials:

  • Stock solution of the metal salt of known concentration.

  • Stock solution of this compound of the same concentration as the metal salt solution.

  • UV-Vis spectrophotometer and cuvettes.

  • Volumetric flasks and pipettes.

Procedure:

  • Prepare a series of solutions in volumetric flasks by mixing the metal and ligand stock solutions in varying molar ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1), while keeping the total molar concentration constant.

  • Allow the solutions to equilibrate for a sufficient amount of time.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometric ratio of the ligand to the metal in the complex.

Protocol 3: In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

This protocol outlines a standard method to evaluate the antimicrobial activity of the synthesized metal complexes.[1][9]

Materials:

  • Synthesized metal complexes and the free ligand.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strain (e.g., Candida albicans).

  • Nutrient agar or Mueller-Hinton agar plates.

  • Sterile cork borer or micropipette tips.

  • Dimethyl sulfoxide (DMSO) as a solvent.

  • Standard antibiotic and antifungal drugs as positive controls.

  • Incubator.

Procedure:

  • Prepare a stock solution of the test compounds (ligand and metal complexes) and the standard drug in DMSO (e.g., 1 mg/mL).

  • Prepare microbial inoculums and spread them evenly onto the surface of the agar plates.

  • Create wells of a fixed diameter in the agar plates using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of the stock solutions of the test compounds, the standard drug, and DMSO (as a negative control) into separate wells.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the study of this compound metal complexes.

G cluster_synthesis Synthesis Workflow Ligand This compound Solution Mixing Mixing and pH Adjustment Ligand->Mixing Metal Metal Salt Solution Metal->Mixing Reaction Reflux Mixing->Reaction Isolation Filtration and Washing Reaction->Isolation Purification Recrystallization Isolation->Purification Drying Drying Purification->Drying Complex Purified Metal Complex Drying->Complex

Caption: A generalized workflow for the synthesis of metal complexes with this compound.

G cluster_application Application Pathways Complex Metal Complex of this compound Antimicrobial Antimicrobial Agent Complex->Antimicrobial Anticancer Anticancer Agent Complex->Anticancer Sensor Fluorescent Sensor Complex->Sensor Enzyme Enzyme Inhibition Antimicrobial->Enzyme ROS ROS Generation Anticancer->ROS Detection Metal Ion Detection Sensor->Detection Apoptosis Induction of Apoptosis ROS->Apoptosis

Caption: Potential applications and mechanisms of action for metal complexes of this compound.

G cluster_pathway Hypothesized Anticancer Signaling Complex 8-HQ-7-COOH Metal Complex Cell Cancer Cell Complex->Cell ROS Increased ROS Cell->ROS induces Mito Mitochondrial Dysfunction ROS->Mito causes Caspase Caspase Activation Mito->Caspase leads to Apoptosis Apoptosis Caspase->Apoptosis triggers

Caption: A hypothesized signaling pathway for the anticancer activity of this compound metal complexes.

Concluding Remarks

The metal complexes of this compound represent a promising class of compounds with a wide array of potential applications. The protocols provided herein offer a starting point for researchers to synthesize and evaluate these complexes. Further research is warranted to fully elucidate the structure-activity relationships and to explore the full therapeutic and analytical potential of these versatile molecules. It is important to note that the provided quantitative data and some protocol details are based on closely related 8-hydroxyquinoline derivatives and should be experimentally verified and optimized for this compound.

References

Application Notes and Protocols for Gravimetric Analysis Using 8-Hydroxyquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline, also known as oxine, and its derivatives are versatile organic compounds widely utilized in analytical chemistry as chelating agents for the gravimetric determination of a variety of metal ions.[1][2][3] Their ability to form stable, insoluble metal complexes makes them excellent reagents for separating and quantifying metals from complex matrices.[2][3] This document provides detailed application notes and experimental protocols for the use of 8-hydroxyquinoline in the gravimetric analysis of common metal ions, such as aluminum and manganese.

The fundamental principle of this technique lies in the reaction between the metal ion and 8-hydroxyquinoline in a solution with controlled pH. This reaction leads to the formation of a precipitate with a definite stoichiometric composition. The precipitate is then filtered, washed, dried, and weighed. The mass of the precipitate is used to calculate the concentration of the analyte in the original sample. For accurate results, the precipitate must have low solubility, high purity, and a known composition.[4]

Applications

The primary application of 8-hydroxyquinoline in gravimetric analysis is the determination of metal ions. It is particularly effective for the analysis of:

  • Aluminum: 8-hydroxyquinoline is a widely used reagent for the gravimetric determination of aluminum in various samples, including alloys, bauxites, and clays.[5][6] The method allows for the direct precipitation of aluminum, even in the presence of other elements commonly found in mixed oxides.[5][6]

  • Magnesium: This technique is also suitable for the determination of magnesium, often in alloys.[7][8] Procedures have been developed for the analysis of magnesium in biological fluids as well.[9]

  • Manganese: 8-hydroxyquinoline can be used for the quantitative precipitation of manganese, forming a dull yellow crystalline compound.[10]

  • Other Metal Ions: The chelating properties of 8-hydroxyquinoline extend to a range of other metal ions, including iron, zinc, copper, and others, allowing for their determination under specific experimental conditions.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the gravimetric determination of aluminum and manganese using 8-hydroxyquinoline.

Table 1: Gravimetric Determination of Aluminum with 8-Hydroxyquinoline

ParameterValue/ConditionSource
pH for Quantitative Precipitation4.2 - 9.8[11]
Recommended pH for Acetate-Buffered Solution> 5.2[12]
Excess 8-Hydroxyquinoline Required200 - 300 mg above stoichiometric amount[12]
Drying Temperature for Precipitate140 °C[11]
Standard Deviation (in pure solutions)~0.01 mg of aluminum[12]
AccuracyApproximately 0.08%[5]
PrecisionApproximately 0.5 parts per 1000[5]

Table 2: Gravimetric Determination of Manganese with 8-Hydroxyquinoline

ParameterValue/ConditionSource
Precipitate CompositionMn(C₉H₆ON)₂[10]
Drying Temperature for Precipitate150 °C[10]
Manganese Content in Dried Precipitate16.03%[10]
Effect of Large Excess of ReagentTends to yield higher results[10]

Experimental Protocols

Protocol 1: Gravimetric Determination of Aluminum in an Aqueous Sample

This protocol details the procedure for the quantitative determination of aluminum in a solution using 8-hydroxyquinoline.

Materials:

  • Aluminum-containing sample solution

  • 8-hydroxyquinoline solution (2% in 2 M acetic acid)

  • Ammonium acetate solution (2 M)

  • Hydrochloric acid (HCl), 0.1 M

  • Distilled water

  • Beakers (400 cm³)

  • Pipettes

  • Measuring cylinders

  • Heating plate or Bunsen burner

  • Thermometer

  • Sintered glass crucible (porosity No. 3 or 4)

  • Filtering flask and vacuum source

  • Drying oven

  • Desiccator

  • Analytical balance

Procedure:

  • Sample Preparation: Pipette a known volume (e.g., 10 cm³) of the aluminum solution into a 400 cm³ beaker.[13]

  • Dilution and Acidification: Add approximately 150 cm³ of distilled water and 1 cm³ of 0.1 M HCl.[13]

  • Heating: Warm the solution to a temperature between 60-70 °C.[13]

  • Addition of Precipitating Agent: Add 20 cm³ of the 2% 8-hydroxyquinoline solution.[13]

  • Precipitation: Slowly add 2 M ammonium acetate solution until a precipitate forms. Then, add an additional 25 cm³ of the ammonium acetate solution for every 100 cm³ of the total solution volume. The solution should have a faint yellow color, indicating a slight excess of the reagent.[13]

  • Digestion: Allow the precipitate to digest by keeping the solution at 60-70 °C for a short period to encourage the formation of larger, more easily filterable particles.

  • Filtration: Filter the hot solution through a pre-weighed sintered glass crucible under vacuum.

  • Washing: Wash the precipitate with hot distilled water until the filtrate is colorless.

  • Drying: Dry the crucible with the precipitate in an oven at 140 °C until a constant weight is achieved.[11]

  • Cooling and Weighing: Cool the crucible in a desiccator and weigh it on an analytical balance.

  • Calculation: Calculate the mass of aluminum in the sample based on the weight of the aluminum oxinate precipitate (Al(C₉H₆NO)₃).

Protocol 2: Gravimetric Determination of Manganese in an Aqueous Sample

This protocol outlines the steps for the quantitative determination of manganese using 8-hydroxyquinoline.

Materials:

  • Manganese-containing sample solution

  • 8-hydroxyquinoline solution (5% in acetic acid)

  • Dilute ammonia solution

  • Sintered glass crucible (porosity No. 3)

  • Other materials and apparatus as listed in Protocol 1

Procedure:

  • Sample Preparation: Take a known volume of the manganese solution in a beaker.

  • Addition of Precipitating Agent: Add the 5% 8-hydroxyquinoline solution. It is crucial to avoid a large excess of the reagent to prevent high results.[10]

  • Precipitation: Add dilute ammonia solution to the hot solution until it is weakly alkaline to induce precipitation.[10]

  • Filtration: Filter the precipitate through a pre-weighed sintered glass crucible.[10]

  • Washing: Wash the precipitate with hot water.[10]

  • Drying: Dry the precipitate to a constant weight in an oven at 150 °C.[10]

  • Cooling and Weighing: Cool the crucible in a desiccator and weigh it.

  • Calculation: The weight of the manganese oxinate precipitate (Mn(C₉H₆ON)₂) is used to calculate the amount of manganese in the sample. The dried precipitate contains 16.03% manganese.[10]

Visualizations

The following diagrams illustrate the experimental workflows for the gravimetric analysis of aluminum and manganese using 8-hydroxyquinoline.

Gravimetric_Analysis_Workflow_Aluminum cluster_prep Sample Preparation cluster_precip Precipitation cluster_iso Isolation and Weighing cluster_calc Calculation start Start with Aluminum Sample Solution dilute Dilute with Distilled Water and Acidify start->dilute heat Heat to 60-70°C dilute->heat add_oxine Add 8-Hydroxyquinoline Solution heat->add_oxine add_buffer Add Ammonium Acetate Buffer add_oxine->add_buffer precipitate Formation of Al(C₉H₆NO)₃ Precipitate add_buffer->precipitate filter Filter Precipitate precipitate->filter wash Wash with Hot Water filter->wash dry Dry at 140°C wash->dry weigh Cool and Weigh dry->weigh calculate Calculate % Aluminum weigh->calculate

Caption: Workflow for the gravimetric determination of aluminum using 8-hydroxyquinoline.

Gravimetric_Analysis_Workflow_Manganese cluster_prep Sample Preparation cluster_precip Precipitation cluster_iso Isolation and Weighing cluster_calc Calculation start Start with Manganese Sample Solution add_oxine Add 8-Hydroxyquinoline Solution (avoid large excess) start->add_oxine add_ammonia Add Dilute Ammonia until Weakly Alkaline add_oxine->add_ammonia precipitate Formation of Mn(C₉H₆ON)₂ Precipitate add_ammonia->precipitate filter Filter Precipitate precipitate->filter wash Wash with Hot Water filter->wash dry Dry at 150°C wash->dry weigh Cool and Weigh dry->weigh calculate Calculate % Manganese weigh->calculate

Caption: Workflow for the gravimetric determination of manganese using 8-hydroxyquinoline.

Chelation_Reaction cluster_reactants Reactants cluster_product Product Metal_Ion Metal Ion (Mⁿ⁺) Chelate Insoluble Metal Chelate Precipitate Metal_Ion->Chelate + n(Oxine) Oxine 8-Hydroxyquinoline Oxine->Chelate

Caption: General chelation reaction between a metal ion and 8-hydroxyquinoline.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions in the Synthesis of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of various 8-hydroxyquinoline derivatives using the Suzuki cross-coupling reaction. This powerful palladium-catalyzed reaction is a cornerstone in medicinal chemistry for the formation of carbon-carbon bonds, enabling the creation of diverse molecular scaffolds for drug discovery and development.

Introduction to 8-Hydroxyquinoline Derivatives

8-Hydroxyquinoline and its derivatives are a class of bicyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These compounds are known to possess anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[2][3] The therapeutic potential of these derivatives often stems from their ability to chelate metal ions, which plays a crucial role in various pathological conditions.[1] The Suzuki cross-coupling reaction provides a versatile and efficient method for the synthesis of these derivatives, allowing for the introduction of various aryl and heteroaryl substituents at different positions of the quinoline ring.

The Suzuki Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[4][5] This reaction is favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.[6] The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[4]

General Workflow for Synthesis

The synthesis of aryl-substituted 8-hydroxyquinolines via Suzuki coupling typically follows a multi-step process. A common strategy involves the protection of the hydroxyl group of the halo-8-hydroxyquinoline starting material, followed by the palladium-catalyzed cross-coupling reaction with an appropriate arylboronic acid, and concluding with a deprotection step to yield the final derivative.

G start Start: Halo-8-hydroxyquinoline protect Protection of -OH group start->protect suzuki Suzuki Cross-Coupling with Arylboronic Acid protect->suzuki deprotect Deprotection of -OH group suzuki->deprotect product Final Product: Aryl-8-hydroxyquinoline deprotect->product G Metal Metal Ion Dyshomeostasis (Cu2+, Zn2+) Abeta Amyloid-Beta (Aβ) Aggregation Metal->Abeta promotes ROS Reactive Oxygen Species (ROS) Generation Abeta->ROS induces Neurotoxicity Neurotoxicity & Neuronal Death ROS->Neurotoxicity leads to HQ 8-Hydroxyquinoline Derivative HQ->Metal chelates HQ->Abeta inhibits

References

Application Notes and Protocols for Developing Fluorescent Chemosensors for Zinc Ions Using 8-Hydroxyquinoline Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of fluorescent chemosensors for the detection of zinc ions (Zn²⁺) based on 8-hydroxyquinoline esters. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison of sensor performance, and visualizations of key pathways and workflows.

Introduction

Zinc is the second most abundant transition metal in the human body and plays a critical role in a vast array of biological processes, including enzymatic activity, gene expression, and neurotransmission.[1][2] Dysregulation of zinc homeostasis is implicated in numerous diseases, making the development of sensitive and selective methods for its detection a significant area of research. Fluorescent chemosensors offer a powerful tool for this purpose due to their high sensitivity, operational simplicity, and potential for real-time imaging in biological systems.

8-Hydroxyquinoline (8-HQ) is a well-established chelating agent and a versatile scaffold for the design of fluorescent sensors.[3][4] Ester derivatives of 8-hydroxyquinoline have emerged as a promising class of "turn-on" fluorescent probes for Zn²⁺.[1] In their free form, these sensors typically exhibit weak fluorescence. Upon binding with Zn²⁺, a stable complex is formed, leading to a significant enhancement in fluorescence intensity. This response is often attributed to the inhibition of the Excited-State Intramolecular Proton Transfer (ESIPT) process and the rigidification of the molecular structure.[5][6]

This document outlines the synthesis, characterization, and application of 8-hydroxyquinoline ester-based fluorescent chemosensors for the quantification of zinc ions.

Data Presentation

The performance of fluorescent chemosensors is characterized by several key parameters. The following table summarizes the photophysical properties of representative 8-hydroxyquinoline-based chemosensors for zinc ion detection.

Sensor NameStructureExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Binding Constant (K)Detection Limit (LOD)Stoichiometry (Sensor:Zn²⁺)Reference
(8-hydroxyquinolin-5-yl)methyl benzoate8-HQ-Bz317~480N/AN/AN/A1:1, 1:2, 1:3[1]
(8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoate8-HQ-p-OMe-Bz316~480N/AN/AN/A1:1, 1:2, 1:3[1]
(8-hydroxyquinolin-5-yl)methyl 4-(trifluoromethyl)benzoate8-HQ-p-CF3-Bz318~480N/AN/AN/A1:1, 1:2, 1:3[1]
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL)Schiff Base4205960.102 (in THF/H₂O)1.60 x 10⁹ M⁻²1.07 x 10⁻⁷ M2:1[5]

Note: Quantitative data for quantum yield, binding constant, and detection limit for the specific 8-hydroxyquinoline esters were not available in the searched literature. The data for the Schiff base (HL) is included for comparative purposes to illustrate typical performance metrics.

Signaling Pathway and Experimental Workflow

Signaling Pathway of Zinc Ion Detection

The fluorescence "turn-on" mechanism of 8-hydroxyquinoline-based sensors upon binding to Zn²⁺ is primarily attributed to the inhibition of the Excited-State Intramolecular Proton Transfer (ESIPT) process. In the free sensor, an intramolecular hydrogen bond exists between the hydroxyl group and the quinoline nitrogen.[5] Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom, a non-radiative decay pathway that quenches fluorescence. The binding of Zn²⁺ to the hydroxyl oxygen and quinoline nitrogen disrupts this hydrogen bond, inhibiting the ESIPT process and leading to a significant enhancement in fluorescence emission.[5]

G cluster_0 Free Sensor State (Low Fluorescence) cluster_1 Zinc-Bound State (High Fluorescence) Free_Sensor 8-Hydroxyquinoline Ester (with intramolecular H-bond) Excitation Photoexcitation (hν) Free_Sensor->Excitation 1. Complexation Chelation Free_Sensor->Complexation ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Excitation->ESIPT 2. Quenching Fluorescence Quenching (Non-radiative decay) ESIPT->Quenching 3. Zinc_Ion Zinc Ion (Zn²⁺) Zinc_Ion->Complexation Sensor_Zn_Complex Sensor-Zn²⁺ Complex (Rigid structure, ESIPT inhibited) Complexation->Sensor_Zn_Complex Excitation_Complex Photoexcitation (hν) Sensor_Zn_Complex->Excitation_Complex 4. Fluorescence Enhanced Fluorescence (Radiative decay) Excitation_Complex->Fluorescence 5.

Caption: Signaling pathway of Zn²⁺ detection by 8-hydroxyquinoline esters.

General Experimental Workflow for Zinc Ion Quantification

The following workflow outlines the key steps for quantifying zinc ions using a synthesized 8-hydroxyquinoline ester-based fluorescent probe.

G Start Start Synthesis 1. Synthesize & Purify 8-HQ Ester Sensor Start->Synthesis Characterization 2. Characterize Sensor (NMR, Mass Spec, etc.) Synthesis->Characterization Stock_Solutions 3. Prepare Stock Solutions (Sensor in DMSO, Zn²⁺ in Buffer) Characterization->Stock_Solutions Titration 4. Perform Fluorescence Titration (Add increasing [Zn²⁺] to sensor) Stock_Solutions->Titration Measurement 5. Measure Fluorescence Spectra (Record emission intensity) Titration->Measurement Data_Analysis 6. Analyze Data (Plot Intensity vs. [Zn²⁺]) Measurement->Data_Analysis Quantification 7. Determine Unknown [Zn²⁺] (Using calibration curve) Data_Analysis->Quantification End End Quantification->End

Caption: Experimental workflow for fluorescent zinc ion detection.

Experimental Protocols

Protocol 1: Synthesis and Purification of (8-hydroxyquinolin-5-yl)methyl benzoate (8-HQ-Bz)

This protocol is adapted from the Steglich esterification method.[1]

Materials:

  • 5-hydroxymethyl-8-hydroxyquinoline (5-HMHQ)

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-hydroxymethyl-8-hydroxyquinoline (1 equivalent) and benzoic acid (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (0.1 equivalents) followed by N,N'-dicyclohexylcarbodiimide (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Quantification of Zinc Ions using a Synthesized 8-HQ Ester Probe

This protocol provides a general method for determining the concentration of Zn²⁺ in an aqueous sample using a synthesized 8-hydroxyquinoline ester probe and a fluorescence spectrophotometer.[7][8]

Materials:

  • Synthesized 8-hydroxyquinoline ester probe

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • HEPES buffer (or other suitable buffer, pH 7.4)

  • Zinc chloride (ZnCl₂), analytical grade

  • Deionized water

  • Quartz cuvettes (1 cm path length)

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Probe Stock Solution (1 mM): Dissolve a precise amount of the synthesized 8-HQ ester probe in DMSO to obtain a 1 mM stock solution. Store in the dark at 4°C.

    • Zinc Stock Solution (10 mM): Dissolve a precise amount of ZnCl₂ in deionized water to obtain a 10 mM stock solution.

  • Preparation of Working Solutions:

    • Probe Working Solution (10 µM): Dilute the 1 mM probe stock solution in HEPES buffer to a final concentration of 10 µM.

    • Zinc Standard Solutions: Prepare a series of zinc standard solutions by serial dilution of the 10 mM zinc stock solution in HEPES buffer. The concentration range should be appropriate for generating a calibration curve (e.g., 0-100 µM).

  • Fluorescence Titration:

    • Place 2 mL of the 10 µM probe working solution into a quartz cuvette.

    • Record the fluorescence emission spectrum of the probe solution alone (this will be the blank).

    • Incrementally add small aliquots of a standard zinc solution to the cuvette, mixing thoroughly after each addition.

    • After each addition, record the fluorescence emission spectrum. The excitation wavelength should be set to the absorption maximum of the probe (e.g., 317 nm for 8-HQ-Bz), and the emission should be monitored over a relevant range (e.g., 400-600 nm).[1]

  • Data Analysis:

    • From the recorded spectra, determine the maximum fluorescence intensity at the emission peak for each zinc concentration.

    • Subtract the fluorescence intensity of the blank from all measurements.

    • Plot the fluorescence intensity versus the zinc ion concentration to generate a calibration curve.

  • Quantification of Unknown Sample:

    • Prepare the unknown sample in the same HEPES buffer.

    • Add the unknown sample to 2 mL of the 10 µM probe working solution and record the fluorescence intensity.

    • Determine the zinc ion concentration in the unknown sample by interpolating its fluorescence intensity on the calibration curve.

Logical Relationships in Sensor Design

The sensitivity and selectivity of 8-hydroxyquinoline ester-based sensors can be fine-tuned by modifying the ester group. The electronic properties of the substituent on the benzoate ring can influence the photophysical properties of the sensor and its affinity for Zn²⁺.

G cluster_0 Ester Modification Strategy cluster_1 Predicted Effects on Sensor Properties Core_Scaffold 8-Hydroxyquinoline Scaffold EDG Introduce Electron-Donating Group (EDG) (e.g., -OCH₃) Core_Scaffold->EDG EWG Introduce Electron-Withdrawing Group (EWG) (e.g., -CF₃) Core_Scaffold->EWG EDG_Effect Increases electron density on the 8-HQ ring, potentially enhancing quantum yield and modifying binding affinity. EDG->EDG_Effect EWG_Effect Decreases electron density on the 8-HQ ring, potentially altering the emission wavelength and selectivity. EWG->EWG_Effect

Caption: Logical flow of sensor property modulation via ester modification.

References

Application Notes and Protocols for 8-Hydroxyquinoline Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 8-Hydroxyquinoline (8-HQ) and its derivatives are a cornerstone in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[1] Since the pioneering work by Tang and Van Slyke, which introduced tris(8-hydroxyquinolinato)aluminium (Alq3) as a highly effective emitter and electron-transporting material, these compounds have been extensively researched.[2][3] Alq3 and its analogues are valued for their excellent thermal stability, high fluorescence quantum yield, and robust electron-transport capabilities.[3] These metal complexes, typically involving aluminum (Alq3), zinc (Znq2), or tin (Snq2), are integral to modern OLED technology, which is progressively replacing liquid crystal displays (LCDs) in full-color flat-panel displays.[2][4] The versatility of 8-hydroxyquinoline derivatives allows for their use as electron transporters, emissive materials, and hosts for phosphorescent dopants, with their luminescent properties being tunable by modifying substituents on the quinoline rings.[5][6]

Key Applications in OLEDs

  • Electron-Transport Materials (ETM): The inherent electron-transport ability of 8-hydroxyquinoline metal complexes is a primary reason for their widespread use.[3] A well-designed ETM facilitates the efficient injection of electrons from the cathode to the emissive layer, ensuring a balanced distribution of charge carriers and thereby enhancing device efficiency.[7]

  • Emitting Layer Materials (ELM): Alq3 was one of the first efficient low molecular weight materials used for the emitting layer in OLEDs.[3] Derivatives can be synthesized to emit light across the visible spectrum, from blue-green to yellow, by modifying the ligands or the central metal ion.[6] For instance, an OLED using Alq3:PVK as the active layer produces a strong green electroluminescence at 520 nm.[8]

  • Host Materials: In many high-efficiency OLEDs, particularly phosphorescent OLEDs (PHOLEDs), an emissive dopant is dispersed within a host material. 8-hydroxyquinoline derivatives serve as excellent host materials due to their good film-forming properties, high thermal stability, and appropriate energy levels that facilitate efficient energy transfer to the guest emitter.[7]

Performance Data of 8-Hydroxyquinoline Derivatives in OLEDs

The performance of OLEDs is critically dependent on the specific 8-hydroxyquinoline derivative used, the device architecture, and the fabrication methods. The following table summarizes key performance metrics from various studies.

Derivative/Device StructureMax Brightness (cd/m²)Max Current Efficiency (cd/A)Turn-on Voltage (V)Emission Peak (nm)Reference
ITO/PEDOT:PSS/ZnStq_H:PVK/Al---590 (Yellow)[4][9]
ITO/PEDOT:PSS/ZnStq_Cl:PVK/Al---587 (Yellow)[4][9]
ITO/PEDOT:PSS/ZnStq_OCH3:PVK/Al22441.246.94578 (Yellow)[4][9]
ITO/NPB/Alq2A/LiF/Al156504.35--[10]
ITO/NPB/Alq3/LiF/Al111962.49--[10]
ITO/TPD/Alq3/LiF/Mg:Ag/Ag (0.5 nm LiF)-5.562.8-[11]
ITO/PEDOT:PSS/NPB/Znq2/BCP/LiF/Al7910.64-540 (Green-Yellow)[4]

Experimental Protocols

Protocol 1: Synthesis of Tris(8-hydroxyquinolinato)aluminium (Alq3)

This protocol describes a common method for synthesizing Alq3.[12][13]

Materials:

  • 8-Hydroxyquinoline

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum chloride (AlCl₃)[13]

  • Ammonium hydroxide (NH₄OH) or Potassium hydroxide (KOH)[13]

  • Deionized water

  • Acetic acid or Ethanol[12][13]

  • Stirring apparatus, filtration equipment

Procedure:

  • Solution A (8-HQ): Dissolve 8-hydroxyquinoline in a mixture of double distilled water and acetic acid (e.g., 5g in 25mL water and 25mL acetic acid) and stir until a clear orange solution is obtained.[12] Alternatively, a 0.3 M ethanolic 8-hydroxyquinoline solution can be prepared.[13]

  • Solution B (Aluminum Salt): Dissolve Al(NO₃)₃·9H₂O in double distilled water (e.g., 4.3069g in water) and stir to get a clear solution.[12] Alternatively, a 0.22 M AlCl₃ ethanolic solution can be prepared.[13]

  • Precipitation: Mix Solution A and Solution B. Stir the resulting suspension for approximately 10 minutes.

  • Slowly add a precipitating agent, such as ammonium hydroxide or KOH solution, drop-by-drop to the mixture while continuously stirring to neutralize the pH.[12][13] A yellow-green precipitate of Alq3 will form.

  • Purification: Filter the precipitate from the solution. Wash the collected solid multiple times (8-10 times) with double distilled water to remove any unreacted reagents and byproducts.

  • Drying: Dry the purified Alq3 precipitate completely. Further purification can be performed by sublimation if required for high-purity electronic-grade material.

Protocol 2: Fabrication of a Multi-Layer OLED

This protocol outlines a hybrid fabrication process using both solution-based spin-coating for the hole-injection layer and vacuum thermal evaporation for the organic and metal layers, a common approach in research settings.[7][8][14]

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution

  • Synthesized 8-hydroxyquinoline derivative (e.g., Alq3) and a hole-transport material (e.g., NPB)

  • Lithium fluoride (LiF)

  • Aluminum (Al) pellets or wire

  • Solvents (detergent, deionized water, acetone, isopropanol)

  • Ultrasonic bath, spin-coater, high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[7] Dry the substrates with a stream of high-purity nitrogen.

  • Surface Treatment: Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function, which improves hole injection.[7]

  • Hole-Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate at 3000-4000 rpm for 30-60 seconds to achieve a film thickness of 30-40 nm.[7] Anneal the substrate as required.

  • Organic Layer Deposition (Thermal Evaporation): Transfer the substrate into a high-vacuum thermal evaporation chamber.

    • Deposit the Hole-Transport Layer (HTL) , such as N,N'-di(naphthalene-1-yl)-N,N'-diphenyl-benzidine (NPB), to a thickness of ~50 nm.[14]

    • Deposit the Emissive Layer (EML) , using the synthesized 8-hydroxyquinoline derivative (e.g., Alq3), to a thickness of ~60 nm.[14]

  • Cathode Deposition:

    • Deposit a thin Electron-Injection Layer (EIL) of lithium fluoride (LiF) (~0.3-1 nm) at a low rate (0.1-0.2 Å/s).[7][14]

    • Deposit the metal cathode , typically aluminum (Al), to a thickness of ~100 nm at a rate of 2-5 Å/s.[7]

  • Encapsulation: To prevent degradation from atmospheric moisture and oxygen, encapsulate the device using a glass lid and UV-cured epoxy in a nitrogen-filled glovebox.

Protocol 3: Characterization of OLED Devices

Equipment:

  • Source measure unit (SMU)

  • Spectrometer or photometer (e.g., Spot photometer)

  • Integrating sphere for quantum efficiency measurements

Procedure:

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Connect the fabricated OLED to the source measure unit.

    • Apply a forward bias voltage and sweep it in defined steps.

    • Simultaneously measure the current density (J) flowing through the device and the luminance (L) emitted from the device using a photometer.[10]

    • Plot J versus V and L versus V to determine the turn-on voltage (voltage at which light emission begins, e.g., at 1 cd/m²) and maximum brightness.

  • Electroluminescence (EL) Spectroscopy:

    • At a constant driving voltage or current, collect the emitted light and analyze it with a spectrometer to obtain the EL spectrum. This identifies the peak emission wavelength and color coordinates (CIE).

  • Efficiency Measurements:

    • Current Efficiency (cd/A): Calculate the current efficiency at different brightness levels using the data from the J-V-L measurements (Luminance / Current Density).

    • Power Efficiency (lm/W): Calculate the power efficiency using the formula: (π * Luminance) / (Current Density * Voltage).

    • External Quantum Efficiency (EQE): Measure the total number of photons emitted from the device in an integrating sphere and compare it to the number of electrons injected to determine the EQE.

Visualizations

OLED_Structure Cathode Cathode e_source e_source Anode Anode h_source h_source

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// Edges Synthesis -> Purification [color="#202124"]; Purification -> Material_Char [color="#202124"]; Material_Char -> Fabrication [color="#202124"]; Fabrication -> Device_Char [color="#202124"]; Device_Char -> Analysis [color="#202124"]; Analysis -> Synthesis [style=dashed, label="Iterative Improvement", color="#202124", fontcolor="#202124"]; } node [shape=plaintext, fontname="Arial", fontsize=10]; caption2 [label="Workflow for the development and testing of 8-hydroxyquinoline derivatives for OLEDs."];

References

Application Notes and Protocols: Antimicrobial and Antifungal Applications of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-hydroxyquinoline (8HQ) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial and antifungal effects.[1][2][3][4] The core structure, a bicyclic system composed of a benzene ring fused to a pyridine ring with a hydroxyl group at position eight, endows these molecules with the ability to chelate metal ions, a primary mechanism behind their biological action.[1][4][5][6] This application note provides a comprehensive overview of the antimicrobial and antifungal applications of 8-hydroxyquinoline derivatives, including quantitative activity data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

The antimicrobial and antifungal efficacy of 8-hydroxyquinoline derivatives is attributed to their ability to disrupt essential microbial processes by chelating metal ions crucial for enzymatic functions.[1][7] This interference with metal homeostasis can lead to the inhibition of microbial growth and, in some cases, cell death.[5][6] Derivatives of 8-hydroxyquinoline have demonstrated activity against a wide range of pathogens, including drug-resistant strains, making them promising candidates for the development of new antimicrobial and antifungal agents.[2][8][9]

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various 8-hydroxyquinoline derivatives against a selection of bacterial and fungal strains. This data highlights the broad-spectrum activity and the potential for further development of these compounds.

Table 1: Antibacterial Activity of 8-Hydroxyquinoline Derivatives

Compound/DerivativeBacteriumMIC (µg/mL)Reference
8-Hydroxyquinoline (8HQ)Staphylococcus aureus27.58 µM[2][10]
8-Hydroxyquinoline (8HQ)Enterococcus faecalis27.58 µM[2][10]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium tuberculosis0.1 µM[11][12]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Mycobacterium smegmatis1.56 µM[11][12]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Methicillin-sensitive S. aureus (MSSA)2.2 µM[11][12]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)Methicillin-resistant S. aureus (MRSA)1.1 µM[11][12]
8-O-prenyl derivative (QD-12)Methicillin-resistant S. aureus (MRSA)12.5 µM[11]
5,7-dibromo-2-methylquinolin-8-olStaphylococcus aureus6.25[13]
8-hydroxyquinoline derivative (5)Vibrio parahaemolyticus10⁻⁶[14]
8-hydroxyquinoline derivative (5)Staphylococcus aureus10⁻⁶[14]

Table 2: Antifungal Activity of 8-Hydroxyquinoline Derivatives

Compound/DerivativeFungusMIC (µg/mL)Reference
ClioquinolCandida spp.0.031–2[9][15]
8-Hydroxy-5-quinolinesulfonic acidCandida spp.1–512[9][15]
8-Hydroxy-7-iodo-5-quinolinesulfonic acidCandida spp.2–1024[9][15]
PH265Candida auris1[8]
PH265Candida haemulonii1[8]
PH265Cryptococcus neoformans0.5 - 1[8]
PH276Candida auris8[8]
PH276Candida haemulonii8[8]
PH276Cryptococcus neoformans0.5 - 4[8]
Compound 5hCandida albicans4[16]
Compound 5hDermatophytes4[16]
8-Hydroxyquinoline (8HQ)Candida albicans27.58 µM[2][10]

Mechanism of Action: Metal Ion Chelation and Disruption of Homeostasis

The primary mechanism of antimicrobial and antifungal action of 8-hydroxyquinoline and its derivatives is their ability to chelate essential metal ions, particularly divalent cations like iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺).[1][4][5][6] These metal ions are vital cofactors for numerous microbial enzymes involved in critical cellular processes such as respiration, DNA replication, and signal transduction.

By forming stable complexes with these metal ions, 8-hydroxyquinoline derivatives effectively sequester them from the microbial cells, leading to a state of metal ion starvation. This disruption of metal homeostasis inhibits the activity of metalloenzymes, ultimately leading to the cessation of growth and, in some instances, cell death. Furthermore, some 8-hydroxyquinoline derivatives can act as ionophores, transporting metal ions across cellular membranes and disrupting the intracellular metal ion balance.[5]

Mechanism_of_Action cluster_cell Microbial Cell 8HQ 8-Hydroxyquinoline Derivative Metal_Ion Essential Metal Ion (e.g., Fe²⁺, Cu²⁺, Zn²⁺) 8HQ->Metal_Ion Chelation 8HQ_Complex 8HQ-Metal Complex 8HQ->8HQ_Complex Metalloenzyme Metalloenzyme Metal_Ion->Metalloenzyme Cofactor for Metal_Ion->8HQ_Complex Membrane Cell Membrane Cellular_Process Essential Cellular Processes (Respiration, DNA Replication, etc.) Metalloenzyme->Cellular_Process Catalyzes Inhibition Inhibition of Growth & Cell Death Cellular_Process->Inhibition Disruption leads to 8HQ_Complex->Metalloenzyme Prevents binding

Mechanism of 8-Hydroxyquinoline Action.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate evaluation of the antimicrobial and antifungal properties of 8-hydroxyquinoline derivatives. The following are methodologies for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[17][18][19][20]

Materials:

  • 96-well U-bottom microtiter plates

  • Test 8-hydroxyquinoline derivative

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture, suspend several colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

    • Dilute the standardized suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the 8-hydroxyquinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in the wells of the 96-well plate to obtain a range of concentrations.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

    • Include a positive control (inoculum without the compound) and a negative control (broth medium only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria and fungi) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

MIC_Workflow A Prepare Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of 8HQ Derivative B->C D Incubate Plate C->D E Read Results (Visual or Spectrophotometric) D->E F Determine MIC E->F

Workflow for MIC Determination.
Protocol 2: Biofilm Inhibition Assay

This protocol assesses the ability of 8-hydroxyquinoline derivatives to prevent the formation of microbial biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Test 8-hydroxyquinoline derivative

  • Bacterial or fungal strains

  • Appropriate growth medium

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or other suitable solvent

  • Microplate reader

Procedure:

  • Preparation of Inoculum and Compound Dilutions:

    • Follow steps 1 and 2 from the MIC determination protocol.

  • Biofilm Formation:

    • Add 100 µL of the prepared inoculum and 100 µL of the diluted compound to the wells of a flat-bottom 96-well plate.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow for biofilm formation.

  • Washing:

    • Gently discard the planktonic cells from the wells.

    • Wash the wells three times with sterile PBS to remove non-adherent cells.

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Solubilization and Quantification:

    • Discard the crystal violet solution and wash the wells again with PBS.

    • Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Biofilm_Inhibition_Workflow A Inoculate Plate with Bacteria & 8HQ Derivative B Incubate to Allow Biofilm Formation A->B C Wash to Remove Planktonic Cells B->C D Stain Biofilm with Crystal Violet C->D E Solubilize Stain D->E F Quantify Absorbance E->F

Workflow for Biofilm Inhibition Assay.
Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the potential toxicity of 8-hydroxyquinoline derivatives against mammalian cell lines.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • 96-well flat-bottom microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test 8-hydroxyquinoline derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 8-hydroxyquinoline derivative in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization:

    • Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Quantification:

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

8-hydroxyquinoline and its derivatives have demonstrated significant potential as a valuable scaffold for the development of novel antimicrobial and antifungal agents.[1][3][9] Their unique mechanism of action, centered on metal ion chelation, offers a promising strategy to combat a wide range of pathogens, including those resistant to existing therapies. The data and protocols presented in this application note provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of compounds. Further research focusing on structure-activity relationships, formulation development, and in vivo efficacy studies will be crucial in translating the promise of 8-hydroxyquinoline derivatives into clinically effective treatments.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 8-Hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 8-hydroxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: Which is the most common and cost-effective method for synthesizing 8-hydroxyquinoline?

A1: The Skraup synthesis is the most conventional and commercially viable method for producing 8-hydroxyquinoline. It utilizes readily available and inexpensive starting materials: 2-aminophenol and glycerol, which react in the presence of sulfuric acid.[1]

Q2: My Skraup synthesis reaction is extremely vigorous and difficult to control. How can I moderate it?

A2: The Skraup synthesis is notoriously exothermic. To control the reaction, you can add a moderator like ferrous sulfate (FeSO₄) or boric acid, which helps to make the reaction less violent.[1] It is also crucial to add the concentrated sulfuric acid slowly with efficient cooling and ensure vigorous stirring to dissipate heat and prevent localized hotspots.

Q3: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A3: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions that cause polymerization of reactants and intermediates. To minimize tarring, use a moderator like ferrous sulfate, optimize the temperature to avoid excessive heat, and consider purification by steam distillation, which is effective at separating the product from the tar.[1]

Q4: I am getting a low yield in my Combes synthesis of a substituted 8-hydroxyquinoline. What are the potential reasons?

A4: Low yields in the Combes synthesis can be due to several factors. Ensure the purity of your aniline and β-diketone starting materials. The cyclization step often requires high temperatures, and using a high-boiling inert solvent can sometimes improve the yield.[2] Also, the electronic properties of your substrates can significantly impact reactivity; for instance, strong electron-withdrawing groups on the aniline can hinder the reaction.

Q5: How can I control the regioselectivity when using an unsymmetrical β-diketone in the Combes synthesis?

A5: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. The electrophilic aromatic annulation is the rate-determining step, where steric hindrance plays a significant role.[2] For example, bulkier substituents on the β-diketone will favor the formation of certain regioisomers.

Q6: What are some common side reactions in the Friedländer synthesis, and how can they be avoided?

A6: A common side reaction, especially under basic conditions, is the aldol condensation of the ketone starting material with itself. To mitigate this, one strategy is to use an imine analog of the o-aminoaryl aldehyde or ketone.[2] Regioselectivity can also be a challenge when using unsymmetrical ketones.

Troubleshooting Guides

Low Product Yield

If you are experiencing low yields in your 8-hydroxyquinoline synthesis, consider the following troubleshooting steps:

  • Verify Starting Material Purity: Impurities in reactants can lead to side reactions or inhibit catalysts.

  • Check Catalyst Activity: Ensure your catalyst is active and used at the correct concentration. Some catalysts are sensitive to air and moisture.

  • Optimize Reaction Temperature: Many quinoline syntheses require heating. However, excessive temperatures can cause decomposition and tar formation. Conversely, a temperature that is too low may result in an incomplete reaction.[1]

  • Control Atmosphere: Some reactions are sensitive to air or moisture. Consider running your experiment under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Review Work-up Procedure: Product can be lost during extraction and purification. Ensure that the pH is appropriately adjusted during work-up and that the chosen extraction solvent is suitable.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Yield Detected check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_reagents Purify/Replace Reagents purity_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time) purity_ok->check_conditions Yes purify_reagents->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temp/Time (e.g., stepwise increase) conditions_ok->optimize_conditions No check_catalyst Evaluate Catalyst (Activity, Loading) conditions_ok->check_catalyst Yes optimize_conditions->check_conditions catalyst_ok Catalyst OK? check_catalyst->catalyst_ok replace_catalyst Replace/Screen Catalysts catalyst_ok->replace_catalyst No check_workup Analyze Work-up & Purification Steps catalyst_ok->check_workup Yes replace_catalyst->check_catalyst workup_ok Work-up Efficient? check_workup->workup_ok optimize_workup Optimize Extraction/Purification workup_ok->optimize_workup No end Yield Improved workup_ok->end Yes optimize_workup->check_workup

Caption: A decision tree for troubleshooting low product yield.

Data Presentation

Skraup Synthesis of 8-Hydroxyquinoline: Reaction Conditions and Yields
o-Aminophenol (mol)o-Nitrophenol (mol)Glycerol/Acrolein (mol)Acid/CatalystTemperature (°C)Time (h)Yield (%)Reference
1.00.51.8 (Acrolein)Acetic Acid/HCl90-1005136[3]
---H₂SO₄, CuSO₄, CaO130-1402-396.31[4]
1.01.01.5 (Glycerol)NiO/H₂SO₄/Acetic Acid70585.2[5]
0.200.110.36 (Acrolein)Acetic Acid/HCl-172[6]
---H₂SO₄145-170614[7]

Note: The 136% yield is calculated based on the amount of o-aminophenol added, as the o-nitrophenol is reduced to o-aminophenol during the reaction, contributing to the total amount of reactant.[3][5]

Synthesis of 8-Hydroxyquinoline Derivatives: A Comparison of Methods
Synthesis MethodReactantsProductYield (%)Reference
Betti Reaction8-Hydroxyquinoline, Benzamide, m-Tolualdehyde7-(Benzoylamino(3-methylphenyl)methyl)-8-hydroxyquinoline27[8]
Betti Reaction5-Chloro-8-hydroxyquinoline, Benzamide, 3-Formylbenzoic acid3-((Benzoylamino)(5-chloro-8-hydroxyquinolin-7-yl)methyl)benzoic acid94[8]
Friedländer Synthesis2-Aminobenzaldehyde, Acetone2-Methylquinoline-[9]
Skraup SynthesisAniline, Glycerol, NitrobenzeneQuinoline84-91[9]

Experimental Protocols

Protocol 1: Skraup Synthesis of 8-Hydroxyquinoline

This protocol is adapted from a method that reports a high yield.[3]

Materials:

  • o-Aminophenol

  • o-Nitrophenol

  • Acrolein

  • Acetic Acid

  • Hydrochloric Acid (HCl)

Procedure:

  • In a reaction vessel, create a mixture with a molar ratio of o-aminophenol : o-nitrophenol : acrolein : acetic acid of 1.0 : 0.5 : 1.8 : 2.0 in an aqueous HCl solution.

  • Heat the reaction mixture to 90-100 °C for 5 hours.

  • After the reaction is complete, cool the mixture and neutralize it.

  • The crude product can then be purified by distillation to obtain 8-hydroxyquinoline.

Protocol 2: Combes Synthesis of a Substituted Quinoline

This is a general protocol for the Combes synthesis.[2]

Materials:

  • Aniline derivative

  • β-Diketone

  • Acid catalyst (e.g., concentrated Sulfuric Acid)

Procedure:

  • Mix the aniline and the β-diketone in a flask.

  • Heat the mixture to form the enamine intermediate. The progress can be monitored by observing the removal of water.

  • Carefully add the acid catalyst to the reaction mixture.

  • Heat the mixture to induce cyclization and dehydration. The required temperature and time will vary depending on the substrates.

  • After cooling, pour the reaction mixture onto ice and basify with a suitable base (e.g., NaOH).

  • Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Friedländer Synthesis of a Substituted Quinoline

This is a general protocol for the Friedländer synthesis.[2]

Materials:

  • 2-Aminoaryl aldehyde or ketone

  • A compound containing an α-methylene group (e.g., a ketone)

  • Acid or base catalyst

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone and the compound with the α-methylene group.

  • Add the acid or base catalyst.

  • Heat the mixture, if necessary, and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Workflows and Mechanisms

Skraup Synthesis Workflow

Skraup_Workflow cluster_reactants Reactants o_aminophenol o-Aminophenol michael_addition Michael Addition of o-Aminophenol to Acrolein o_aminophenol->michael_addition glycerol Glycerol dehydration Dehydration of Glycerol to Acrolein glycerol->dehydration h2so4 H₂SO₄ h2so4->dehydration oxidant Oxidizing Agent (e.g., o-Nitrophenol) oxidation Oxidation to form 8-Hydroxyquinoline oxidant->oxidation dehydration->michael_addition cyclization Electrophilic Cyclization michael_addition->cyclization dehydration2 Dehydration cyclization->dehydration2 dehydration2->oxidation

Caption: General workflow for the Skraup synthesis of 8-hydroxyquinoline.

Combes Synthesis Mechanism

Combes_Mechanism cluster_reactants Reactants aniline Aniline enamine_formation Condensation to form Enamine aniline->enamine_formation diketone β-Diketone diketone->enamine_formation cyclization Acid-Catalyzed Cyclization enamine_formation->cyclization dehydration Dehydration to form Substituted Quinoline cyclization->dehydration

Caption: Simplified mechanism of the Combes quinoline synthesis.

References

Technical Support Center: Optimizing the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the yield of the Skraup synthesis of quinolines. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and data to guide your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My Skraup reaction is extremely vigorous and difficult to control. How can I mitigate this?

A1: The highly exothermic nature of the Skraup synthesis is a primary safety and yield concern.[1] To moderate the reaction, you can:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[2][3] It is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period.[4] Boric acid is another option to make the reaction less violent.[3]

  • Control the Rate of Addition: Ensure that the concentrated sulfuric acid is added slowly and with efficient cooling.[2]

  • Ensure Proper Reagent Addition Order: It is important to add the reagents in the correct order. A typical sequence is aniline, the moderator (e.g., ferrous sulfate), glycerol, and then slowly, the sulfuric acid. Adding the sulfuric acid before the ferrous sulfate may cause the reaction to start immediately.[4]

  • Maintain Efficient Stirring: Good agitation helps to dissipate heat and prevent localized hotspots that can lead to uncontrolled reactions.[2]

Q2: I am observing a significant amount of tar formation, which is complicating purification and lowering my yield. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction in the Skraup synthesis, often attributed to the harsh acidic and oxidizing conditions causing polymerization of reactants and intermediates.[2] To minimize tarring:

  • Use a Moderator: As with controlling the reaction's vigor, ferrous sulfate can help reduce charring by controlling the reaction rate.[2]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase should be carefully controlled.[2]

  • Purification of the Crude Product: The crude product is often a dark, tarry mixture.[2] Steam distillation is a common and effective method to isolate the volatile quinoline product from the non-volatile tar.[1] Following distillation, the quinoline can be extracted from the distillate using an organic solvent.[1]

Q3: My final quinoline yield is very low. What are the common causes and how can I improve it?

A3: Low yields in the Skraup synthesis can stem from several factors:

  • Incomplete Reaction: Ensure the reaction is heated for a sufficient duration after the initial exothermic phase to drive it to completion.[1]

  • Suboptimal Reagent Ratios: Incorrect stoichiometry of the aniline, glycerol, sulfuric acid, and oxidizing agent can lead to side reactions and incomplete conversion.

  • Inefficient Work-up: The viscous and tarry nature of the reaction mixture can make product extraction challenging, leading to material loss.

  • Nature of Substituents: Electron-withdrawing groups on the aniline ring can deactivate it, making the cyclization step more difficult and reducing the yield.

  • Purity of Reagents: The use of anhydrous glycerol is recommended, as water content can lower the yield.[4]

Q4: Are there alternative oxidizing agents to nitrobenzene?

A4: Yes, several oxidizing agents can be used in the Skraup synthesis. While nitrobenzene is common, arsenic acid has been reported to give better yields for quinoline homologs and results in a less violent reaction.[4][5] Other oxidizing agents that have been employed include ferric oxide and vanadic acid.[4] More modern approaches have also explored the use of iodine.[1]

Q5: Are there greener or more modern alternatives to the classical Skraup synthesis?

A5: Yes, greener and more efficient methods have been developed. Microwave-assisted Skraup reactions, sometimes in aqueous media or using ionic liquids, have been reported.[2][6] These methods can offer advantages such as shorter reaction times and improved yields.[6]

Data Presentation

The following table summarizes the effects of various reagents on the Skraup synthesis, based on reported observations.

Reagent Type Reagent Effect on Reaction Reported Yield (%) Reference
Aniline Derivative AnilineStandard reactant84-91[7]
o-AminophenolReactant for 8-hydroxyquinoline100 (based on o-aminophenol)[1]
Oxidizing Agent NitrobenzeneStandard, can be violent84-91 (for quinoline)[7]
Arsenic Acid/PentoxideLess violent, potentially higher yields for homologsNot specified, but "somewhat greater" than nitrobenzene for homologs[4][5]
IodineAlternative oxidizing agentNot specified[1]
Moderator Ferrous Sulfate (FeSO₄)Makes the reaction less violent84-91 (in combination with nitrobenzene)[7]
Boric AcidMakes the reaction less violentNot specified, but "somewhat lower" than reported for other methods[4]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from a procedure in Organic Syntheses.[7]

Materials:

  • Aniline (1.0 mol)

  • Glycerol (2.4 mol)

  • Nitrobenzene (0.5 mol)

  • Concentrated Sulfuric Acid (2.0 mol)

  • Ferrous sulfate (catalytic amount)

Procedure:

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • To this mixture, add the aniline, followed by a catalytic amount of ferrous sulfate.

  • Slowly add the nitrobenzene to the reaction mixture with continuous stirring.

  • Gently heat the mixture. The reaction is highly exothermic and may require cooling to maintain control.

  • Once the initial exothermic reaction subsides, continue to heat the mixture at 140-150 °C for an additional 3-4 hours.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution, with cooling. The quinoline will separate as a dark oil.

  • Perform steam distillation to isolate the crude quinoline.

  • Separate the organic layer from the distillate and dry it over anhydrous sodium sulfate.

  • Purify the crude quinoline by vacuum distillation.

Visualizations

Troubleshooting Workflow for Low Yield in Skraup Synthesis

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction_Vigor Was the reaction too violent? Start->Check_Reaction_Vigor Check_Tar Excessive tar formation? Start->Check_Tar Check_Workup Was the work-up efficient? Start->Check_Workup Check_Purity Are reagents pure (e.g., anhydrous glycerol)? Start->Check_Purity Sol_Vigor Improve moderation: - Add Ferrous Sulfate or Boric Acid - Slow acid addition with cooling - Ensure efficient stirring Check_Reaction_Vigor->Sol_Vigor Yes Sol_Tar Minimize tar: - Use a moderator - Optimize temperature control - Employ steam distillation for purification Check_Tar->Sol_Tar Yes Sol_Workup Improve work-up: - Ensure complete basification - Thoroughly extract with organic solvent Check_Workup->Sol_Workup No Sol_Purity Use pure, anhydrous reagents Check_Purity->Sol_Purity No

Caption: A troubleshooting workflow for addressing low yields in the Skraup synthesis.

Simplified Reaction Mechanism of the Skraup Synthesis

Skraup_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration (H₂SO₄) Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: A simplified overview of the Skraup synthesis reaction pathway.

References

Technical Support Center: Troubleshooting HPLC Analysis of 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 8-hydroxyquinoline.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing with 8-hydroxyquinoline on my C18 column?

A1: Significant peak tailing of 8-hydroxyquinoline, especially on standard silica-based C18 columns, is a common issue primarily due to its strong chelating properties.[1][2] 8-hydroxyquinoline can interact with trace metal ions present in the silica matrix of the HPLC column. This secondary interaction, in addition to the desired reversed-phase interaction, leads to poor peak symmetry.[1][2] Furthermore, as a basic compound, 8-hydroxyquinoline can interact with acidic residual silanol groups on the column's stationary phase, contributing to peak tailing.[3][4][5]

Q2: What is the optimal pH for the mobile phase in 8-hydroxyquinoline analysis?

A2: An acidic mobile phase, typically with a pH around 3, is often recommended to improve the peak shape of 8-hydroxyquinoline.[6][7] Operating at a low pH helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, minimizing their interaction with the basic 8-hydroxyquinoline molecule.[4] This reduction in secondary interactions leads to more symmetrical peaks.

Q3: Can I use a standard C18 column for 8-hydroxyquinoline analysis?

A3: While it is possible to use a C18 column, it often leads to challenges with peak shape due to the reasons mentioned in Q1.[1] For more robust and symmetrical peaks, consider using columns specifically designed to minimize secondary interactions. Mixed-mode columns (e.g., Primesep 100 or 200) or columns with low silanol activity (e.g., Newcrom R1) have shown to provide better performance for the analysis of 8-hydroxyquinoline.[1][2][8]

Q4: My peak shape is good, but I'm seeing inconsistent retention times. What could be the cause?

A4: Inconsistent retention times can stem from several factors. One common cause is an improperly equilibrated column. Always ensure the column is thoroughly flushed with the mobile phase before starting your analytical run. Other potential causes include fluctuations in mobile phase composition, an unstable column temperature, or issues with the HPLC pump delivering a consistent flow rate.[9][10]

Q5: I'm observing peak fronting in my chromatogram. What does this indicate?

A5: Peak fronting, where the peak is broader in the first half, can be caused by several factors, including sample overload, where the concentration of 8-hydroxyquinoline in the injected sample is too high for the column to handle effectively.[4] Another common cause is the use of an injection solvent that is stronger than the mobile phase, causing the analyte to travel too quickly at the beginning of the column.[4] It can also be an indication of column collapse or a void at the column inlet.[4]

Troubleshooting Guides

Issue 1: Peak Tailing

This is the most frequently encountered problem in the HPLC analysis of 8-hydroxyquinoline.

G A Start: Peak Tailing Observed B Check Mobile Phase pH A->B C Is pH acidic (e.g., ~3)? B->C D Adjust pH to ~3 using an appropriate acidifier (e.g., Phosphoric Acid) C->D No E Evaluate Column Type C->E Yes D->B J Problem Resolved D->J F Are you using a standard C18 column? E->F G Consider a mixed-mode or low-silanol activity column F->G Yes H Check for Metal Contamination F->H No G->H G->J I Passivate the HPLC system with a chelating agent (e.g., EDTA solution) H->I I->J K If problem persists, consider sample matrix effects or column degradation

Detailed Steps:

  • Verify Mobile Phase pH: Ensure the aqueous component of your mobile phase is adjusted to an acidic pH, ideally around 3, before mixing with the organic solvent.[7] This suppresses silanol ionization.

  • Select an Appropriate Column: If using a conventional C18 column, the chelating nature of 8-hydroxyquinoline can cause significant tailing due to interactions with metallic impurities in the silica.[1][2] Using a mixed-mode column or a column with low silanol activity is highly recommended for better peak symmetry.[1][2][8]

  • System Passivation: To mitigate the effects of metal contamination from the HPLC system itself (e.g., stainless steel tubing, frits), consider passivating the system by flushing it with a solution of a strong chelating agent like EDTA.

  • Mobile Phase Modifier: The use of an acidic modifier like phosphoric acid is effective in achieving a stable, low pH and improving peak shape.[1][6] For LC-MS compatibility, volatile modifiers such as formic acid or ammonium formate should be used instead.[1][2]

Issue 2: Peak Fronting

G A Start: Peak Fronting Observed B Check Sample Concentration A->B C Is the sample concentration high? B->C D Dilute the sample and re-inject C->D Yes E Check Injection Solvent C->E No K Problem Resolved D->K F Is the injection solvent stronger than the mobile phase? E->F G Dissolve the sample in the mobile phase F->G Yes H Inspect Column Integrity F->H No G->K I Is there a visible void at the column inlet? H->I J Replace the column I->J Yes I->K No J->K

Detailed Steps:

  • Reduce Sample Concentration: Overloading the column is a frequent cause of peak fronting.[4] Try diluting your sample and re-injecting to see if the peak shape improves.

  • Match Injection Solvent to Mobile Phase: The solvent used to dissolve your sample should ideally be the same as, or weaker than, your mobile phase. Injecting in a stronger solvent can cause the initial band of analyte to spread, leading to a fronting peak.

  • Inspect the Column: A physical deformation at the head of the column, known as a void, can disrupt the sample flow path and cause peak distortion.[11] If a void is suspected, the column may need to be replaced.

Issue 3: Split Peaks

G A Start: Split Peaks Observed B Check for Column Contamination/Blockage A->B C Is the column inlet frit partially blocked? B->C D Reverse and flush the column (if permissible) C->D Yes F Check for Column Void C->F No E Replace the inlet frit or the column D->E If flushing fails L Problem Resolved D->L E->L G Is there a void at the column inlet? F->G H Replace the column G->H Yes I Check Sample Solvent/Mobile Phase Mismatch G->I No H->L J Is the sample dissolved in a solvent much stronger than the mobile phase? I->J K Prepare sample in mobile phase J->K Yes J->L No K->L

Detailed Steps:

  • Inspect for Blockages: A partially blocked column inlet frit can cause the sample to be distributed unevenly onto the stationary phase, resulting in a split peak.[11] If the column manufacturer allows, try reversing the column and flushing it to dislodge any particulate matter. If this does not resolve the issue, the frit or the entire column may need replacement.

  • Check for Column Voids: Similar to peak fronting, a void at the column inlet can lead to peak splitting.

  • Ensure Solvent Compatibility: A significant mismatch between the sample solvent and the mobile phase can lead to peak splitting, particularly for early eluting peaks. Whenever possible, dissolve your sample in the initial mobile phase.

Experimental Protocols

Recommended HPLC Method for Symmetrical Peak Shape

This method is a starting point and may require optimization for your specific instrumentation and sample matrix.

ParameterRecommended Condition
Column Primesep 200 (4.6 x 150 mm, 5 µm)[1]
Mobile Phase 30% Acetonitrile, 70% Water with 0.1% Phosphoric Acid[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 250 nm[1]
Injection Volume 5-20 µL (start with a lower volume to avoid overload)
Column Temperature 30 °C (or ambient, but ensure it is stable)

Note: For LC-MS applications, replace 0.1% Phosphoric Acid with 0.1% Formic Acid or an appropriate concentration of ammonium formate.[1][2]

System Passivation Protocol

If metal chelation is suspected to be a major contributor to peak distortion, a system passivation can be performed.

  • Remove the Column: Replace the HPLC column with a union.

  • Prepare Passivation Solution: Prepare a solution of 0.1 M EDTA.

  • Flush the System: Flush the entire HPLC system (from the pump to the detector) with the passivation solution at a low flow rate (e.g., 0.2 mL/min) for 1-2 hours.

  • Rinse with Water: Flush the system thoroughly with HPLC-grade water for at least 2 hours to remove all traces of the EDTA solution.

  • Re-equilibrate: Re-install the column and equilibrate with your mobile phase until a stable baseline is achieved.

References

Preventing polymerization during 8-hydroxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 8-hydroxyquinoline, with a particular focus on preventing polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 8-hydroxyquinoline, and what are its main challenges?

The most prevalent method for synthesizing 8-hydroxyquinoline is the Skraup synthesis.[1][2] This reaction involves the cyclization of o-aminophenol with glycerol in the presence of an acid catalyst (typically sulfuric acid) and an oxidizing agent.[2][3] The primary challenges associated with the Skraup synthesis are its highly exothermic nature, which can be difficult to control, and the tendency for polymerization and tar formation, leading to low yields and purification difficulties.[4][5]

Q2: What causes polymerization and tar formation during the Skraup synthesis of 8-hydroxyquinoline?

Polymerization and tar formation are significant side reactions in the Skraup synthesis, primarily due to the harsh acidic and oxidizing conditions.[4] These conditions can cause the polymerization of reactants and intermediates, particularly the α,β-unsaturated aldehyde (acrolein) formed from the dehydration of glycerol.[1][4] Uncontrolled high temperatures further promote these unwanted side reactions.[4]

Q3: How can I control the vigorous and exothermic nature of the Skraup reaction?

To moderate the often violent exothermic reaction of the Skraup synthesis, several strategies can be employed:

  • Use of a Moderator: Adding a moderator such as ferrous sulfate (FeSO₄) or boric acid can help to make the reaction less violent and control the reaction rate.[4][5][6]

  • Controlled Acid Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is crucial to manage the heat generated.[4]

  • Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[4]

Q4: What are the key strategies to prevent polymerization and improve the yield and purity of 8-hydroxyquinoline?

Preventing polymerization is critical for a successful synthesis. Key strategies include:

  • Temperature Optimization: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[4] A temperature range of 70-90°C has been reported to be effective with certain catalysts.[7][8]

  • Use of Polymerization Inhibitors: Hydroquinone can be used as a polymerization inhibitor to suppress the self-polymerization of acrolein.[1]

  • Catalyst Systems: The use of specific catalysts, such as a nickel(II) oxide/sulfuric acid/glacial acetic acid system, can promote the desired reaction pathway, leading to higher yields and purity under milder conditions.[7][8]

  • Optimized Reagent Ratios: The molar ratios of the reactants, including o-aminophenol, glycerol, and the oxidizing agent (e.g., o-nitrophenol), should be carefully optimized.[7][9]

Troubleshooting Guide

Problem Probable Cause Recommended Solution
Violent, Uncontrollable Reaction The Skraup synthesis is highly exothermic.Add a moderator like ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating. Ensure slow and careful addition of sulfuric acid with efficient stirring and external cooling.[4][5][6]
Excessive Tar Formation and Low Yield Polymerization of reactants and intermediates due to harsh acidic and oxidizing conditions and high temperatures.Use a moderator like ferrous sulfate.[4] Optimize the reaction temperature, avoiding excessive heat.[4] Employ a polymerization inhibitor such as hydroquinone.[1] Consider using a biphasic reaction medium to sequester the highly reactive acrolein.[4]
Low Purity of the Final Product Formation of multiple by-products due to side reactions.Utilize a catalyst system, such as nickel(II) oxide in sulfuric and acetic acid, to improve reaction selectivity.[7][8] Optimize the molar ratios of reactants to favor the formation of the desired product.[7][9] Ensure thorough purification of the crude product, for example, by steam distillation followed by recrystallization.[4][7]
Reaction Fails to Initiate Insufficient initial heating or poor quality of reagents.Gently heat the reaction mixture to initiate the reaction.[4] Ensure that anhydrous glycerol is used, as water can interfere with the dehydration step to form acrolein.[10]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis protocols for 8-hydroxyquinoline, highlighting the impact of different catalysts and conditions on yield and purity.

Table 1: Comparison of Different Catalytic Systems and Conditions

Catalyst/Moderator Reactants Reaction Temperature Yield (%) Purity (%) Reference
Nickel(II) oxide in H₂SO₄/Acetic Acido-aminophenol, anhydrous glycerol, o-nitrophenol70°C85.295[7]
Nickel Sesquioxide in H₂SO₄/Acetic Acido-aminophenol, anhydrous glycerol, o-nitrophenol90°C83.293.7[8]
Ferrous Sulfateo-aminophenol, glycerol, o-nitrophenol, H₂SO₄Not exceeding 140°CHigh (not specified)Not specified[6]
Acetic Acid/HClo-aminophenol, o-nitrophenol, acrolein90-100°C136 (based on o-aminophenol)Not specified[9]
Anhydrous Copper Sulfate and Calcium Oxideo-aminophenol, glycerol, o-nitrophenol, H₂SO₄135-140°CHigh (not specified)Not specified[3]

Experimental Protocols

Protocol 1: Synthesis of 8-Hydroxyquinoline using a Nickel(II) Oxide Catalyst[7]

This method utilizes a novel catalyst to achieve a high yield and purity under milder reaction conditions.

1. Catalyst Preparation:

  • Dissolve 0.06 g of nickel(II) oxide in 200 mL of concentrated sulfuric acid with stirring at room temperature.
  • Slowly add 30 mL of glacial acetic acid while continuing to stir.
  • Stir the mixture for an additional hour to obtain the catalyst solution.

2. Reaction:

  • In a reaction vessel, combine 1 mole of o-aminophenol, 1.5 moles of anhydrous glycerol, and 1 mole of o-nitrophenol.
  • Stir the mixture vigorously and add 10 mL of the prepared catalyst.
  • Maintain the reaction temperature at 70°C and continue stirring for 5 hours.

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture.
  • Adjust the pH to 7 using a 40% sodium hydroxide solution.
  • Perform distillation to obtain the crude 8-hydroxyquinoline.
  • Recrystallize the crude product from ethanol to obtain pure 8-hydroxyquinoline.

Protocol 2: Skraup Synthesis of 8-Hydroxyquinoline with Ferrous Sulfate as a Moderator[4][6]

This protocol is a modification of the classic Skraup synthesis to control the reaction's vigor.

1. Reaction Setup:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
  • To the flask, add o-aminophenol, glycerol, and ferrous sulfate heptahydrate.

2. Acid Addition:

  • Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.

3. Reaction:

  • Gently heat the mixture to initiate the reaction.
  • Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed under reflux. If the reaction becomes too vigorous, cool the flask.
  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.

4. Work-up and Purification:

  • Cool the reaction mixture and carefully pour it onto crushed ice.
  • Neutralize the solution with a base (e.g., ammonia or sodium hydroxide).
  • Isolate the crude 8-hydroxyquinoline, often by steam distillation, followed by extraction and recrystallization.[4]

Visualizations

experimental_workflow cluster_synthesis 8-Hydroxyquinoline Synthesis cluster_purification Purification reactants Reactants (o-aminophenol, glycerol, oxidizing agent) reaction_mixture Reaction Mixture reactants->reaction_mixture moderator Moderator (e.g., FeSO4) moderator->reaction_mixture acid Acid Catalyst (H2SO4) acid->reaction_mixture heating Controlled Heating reaction_mixture->heating crude_product Crude Product heating->crude_product neutralization Neutralization crude_product->neutralization distillation Steam Distillation neutralization->distillation recrystallization Recrystallization distillation->recrystallization pure_product Pure 8-Hydroxyquinoline recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of 8-hydroxyquinoline.

troubleshooting_logic start Start Synthesis check_reaction Is the reaction vigorous? start->check_reaction add_moderator Add Moderator (e.g., FeSO4) Control Acid Addition check_reaction->add_moderator Yes check_tar Is there excessive tar formation? check_reaction->check_tar No add_moderator->check_tar optimize_temp Optimize Temperature Use Polymerization Inhibitor check_tar->optimize_temp Yes check_yield Is the yield low? check_tar->check_yield No optimize_temp->check_yield use_catalyst Use Catalyst System Optimize Reagent Ratios check_yield->use_catalyst Yes proceed Proceed with Purification check_yield->proceed No use_catalyst->proceed

Caption: Troubleshooting logic for addressing common issues in 8-hydroxyquinoline synthesis.

References

Technical Support Center: Purification of Crude 8-Hydroxyquinoline-7-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 8-hydroxyquinoline-7-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, offering explanations and actionable solutions.

Q1: What are the likely impurities in my crude this compound?

A1: The impurities in your crude product largely depend on the synthetic route used. Common synthesis methods like the Doebner-von Miller or Pfitzinger reactions can lead to several types of impurities:

  • Unreacted Starting Materials: Such as 2-aminophenol derivatives or dicarbonyl compounds.

  • Polymeric Byproducts: Harsh acidic and high-temperature conditions, especially in Skraup-type syntheses, can cause polymerization of reactants and intermediates, resulting in tarry residues.[1]

  • Positional Isomers: Depending on the precursors, isomers of the desired product may form.

  • Decarboxylated Product: Loss of the carboxylic acid group to form 8-hydroxyquinoline is a possible side reaction under certain conditions.

Q2: My crude product is a dark, tarry solid. How can I best approach its purification?

A2: Dark, tarry products are common with quinoline syntheses and usually indicate the presence of polymeric impurities. An acid-base extraction is an excellent first step to separate your amphoteric product from neutral and polymeric materials. This is followed by recrystallization.

Q3: I am attempting recrystallization, but my compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to the solution being too concentrated or being cooled too rapidly. Here are some solutions:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before transferring it to a refrigerator.

  • Use a More Dilute Solution: Add more hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly.

  • Modify the Solvent System: Add a small amount of a co-solvent in which your compound is more soluble to the hot solution. For instance, if you are using methanol, adding a small amount of DMSO before cooling might help.

Q4: No crystals are forming, even after cooling the solution for an extended period. How can I induce crystallization?

A4: A lack of crystal formation is typically due to either the solution not being sufficiently supersaturated or the absence of nucleation sites.

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of your compound.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can serve as nucleation sites.

    • Seeding: If you have a small amount of pure product, add a single, tiny crystal to the solution to act as a template for crystal growth.

  • Change the Solvent: The compound might be too soluble in the chosen solvent. Try a solvent in which it is less soluble, or use a mixed solvent system where you can add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat to clarify and cool slowly.

Q5: The purity of my product does not improve significantly after recrystallization. What could be the issue?

A5: If recrystallization is ineffective, it's likely that the impurities have very similar solubility properties to your desired compound in the chosen solvent.

  • Try a Different Solvent: Experiment with solvents of different polarities. For this compound, which has both polar (hydroxyl, carboxylic acid, nitrogen) and non-polar (aromatic rings) features, solvents like ethanol, methanol, or mixtures such as ethanol/water or DMSO/methanol could be effective.

  • Perform a Preliminary Purification: If you haven't already, perform an acid-base extraction before recrystallization to remove impurities with different acidic/basic properties.

  • Consider Chromatography: If all else fails, column chromatography may be necessary to separate closely related impurities.

Purification Protocols

Experimental Protocol 1: Purification by Acid-Base Extraction

This method is particularly useful for removing neutral and polymeric impurities from the crude product.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable aqueous base, such as 1 M sodium hydroxide (NaOH), to deprotonate the phenolic hydroxyl and carboxylic acid groups, forming a water-soluble salt.

  • Filtration: Filter the basic solution to remove any insoluble impurities (e.g., polymeric tars).

  • Acidification: Cool the filtrate in an ice bath and slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), with stirring. The this compound will precipitate as the pH is lowered. Due to its amphoteric nature, precise pH control is important. The isoelectric point should be targeted to maximize precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Experimental Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for further purifying the product obtained from acid-base extraction or for crude products that are not heavily contaminated with tar.

Methodology:

  • Solvent Selection: Based on available data, this compound is slightly soluble in methanol and heated DMSO.[2] A mixed solvent system, such as DMSO and methanol, or a single solvent like ethanol, could be effective. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude product until it is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The effectiveness of purification can be quantified by measuring the purity before and after the process. High-Performance Liquid Chromatography (HPLC) is a suitable analytical method for this.

Table 1: Representative Purity and Yield Data for Purification Methods

Purification StepInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Appearance
Acid-Base Extraction~75%~95%80-90%From dark brown solid to a pale yellow powder.
Recrystallization (Methanol)~95%>98%70-85%From a pale yellow powder to light yellow crystals.

Note: These are representative values and actual results may vary depending on the nature and extent of impurities in the crude product.

Diagrams

Experimental Workflow for Purification

PurificationWorkflow crude Crude 8-Hydroxyquinoline- 7-Carboxylic Acid dissolve_base Dissolve in aq. NaOH crude->dissolve_base filter_impurities Filter Insoluble Impurities (e.g., Polymers) dissolve_base->filter_impurities acidify Acidify with HCl to Precipitate filter_impurities->acidify filter_product Filter and Wash Product acidify->filter_product recrystallize Recrystallize from Methanol/DMSO filter_product->recrystallize filter_crystals Filter and Wash Crystals recrystallize->filter_crystals pure_product Pure Product (>98%) filter_crystals->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Crystallization

TroubleshootingCrystallization start Dissolved Crude in Hot Solvent & Cooled check_crystals Crystals Formed? start->check_crystals check_oil Oiled Out? check_crystals->check_oil No success Successful Crystallization check_crystals->success Yes solution1 Reheat, Add More Solvent, Cool Slowly check_oil->solution1 Yes failure No Crystals check_oil->failure No solution1->start solution2 Evaporate Some Solvent or Add Anti-solvent solution3 Scratch Flask or Add Seed Crystal solution2->solution3 solution3->start failure->solution2

Caption: Decision-making workflow for troubleshooting crystallization issues.

References

Technical Support Center: Enhancing Fluorescence of 8-Hydroxyquinoline Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-hydroxyquinoline (8-HQ) and its metal complexes. Here, you will find information to enhance the fluorescence signal in your experiments, supported by detailed protocols and quantitative data.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and fluorescence measurement of 8-hydroxyquinoline metal complexes.

Issue 1: Weak or No Fluorescence Signal

Question: I have synthesized my 8-hydroxyquinoline metal complex, but I am observing a very weak or no fluorescence signal. What are the possible reasons and how can I troubleshoot this?

Answer:

Several factors can contribute to a weak fluorescence signal. Here are the key aspects to investigate:

  • Excited-State Intramolecular Proton Transfer (ESPT): In its free form, 8-hydroxyquinoline is weakly fluorescent due to an ESPT process from the hydroxyl group to the nitrogen atom of the quinoline ring.[1][2][3][4] Chelation with a metal ion inhibits this process, leading to a significant enhancement of fluorescence.[1][2][3][4]

    • Troubleshooting:

      • Confirm Complex Formation: Ensure that the complex has formed successfully. This can be verified using techniques like UV-Vis spectroscopy, where a shift in the absorption maxima is expected upon chelation.

      • Optimize Metal-to-Ligand Ratio: The stoichiometry of the metal-ligand complex is crucial. For instance, aluminum (Al³⁺) typically forms a 1:3 complex with 8-HQ (Alq₃), while other metals like zinc (Zn²⁺) and cadmium (Cd²⁺) can form 1:2 complexes.[5]

  • Solvent Effects: The choice of solvent has a profound impact on the fluorescence quantum yield of 8-HQ and its complexes.

    • Troubleshooting:

      • Solvent Polarity: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can enhance fluorescence. In contrast, protic solvents such as water and alcohols can quench fluorescence through hydrogen bonding.

      • Solvent Purity: Impurities in the solvent can act as quenchers. Always use high-purity, spectroscopy-grade solvents.

  • pH of the Solution: The fluorescence of 8-HQ complexes is highly pH-dependent, as the protonation state of the ligand and the formation of metal hydroxo complexes are influenced by pH.

    • Troubleshooting:

      • Optimize pH: The optimal pH for fluorescence varies depending on the metal ion. For many metal complexes with 8-hydroxyquinoline-5-sulfonic acid (HQS), the optimal pH is between 5 and 8.[6] It is essential to buffer your solution to the optimal pH for your specific complex.

  • Presence of Quenchers: Certain metal ions can act as fluorescence quenchers.

    • Troubleshooting:

      • Metal Ion Purity: Ensure the purity of your metal salt. Contamination with quenching ions like Fe³⁺ can significantly reduce the fluorescence signal.[6]

Issue 2: Inconsistent or Unstable Fluorescence Readings

Question: My fluorescence measurements are fluctuating and not reproducible. What could be causing this instability?

Answer:

Instability in fluorescence readings can arise from several experimental variables:

  • Precipitation of the Complex: Many 8-HQ metal complexes have limited solubility in aqueous solutions and can precipitate over time, leading to a decrease in the measured fluorescence.

    • Troubleshooting:

      • Use of Surfactants: The addition of surfactants to form micelles can enhance the solubility and stability of the complexes in aqueous media. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) have been shown to be particularly effective.

      • Solvent Selection: For non-aqueous experiments, ensure the complex is fully dissolved in the chosen organic solvent.

  • Photobleaching: Prolonged exposure of the sample to the excitation light can lead to photodegradation of the fluorophore, resulting in a decrease in fluorescence intensity over time.

    • Troubleshooting:

      • Minimize Exposure Time: Limit the time the sample is exposed to the excitation source.

      • Reduce Excitation Intensity: Use the lowest excitation intensity that provides an adequate signal-to-noise ratio.

  • Temperature Fluctuations: Fluorescence intensity is temperature-dependent.

    • Troubleshooting:

      • Use a Temperature-Controlled Cuvette Holder: Maintain a constant and controlled temperature during all measurements.

Quantitative Data

The following tables summarize key quantitative data for enhancing the fluorescence of 8-hydroxyquinoline and its complexes.

Table 1: Fluorescence Quantum Yield of 8-Hydroxyquinoline in Various Solvents

SolventDielectric ConstantQuantum Yield (Φ)
Dioxane2.200.002
Chloroform4.800.003
Ethyl Acetate6.020.003
Propanol20.100.002
Ethanol24.300.002
Methanol32.600.002
Acetonitrile37.500.001
Dimethylformamide (DMF)36.700.120
Dimethyl sulfoxide (DMSO)46.700.100

Table 2: Optimal pH for Fluorescence of Metal-HQS Complexes [6]

Metal IonOptimal pH Range
Sc³⁺, Y³⁺, La³⁺5 - 6
Be²⁺~7
Tl⁺~7
Group IIA (Mg²⁺ to Ba²⁺)~8

Experimental Protocols

Protocol 1: Synthesis of Tris(8-hydroxyquinoline)aluminum (Alq₃)

This protocol is adapted from common liquid-phase precipitation methods.[7][8]

Materials:

  • 8-Hydroxyquinoline (C₉H₇NO)

  • Aluminum salt (e.g., aluminum nitrate [Al(NO₃)₃·9H₂O] or aluminum formate [Al(HCOO)₃])

  • Anhydrous ethanol

  • Deionized water

  • Sodium hydroxide (NaOH) or ammonia solution for pH adjustment

Procedure:

  • Prepare Solutions:

    • Dissolve the aluminum salt in deionized water.

    • Dissolve 8-hydroxyquinoline in anhydrous ethanol in a separate container. The molar ratio of 8-hydroxyquinoline to aluminum should be 3:1.

  • Reaction:

    • Slowly add the 8-hydroxyquinoline solution dropwise to the aluminum salt solution while stirring continuously.

    • Adjust the pH of the mixture to induce precipitation of the Alq₃ complex. The optimal pH is typically in the neutral to slightly basic range.

  • Isolation and Purification:

    • Collect the yellow precipitate by filtration.

    • Wash the precipitate with deionized water and ethanol to remove unreacted starting materials and byproducts.

    • Dry the purified Alq₃ in a vacuum oven at a low temperature (e.g., 50°C) for several hours.[7]

Protocol 2: General Procedure for Fluorescence Measurement

Instrumentation:

  • Spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission wavelength selection, and a detector (e.g., photomultiplier tube).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the 8-HQ metal complex in a suitable solvent (refer to Table 1 for solvent effects). The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

    • If working in an aqueous medium, use a buffer to maintain the optimal pH (refer to Table 2).

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for a stable output.

    • Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal intensity.

  • Measurement:

    • Place the cuvette containing the sample in the sample holder.

    • Determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at the expected maximum.

    • Record the emission spectrum by scanning the emission monochromator while exciting the sample at the optimal excitation wavelength.

  • Data Analysis:

    • The fluorescence intensity is typically measured at the emission maximum.

    • For quantitative analysis, a calibration curve can be constructed by measuring the fluorescence intensity of a series of standard solutions of known concentrations.

Protocol 3: Lanthanide-Sensitized Luminescence

This protocol describes a general method for enhancing the luminescence of a lanthanide ion using an 8-HQ derivative as a sensitizer.[9][10][11]

Materials:

  • A lanthanide salt (e.g., Terbium(III) chloride, Europium(III) chloride)

  • An 8-hydroxyquinoline derivative (acting as the antenna ligand)

  • A suitable buffer solution to maintain the optimal pH for complex formation.

Procedure:

  • Complex Formation:

    • Prepare solutions of the lanthanide salt and the 8-HQ derivative in the chosen buffer.

    • Mix the solutions to allow the formation of the lanthanide-ligand complex. The stoichiometry may need to be optimized.

  • Luminescence Measurement:

    • In the spectrofluorometer, set the excitation wavelength to the absorption maximum of the 8-HQ derivative (the antenna).

    • Scan the emission spectrum across the characteristic emission wavelengths of the lanthanide ion (e.g., for Tb³⁺, prominent emission peaks are around 490, 545, 585, and 620 nm).

  • Signal Enhancement:

    • The 8-HQ derivative absorbs the excitation light and transfers the energy to the lanthanide ion, which then emits its characteristic luminescence. This "antenna effect" results in a significantly enhanced and sharp emission signal from the lanthanide.

Visualizations

Diagram 1: Fluorescence Enhancement Pathway

G cluster_0 8-Hydroxyquinoline (8-HQ) cluster_1 Metal Complex cluster_2 Fluorescence Quenching cluster_3 Fluorescence Enhancement HQ 8-HQ (Ground State) HQ_excited 8-HQ (Excited State) HQ->HQ_excited Excitation Complex Metal-HQ Complex (Ground State) HQ->Complex Chelation with Metal Ion ESPT ESPT (Weak Fluorescence) HQ_excited->ESPT Complex_excited Metal-HQ Complex (Excited State) Complex->Complex_excited Excitation Fluorescence Strong Fluorescence Complex_excited->Fluorescence

Caption: Chelation of 8-HQ with a metal ion inhibits ESPT, enhancing fluorescence.

Diagram 2: Experimental Workflow for Fluorescence Enhancement

G cluster_0 Preparation cluster_1 Optimization cluster_2 Measurement cluster_3 Analysis A Synthesize 8-HQ Metal Complex B Prepare Stock Solution A->B C Optimize Solvent System B->C D Determine Optimal pH C->D E Add Surfactant (if needed) D->E F Prepare Dilute Sample E->F G Set Spectrofluorometer Parameters F->G H Measure Fluorescence Spectrum G->H I Analyze Data H->I

Caption: A typical workflow for optimizing and measuring fluorescence.

Diagram 3: Logical Relationship of Factors Affecting Fluorescence

G Fluorescence Fluorescence Intensity Metal Metal Ion Metal->Fluorescence Solvent Solvent Solvent->Fluorescence pH pH pH->Fluorescence Surfactant Surfactant Surfactant->Fluorescence Ligand Ligand Structure Ligand->Fluorescence

Caption: Key factors that influence the fluorescence intensity of 8-HQ complexes.

References

Stability issues with 8-hydroxyquinoline-7-carboxylic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-hydroxyquinoline-7-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered with solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by three factors: exposure to light, the pH of the solution, and the presence of metal ions. The compound is known to be light-sensitive and can undergo photodegradation.[1] Its stability and solubility are also pH-dependent. Furthermore, as a potent chelating agent, its interaction with metal ions can lead to the formation of complexes, which may alter its properties or lead to precipitation.[2][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, often requiring heating and sonication to fully dissolve.[4] For aqueous buffers, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the aqueous medium.

Q3: How should I store solutions of this compound?

A3: To ensure maximum stability, solutions should be stored protected from light in a tightly sealed container. For short-term storage (days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into smaller, single-use vials and storing them at -20°C under an inert atmosphere is advisable to prevent degradation from repeated freeze-thaw cycles and exposure to air.[4]

Q4: I am using this compound in a fluorescence-based assay and observing high background fluorescence. What could be the cause?

A4: 8-hydroxyquinoline derivatives are intrinsically fluorescent molecules (autofluorescence), which can interfere with fluorescence-based assays.[5] This autofluorescence can overlap with the signal from your intended fluorophore, leading to high background readings.

Troubleshooting Guide

Issue 1: Unexpected Precipitation in Solution

Symptom: A previously clear solution of this compound has become cloudy or contains visible precipitate.

Possible Causes & Solutions:

  • pH Shift: The solubility of this compound is pH-dependent. A shift in the pH of your buffer can cause the compound to precipitate.

    • Solution: Verify the pH of your solution. If possible, adjust the pH to a range where the compound is more soluble. The optimal pH will depend on the specific buffer system and the experimental requirements.

  • Metal Ion Contamination: The presence of divalent or trivalent metal ions in your buffer or on your labware can lead to the formation of insoluble metal complexes with this compound.[2][6]

    • Solution: Use high-purity, metal-free water and reagents for preparing your solutions. Consider treating your buffers with a chelating resin to remove any trace metal contaminants. Ensure all glassware is thoroughly cleaned, potentially with a metal-chelating detergent.

  • Low Temperature: If the solution has been stored at a low temperature, the compound may have precipitated out.

    • Solution: Gently warm the solution and sonicate to redissolve the compound.[4] Before use, ensure the solution is at room temperature and visually inspect for any remaining precipitate.

Issue 2: Color Change in Solution

Symptom: The solution has changed color, for example, from colorless/pale yellow to a darker yellow or brown.

Possible Causes & Solutions:

  • Photodegradation: Exposure to light, especially UV light, can cause the degradation of 8-hydroxyquinoline derivatives, leading to a color change.[1] The photosensitized oxidation of 8-hydroxyquinoline can produce colored products like quinoline-5,8-quinone.[1]

    • Solution: Always prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light. Minimize the exposure of the solution to ambient light during experiments.

  • Oxidation: The compound may be undergoing oxidation, which can be accelerated by exposure to air and light.

    • Solution: Prepare fresh solutions before use whenever possible. For stock solutions, consider purging the vial with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen.

  • pH Change: A significant change in the pH of the solution can sometimes result in a color change due to alterations in the electronic structure of the molecule.

    • Solution: Confirm the pH of your solution and compare it to the expected value.

Issue 3: Inconsistent Results in Fluorescence Assays

Symptom: You are observing high background fluorescence, signal quenching, or non-reproducible results in your fluorescence-based experiments.

Possible Causes & Solutions:

  • Autofluorescence: As mentioned in the FAQs, this compound is autofluorescent.

    • Solution: Always include a "compound-only" control (buffer + this compound at the assay concentration) to measure and subtract the background fluorescence. If possible, perform a spectral scan of your compound under the assay conditions to identify its excitation and emission maxima and choose a fluorophore for your assay with non-overlapping spectra.[5]

  • Fluorescence Quenching: The compound may be quenching the fluorescence of your reporter dye.

    • Solution: To test for quenching, measure the fluorescence of your reporter dye before and after the addition of this compound. A significant drop in signal indicates quenching. Consider using a different fluorophore with a larger Stokes shift or one that emits in the red or far-red spectrum, as interference is often less pronounced at longer wavelengths.[5]

  • Inner Filter Effect: At high concentrations, the compound may absorb the excitation or emission light of your fluorophore.

    • Solution: Test a range of concentrations of this compound to determine if the effect is concentration-dependent. If so, work at lower concentrations where the inner filter effect is minimized.

Data Summary

Table 1: Solubility and Storage of this compound

PropertyRecommendationSource(s)
Solubility Slightly soluble in DMSO and Methanol (heating and sonication may be required).[4]
Short-Term Storage 2-8°C, protected from light.General chemical handling
Long-Term Storage -20°C in aliquots under an inert atmosphere, protected from light.[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weigh out the desired amount of this compound powder in a fume hood.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, the vial can be gently warmed in a water bath (not exceeding 40°C) and sonicated for 10-15 minutes.

  • Visually inspect the solution to ensure all solid has dissolved.

  • Store the stock solution in an amber vial at -20°C.

Protocol 2: Assessing Autofluorescence

  • Prepare a solution of this compound in your assay buffer at the highest concentration you plan to use in your experiment.

  • Using a spectrofluorometer, perform an excitation scan to determine the wavelength of maximum excitation.

  • Next, perform an emission scan at the determined excitation maximum to identify the wavelength of maximum emission.

  • Compare these spectra to the excitation and emission spectra of your assay's fluorophore to assess the potential for spectral overlap.[5]

Visualizations

StabilityFactors Factors Affecting this compound Stability Stability Solution Stability Light Light Exposure Degradation Photodegradation (Color Change) Light->Degradation pH Solution pH Solubility Precipitation / Solubility Issues pH->Solubility MetalIons Metal Ion Contamination Complexation Insoluble Complex Formation MetalIons->Complexation Degradation->Stability Solubility->Stability Complexation->Stability

Caption: Key factors influencing the stability of this compound solutions.

TroubleshootingWorkflow Troubleshooting Unexpected Fluorescence Start Unexpected Fluorescence Observed Control Run 'Compound-Only' Control Start->Control HighBG Is Background High? Control->HighBG Autofluorescence Issue: Autofluorescence HighBG->Autofluorescence Yes CheckQuenching Run Pre- and Post-Addition Assay HighBG->CheckQuenching No SubtractBG Action: Subtract Background Autofluorescence->SubtractBG End Proceed with Corrected Assay SubtractBG->End SignalDrop Significant Signal Drop? CheckQuenching->SignalDrop Quenching Issue: Fluorescence Quenching SignalDrop->Quenching Yes SignalDrop->End No ChangeFluorophore Action: Change Fluorophore Quenching->ChangeFluorophore ChangeFluorophore->End

Caption: A workflow for troubleshooting fluorescence-based assays.

References

Technical Support Center: Overcoming Low Cell Permeability of 8-Hydroxyquinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for researchers encountering challenges with the cell permeability of 8-hydroxyquinoline (8-HQ)-based inhibitors. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and strategies to enhance compound delivery.

I. Frequently Asked Questions (FAQs)

Q1: Why do many 8-hydroxyquinoline-based inhibitors exhibit low cell permeability?

A1: The cell permeability of 8-hydroxyquinoline (8-HQ) derivatives is a complex issue influenced by several physicochemical properties. Key factors include:

  • Polarity and Hydrogen Bonding: The foundational 8-HQ structure contains a hydroxyl group and a nitrogen atom, which can form hydrogen bonds with the aqueous environment, potentially hindering passage through the lipophilic cell membrane. Substituents that increase the polar surface area (PSA) can further decrease passive diffusion.

  • Ionization State: The quinoline nitrogen has a pKa around 5, and the hydroxyl group has a pKa around 9.5.[1] Depending on the physiological pH, the molecule can be neutral or ionized. The ionized form is more polar and generally less permeable.

  • Low Lipophilicity: While the 8-HQ core is somewhat lipophilic, certain derivatives, such as 5-carboxy-8-hydroxyquinoline, are known to have low cell permeability due to increased polarity.[2]

  • Active Efflux: Many cells express efflux pumps, such as P-glycoprotein (P-gp), which actively transport foreign molecules out of the cell, lowering the intracellular concentration of the inhibitor.

Q2: My 8-HQ inhibitor is potent in biochemical assays but shows no activity in cell-based assays. What is the likely cause?

A2: A significant discrepancy between biochemical potency and cellular activity is a classic indicator of poor cell permeability or high active efflux. If the compound cannot reach its intracellular target at a sufficient concentration, it will appear inactive in a cellular context, regardless of its potency against the isolated target. It is crucial to experimentally assess the compound's permeability.

Q3: What are the primary strategies to improve the cell permeability of 8-HQ inhibitors?

A3: Several strategies can be employed to overcome low permeability:

  • Prodrug Approach: This is a highly effective strategy where the 8-HQ inhibitor is temporarily modified with a promoiety to enhance its permeability.[3] A common method is glycoconjugation , where a sugar molecule is attached to the 8-HQ derivative. This can improve solubility and bioavailability.[4] The promoiety is designed to be cleaved by intracellular enzymes, releasing the active inhibitor inside the cell.

  • Nanoparticle-Based Delivery: Encapsulating the 8-HQ inhibitor in nanocarriers, such as liposomes or Poly Lactic-co-Glycolic Acid (PLGA) nanoparticles, can significantly improve its delivery into cells.[5][6] These formulations can protect the drug from degradation, improve its solubility, and facilitate cellular uptake through mechanisms like endocytosis.[7][8]

  • Structural Modification (Lead Optimization): Systematically modifying the 8-HQ scaffold to optimize its physicochemical properties is a core part of drug development. This involves balancing lipophilicity (LogP), polar surface area (PSA), and molecular weight to fall within a range that favors membrane permeation (e.g., as guided by Lipinski's Rule of Five). For instance, adding lipophilic groups can increase permeability, but this must be balanced to maintain adequate solubility.

Q4: How does the metal-chelating property of 8-hydroxyquinolines affect cell-based assays?

A4: The potent metal-chelating ability of 8-HQs can interfere with cell-based assays and lead to misleading results.[9] This can occur through several mechanisms:

  • Assay Reagent Interference: Some assay reagents, particularly in colorimetric or fluorescent viability assays (like MTS or AlamarBlue), rely on enzymatic reactions that can be inhibited by metal chelation.

  • Induction of Cytotoxicity: By disrupting the homeostasis of essential metal ions like iron, copper, and zinc, 8-HQ derivatives can induce off-target cytotoxicity through mechanisms like oxidative stress or ferroptosis.[10][11] This can be mistaken for on-target activity.

  • Formation of Bioactive Complexes: The 8-HQ derivative can form complexes with trace metals in the culture medium, and this new complex may have different permeability and activity profiles than the parent compound.

II. Troubleshooting Guides

This section provides structured guidance for identifying and addressing common experimental issues.

Guide 1: Low Cellular Activity - Is it Permeability?

If your 8-HQ inhibitor shows low activity in cell-based assays, this workflow helps determine if poor passive permeability is the cause.

G start Start: Low cell-based activity despite biochemical potency physchem Determine Physicochemical Properties (LogP, PSA, MW, Solubility) start->physchem pampa Perform Parallel Artificial Membrane Permeability Assay (PAMPA) (See Protocol 1) physchem->pampa analyze Analyze PAMPA Results pampa->analyze low_pe Result: Low Passive Permeability (Pe < 1.0 x 10⁻⁶ cm/s) analyze->low_pe Poor Permeability high_pe Result: Acceptable Passive Permeability (Pe ≥ 1.0 x 10⁻⁶ cm/s) analyze->high_pe Good Permeability action_low Action: - Pursue Prodrug Strategy - Consider Nanoparticle Formulation - Modify structure to increase lipophilicity low_pe->action_low action_high Proceed to Guide 2: Investigating Active Efflux high_pe->action_high

Caption: Workflow for assessing passive permeability.

Guide 2: Investigating Active Efflux

If passive permeability appears sufficient (from Guide 1), the issue may be that the compound is being actively removed from the cell by efflux pumps.

G start Start: Acceptable passive permeability but low cellular activity caco2 Perform Bidirectional Caco-2 Assay (See Protocol 2) start->caco2 calc_er Calculate Efflux Ratio (ER) ER = Papp(B→A) / Papp(A→B) caco2->calc_er high_er Result: High Efflux Ratio (ER > 2) calc_er->high_er Efflux Detected low_er Result: Low Efflux Ratio (ER ≤ 2) calc_er->low_er No Significant Efflux action_high Action: - Co-administer with efflux pump inhibitors  (e.g., Verapamil for P-gp) - Modify structure to reduce pump recognition high_er->action_high action_low Proceed to Guide 3: Troubleshooting Assay Interference low_er->action_low

Caption: Workflow for investigating active efflux.

Guide 3: Troubleshooting Assay Interference from Metal Chelation

If permeability and efflux are not the issue, the metal-chelating nature of your 8-HQ inhibitor may be interfering with the assay itself or causing off-target toxicity.

G start Start: Good permeability, low efflux, but inconsistent/unexpected cellular data control_exp Design Control Experiments start->control_exp control1 Use a structurally similar, non-chelating analog control_exp->control1 control2 Pre-complex 8-HQ with target metal ion (e.g., Zn²⁺, Fe³⁺) control3 Use an alternative, non-enzymatic viability assay (e.g., CellTiter-Glo®) analyze Analyze Results from Control Experiments control3->analyze no_effect Result: Controls show no cellular effect analyze->no_effect effect Result: Controls reveal off-target effects (e.g., pre-complexed 8-HQ is inactive) analyze->effect action_no_effect Conclusion: Observed activity is likely on-target. Investigate downstream target engagement. no_effect->action_no_effect action_effect Conclusion: Observed activity is likely due to metal chelation or assay interference. Re-evaluate data and inhibitor design. effect->action_effect

Caption: Workflow for troubleshooting assay interference.

III. Data Presentation: Physicochemical and Permeability Properties

Table 1: Key Physicochemical Properties Influencing Permeability

Property Description Favorable Range for Permeability
LogP / LogD₇.₄ Lipophilicity (Octanol-Water Partition/Distribution Coefficient) 1 - 4
PSA (Ų) Polar Surface Area < 140 Ų
MW ( g/mol ) Molecular Weight < 500 g/mol
HBD Hydrogen Bond Donors < 5
HBA Hydrogen Bond Acceptors < 10

| Aqueous Solubility | Concentration in aqueous buffer | > 50 µM |

Data compiled from general principles of drug discovery.

Table 2: Interpretation of In Vitro Permeability Data

Assay Type Parameter Low Permeability Moderate Permeability High Permeability
PAMPA Pₑ (x 10⁻⁶ cm/s) < 1.0 1.0 - 4.0 > 4.0
Caco-2 Pₐₚₚ (x 10⁻⁶ cm/s) < 1.0 1.0 - 10.0 > 10.0

| Caco-2 | Efflux Ratio (ER) | ≤ 2.0 (No significant efflux) | > 2.0 (Significant efflux) | - |

Classification benchmarks are based on established standards in pharmaceutical research.[12][13]

IV. Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane and is a high-throughput method to estimate passive permeability.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen® IP 0.45 µm) - Donor Plate

  • 96-well acceptor plates (low-binding plastic)

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully apply 5 µL of the lipid/dodecane solution to the filter of each well in the donor plate. Allow the solvent to fully impregnate the filter for at least 5 minutes.

  • Prepare Donor Solutions: Dilute the test compound stock solution in PBS to a final concentration (e.g., 10-50 µM). The final DMSO concentration should be ≤1%.

  • Start Assay: Add 150-200 µL of the donor solution containing the test compound to each well of the coated filter plate.

  • Assemble Sandwich: Carefully place the donor filter plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor wells.

  • Incubation: Cover the assembly to prevent evaporation and incubate at room temperature with gentle shaking for 4-16 hours.[11]

  • Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.

  • Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a validated LC-MS/MS method or UV-Vis spectroscopy.

Data Calculation: The effective permeability coefficient (Pₑ) is calculated using the following equation: Pₑ = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - --INVALID-LINK-- / [C_eq]) Where:

  • V_D and V_A are the volumes of the donor and acceptor wells.

  • A is the surface area of the filter.

  • t is the incubation time in seconds.

  • --INVALID-LINK-- is the compound concentration in the acceptor well at time t.

  • [C_eq] is the theoretical equilibrium concentration.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a monolayer of human intestinal Caco-2 cells to model drug absorption and determine if a compound is a substrate for active efflux.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell® plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compound stock solution (10 mM in DMSO)

  • Efflux pump inhibitor (e.g., Verapamil, 50 µM)

  • Lucifer Yellow dye for monolayer integrity check

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be >250 Ω·cm². Alternatively, perform a Lucifer Yellow rejection assay; <2% leakage is acceptable.

  • Assay Preparation: Wash the cell monolayers twice with pre-warmed HBSS. Pre-incubate the cells with HBSS for 30 minutes at 37°C.

  • Apical to Basolateral (A→B) Permeability:

    • Add the dosing solution (test compound in HBSS, e.g., at 10 µM) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Basolateral to Apical (B→A) Permeability:

    • In a separate set of wells, add the dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Take samples from the apical chamber at the same time points.

  • (Optional) Efflux Inhibition: To identify specific transporters, repeat the bidirectional assay in the presence of an efflux pump inhibitor (like Verapamil for P-gp) in both chambers.

  • Quantification: Analyze the concentration of the compound in all collected samples by LC-MS/MS.

Data Calculation: The apparent permeability coefficient (Pₐₚₚ) is calculated as: Pₐₚₚ = (dQ/dt) / (A * C₀) Where:

  • dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).

  • A is the surface area of the membrane.

  • C₀ is the initial concentration in the donor chamber.

The Efflux Ratio (ER) is calculated as: ER = Pₐₚₚ (B→A) / Pₐₚₚ (A→B)

V. Visualization of Pathways and Workflows

Strategy for Enhancing Cellular Delivery

This diagram illustrates the two primary strategies—the prodrug approach and nanoparticle encapsulation—to bypass the cell membrane barrier.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HQ Low Permeability 8-HQ Inhibitor mem_label HQ->mem_label Blocked Prodrug Permeable Prodrug (e.g., Glycoconjugate) ActiveHQ Active 8-HQ Inhibitor Prodrug->ActiveHQ Enzymatic Cleavage Nanoparticle Nanoparticle-Encapsulated 8-HQ Nanoparticle->ActiveHQ Endocytosis & Release Target Intracellular Target ActiveHQ->Target Inhibition

Caption: Strategies to improve intracellular delivery of 8-HQ inhibitors.

Simplified Ras/Rce1 Signaling Pathway

8-hydroxyquinoline derivatives have been identified as inhibitors of Ras-converting enzyme 1 (Rce1), a key protease in the post-translational modification of Ras proteins.[14] Inhibition of Rce1 disrupts the proper localization of Ras to the cell membrane, thereby blocking its downstream signaling functions related to cell proliferation.

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Growth Factor Signal FTase FTase Ras_GTP->FTase Farnesyl Farnesyl- pyrophosphate Farnesyl->FTase Farnesylated_Ras Farnesylated Ras-CaaX FTase->Farnesylated_Ras Rce1 Rce1 Protease Farnesylated_Ras->Rce1 Translocation to ER Processed_Ras Processed Ras Rce1->Processed_Ras Cleavage of '-aaX' HQ_Inhibitor 8-HQ Inhibitor HQ_Inhibitor->Rce1 Inhibition Membrane_Ras Membrane-Localized Ras Processed_Ras->Membrane_Ras Trafficking & Methylation Downstream Downstream Signaling (e.g., Raf-MEK-ERK) Membrane_Ras->Downstream Proliferation Cell Proliferation Downstream->Proliferation

Caption: Inhibition of the Rce1 protease by 8-HQ disrupts Ras processing.

References

Minimizing byproduct formation in the synthesis of 7-alkyl-8-hydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 7-alkyl-8-hydroxyquinolines. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for introducing an alkyl group at the C-7 position of 8-hydroxyquinoline?

A1: The primary methods for synthesizing 7-alkyl-8-hydroxyquinolines are the Mannich reaction, the Betti reaction, and modifications of the Skraup-Doebner-von Miller synthesis. For direct alkylation of the 8-hydroxyquinoline core, the Mannich and Betti reactions are generally preferred due to their milder conditions and higher regioselectivity for the C-7 position.[1]

Q2: Why is byproduct formation a common issue in these syntheses?

A2: The hydroxyl group at the C-8 position is an activating, ortho-, para-directing group. This means it electronically favors electrophilic substitution at both the C-7 (ortho) and C-5 (para) positions. This electronic effect can lead to a mixture of 7-alkyl and 5-alkyl isomers, as well as 5,7-dialkyl substituted products. Additionally, harsh reaction conditions, particularly in the Skraup synthesis, can lead to the formation of tarry, polymeric byproducts.[1]

Q3: How can I favor the formation of the 7-alkyl isomer over the 5-alkyl isomer?

A3: While electronic effects activate both positions, the C-7 position is often favored due to steric hindrance. The peri-position to the nitrogen atom (C-5) is more sterically crowded, making it less accessible to incoming electrophiles, especially in reactions like the Mannich and Betti syntheses which involve bulky intermediates.[1] Optimizing reaction conditions, such as using lower temperatures and choosing appropriate solvents, can further enhance this steric preference. In some cases, a protecting group strategy at the C-5 position can be employed for complete regioselectivity.[1]

Q4: What are the dark, tarry byproducts I'm seeing in my Skraup synthesis, and how can I minimize them?

A4: The dark, tarry materials are polymeric byproducts resulting from polymerization and other side reactions. The Skraup synthesis is a highly exothermic and potentially vigorous reaction that requires careful temperature control.[1] To minimize tar formation, consider the following:

  • Slow addition of reagents: Add the sulfuric acid slowly and with efficient cooling to control the exotherm.

  • Use of a moderator: Adding ferrous sulfate or boric acid can help to moderate the reaction's intensity.

  • Optimized temperature control: Avoid excessive heating and maintain the recommended temperature profile for your specific substrate.

Q5: How can I effectively purify my 7-alkyl-8-hydroxyquinoline product from byproducts?

A5: The choice of purification method depends on the nature of the impurities.

  • Column Chromatography: This is the most effective method for separating the desired 7-alkyl isomer from the 5-alkyl isomer and any disubstituted products.

  • Recrystallization: If your crude product is relatively pure and you need to remove minor impurities or residual starting materials, recrystallization can be a good option.

  • pH-Mediated Precipitation: For reactions that produce significant tarry byproducts, a pH adjustment can be used. By dissolving the crude product in an acidic aqueous solution and then carefully neutralizing it, polymeric impurities can often be precipitated and removed by filtration before the desired product is isolated.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents. - Product loss during workup/purification.- Extend the reaction time and monitor by TLC. - Optimize the reaction temperature; for Mannich/Betti, gentle heating may be required. - Ensure the correct molar ratios of reactants are used. - Optimize extraction and purification procedures.
Formation of 5-Alkyl-8-hydroxyquinoline Isomer - Lack of regioselectivity due to electronic effects. - High reaction temperatures favoring the thermodynamically stable product.- Employ the Mannich or Betti reaction, which sterically favor the C-7 position. - Lower the reaction temperature to favor the kinetically controlled C-7 product. - Consider a protecting group strategy: protect the C-5 position (e.g., with a halogen) before alkylation, then deprotect.[1]
Presence of 5,7-Dialkyl-8-hydroxyquinoline - Excess alkylating agent used. - Prolonged reaction time at elevated temperatures.- Use a stoichiometric amount or a slight excess (1.1 eq.) of the alkylating agent. - Monitor the reaction closely by TLC and stop it once the monosubstituted product is maximized.
Dark, Tarry Byproducts (especially in Skraup synthesis) - High reaction temperatures leading to polymerization. - Reaction is too vigorous and uncontrolled.- Maintain strict temperature control throughout the reaction. - Add a moderator like ferrous sulfate to the reaction mixture. - Ensure slow and controlled addition of strong acids.
Difficulty Separating Isomers by Column Chromatography - Insufficient difference in polarity between the 5- and 7-isomers.- Use a less polar solvent system to increase the separation factor on the silica gel. - Consider using a different stationary phase, such as alumina. - HPLC can be used for more challenging separations.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key parameters for the most common methods used to synthesize 7-alkyl-8-hydroxyquinolines.

Method Typical Yield Reaction Temperature Catalyst Key Reagents Advantages Disadvantages
Mannich Reaction Moderate to HighRoom temperature to refluxAcid or Base8-hydroxyquinoline, formaldehyde, secondary amineMilder conditions, good regioselectivity for C-7.Limited to aminomethylation.
Betti Reaction Moderate to HighRoom temperature to 110°COften catalyst-free or with a mild acid/base8-hydroxyquinoline, aldehyde, primary/secondary amineOne-pot, three-component reaction, good regioselectivity.Yields can be variable depending on the substrates.
Skraup Synthesis (modified for 7-alkyl derivatives) Low to ModerateHigh (150-180°C)Strong acid (e.g., H₂SO₄) and an oxidizing agento-aminophenol, glycerol (or α,β-unsaturated aldehyde/ketone), oxidizing agentStarts from simpler, readily available precursors.Harsh conditions, often low yield, significant byproduct formation including tars.[1]

Experimental Protocols

Protocol 1: Synthesis of 7-((Dialkylamino)methyl)-8-hydroxyquinoline via Mannich Reaction

This protocol is a general procedure for the aminomethylation of 8-hydroxyquinoline at the C-7 position.

Materials:

  • 8-hydroxyquinoline (1.0 eq.)

  • Secondary amine (e.g., diethylamine, morpholine) (1.1 eq.)

  • Formaldehyde (37% aqueous solution or paraformaldehyde) (1.1 eq.)

  • Ethanol

Procedure:

  • Preparation of the Iminium Salt: In a round-bottom flask, dissolve the secondary amine (1.1 eq.) and formaldehyde (1.1 eq.) in ethanol. Stir the mixture at room temperature for 30 minutes to pre-form the iminium salt.

  • Reaction with 8-Hydroxyquinoline: To the solution containing the iminium salt, add a solution of 8-hydroxyquinoline (1.0 eq.) in ethanol.

  • Reaction Conditions: Stir the reaction mixture at room temperature or reflux for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure 7-((dialkylamino)methyl)-8-hydroxyquinoline.

Protocol 2: Synthesis of 7-(Aryl(amino)methyl)-8-hydroxyquinoline via Betti Reaction

This protocol describes a one-pot, three-component synthesis of a Betti base from 8-hydroxyquinoline.

Materials:

  • 8-hydroxyquinoline (1.0 eq.)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq.)

  • Primary or secondary amine (e.g., aniline, piperidine) (1.0 eq.)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline (1.0 eq.), the aromatic aldehyde (1.0 eq.), and the amine (1.0 eq.) in ethanol.

  • Reaction Conditions: Stir the mixture at room temperature for 24-72 hours. The product may precipitate out of the solution. Monitor the reaction by TLC.

  • Work-up and Purification:

    • If a precipitate has formed, collect the solid by vacuum filtration and wash it with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Reactants (8-HQ, Aldehyde, Amine) s2 Reaction (Mannich or Betti) s1->s2 s3 Crude Product s2->s3 p1 Work-up (Extraction) s3->p1 p2 Column Chromatography p1->p2 p3 Pure 7-Alkyl-8-HQ p2->p3 a1 TLC / HPLC p2->a1 Monitor Fractions a2 NMR / MS p3->a2 Characterization a1->a2

Caption: General experimental workflow for the synthesis and purification of 7-alkyl-8-hydroxyquinolines.

regioselectivity HQ 8-Hydroxyquinoline reagents + Alkylating Agent (e.g., Iminium ion) intermediate Electrophilic Attack reagents->intermediate product7 7-Alkyl-8-hydroxyquinoline (Major Product - Kinetically Favored) intermediate->product7 Attack at C-7 (Less hindered) product5 5-Alkyl-8-hydroxyquinoline (Minor Byproduct - Sterically Hindered) intermediate->product5 Attack at C-5 (More hindered)

Caption: Competitive formation of 7-alkyl and 5-alkyl-8-hydroxyquinoline isomers.

decision_tree start What is your desired product? q1 7-Aminomethyl derivative? start->q1 q2 Other 7-alkyl derivative? start->q2 q1->q2 No mannich Use Mannich Reaction q1->mannich Yes betti Use Betti Reaction q2->betti High regioselectivity needed skraup Consider modified Skraup (if starting from aniline) q2->skraup Starting materials are simpler

Caption: Decision tree for selecting a synthetic method for 7-alkyl-8-hydroxyquinolines.

References

Technical Support Center: Overcoming Aggregation-Caused Quenching in Fluorescence Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and avoid aggregation-caused quenching (ACQ) in your fluorescence sensing experiments.

Frequently Asked Questions (FAQs)

Q1: What is Aggregation-Caused Quenching (ACQ)?

A1: Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence intensity of a fluorophore significantly decreases upon aggregation in solution or in the solid state.[1][2] This is a common issue with many organic fluorescent dyes, which tend to stack together in high concentrations or in aqueous solutions due to their hydrophobic and planar structures.[3] These intermolecular interactions, such as π-π stacking, create non-radiative pathways for the excited state to decay, thereby "quenching" the fluorescence.[4]

Q2: How can I confirm that the loss of fluorescence in my experiment is due to ACQ?

A2: To confirm ACQ, you can perform a concentration-dependent fluorescence study.

  • Procedure: Prepare a series of solutions of your fluorescent sensor at varying concentrations in a specific solvent. Measure the fluorescence intensity for each concentration.

  • Expected Observation: If the fluorescence intensity initially increases linearly with concentration but then plateaus or decreases at higher concentrations, it is a strong indicator of ACQ.[5] Additionally, comparing the fluorescence of the dye in a dilute solution to its fluorescence in an aggregated state (e.g., as a solid film or after adding a poor solvent) can reveal the extent of quenching.

Q3: What are the common strategies to avoid ACQ?

A3: Several strategies can be employed to mitigate or prevent ACQ:

  • Covalent Modification: Introducing bulky substituents to the fluorophore's structure can sterically hinder molecules from getting close enough to interact and form non-emissive aggregates.[6]

  • Encapsulation: Isolating individual fluorophore molecules within a matrix, such as nanoparticles, micelles, or polymers, can prevent their aggregation.[7][8]

  • Co-assembly: Mixing the fluorescent dye with an inert "molecular barrier" or a host polymer during aggregation can disrupt the self-aggregation of the dye molecules.[1][9]

  • Utilizing Aggregation-Induced Emission (AIE) Fluorophores: In contrast to ACQ, AIE-active molecules are non-emissive in dilute solutions and become highly fluorescent upon aggregation.[1][2][10] Using AIE-based sensors can be an effective way to circumvent ACQ issues, especially for applications in aggregated or solid states.

Troubleshooting Guides

Issue 1: My fluorescent sensor's signal is weak and does not increase with concentration.

This is a classic symptom of ACQ. The following troubleshooting workflow can help you diagnose and resolve the issue.

ACQ_Troubleshooting start Weak fluorescence signal at high concentration confirm_acq Perform concentration- dependent study start->confirm_acq is_acq Fluorescence plateaus or decreases? confirm_acq->is_acq no_acq Issue is not ACQ. Consider other quenching mechanisms (e.g., solvent, impurities). is_acq->no_acq  No mitigation_strategy Select a Mitigation Strategy is_acq->mitigation_strategy  Yes covalent_mod Covalent Modification: Introduce Bulky Groups mitigation_strategy->covalent_mod encapsulation Encapsulation: Use Nanoparticles/Micelles mitigation_strategy->encapsulation co_assembly Co-assembly: Mix with Molecular Barrier mitigation_strategy->co_assembly optimize Optimize and Re-evaluate covalent_mod->optimize encapsulation->optimize co_assembly->optimize Nanoprecipitation_Workflow step1 Step 1: Dissolution Dissolve dye and polymer (e.g., PLGA) in a water- miscible organic solvent (e.g., THF). step2 Step 2: Injection Rapidly inject the organic solution into a vigorously stirred aqueous solution (poor solvent). step1->step2 step3 Step 3: Nanoparticle Formation The polymer and dye co-precipitate, forming nanoparticles with the dye encapsulated inside. step2->step3 step4 Step 4: Solvent Removal Evaporate the organic solvent under reduced pressure or by dialysis. step3->step4 step5 Step 5: Purification Purify the nanoparticle suspension by centrifugation or filtration to remove unencapsulated dye. step4->step5 ACQ_Mechanism cluster_solution Dilute Solution cluster_aggregate Aggregated State M Monomer M_star Excited Monomer* M->M_star Excitation M_star->M Fluorescence Agg Aggregate Agg_star Excited Aggregate* Agg->Agg_star Excitation Excimer Excimer/Exciplex (Non-radiative) Agg_star->Excimer π-π stacking Excimer->Agg Quenching (Heat)

References

Technical Support Center: Regioselective Alkylation of 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective alkylation of 8-hydroxyquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving selectivity in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary sites of alkylation on 8-hydroxyquinoline, and what determines the regioselectivity?

8-Hydroxyquinoline has multiple nucleophilic sites, leading to potential alkylation at the hydroxyl oxygen (O-alkylation), the ring carbons at positions 5 and 7 (C-alkylation), and the pyridine nitrogen (N-alkylation). The regioselectivity is primarily governed by the reaction conditions and the nature of the electrophile, based on Hard and Soft Acid-Base (HSAB) theory.

  • O-alkylation: The phenoxide oxygen is a "hard" nucleophile. It reacts preferentially with "hard" electrophiles. This pathway is favored in polar aprotic solvents which solvate the counter-ion, leaving the oxygen anion more accessible.

  • C-alkylation: The delocalized electrons in the phenoxide ring create nucleophilic character at the C-5 and C-7 positions, which are "softer" nucleophilic sites. These positions react preferentially with "softer" electrophiles.[1][2] C-alkylation is often favored under conditions that promote thermodynamic control.

  • N-alkylation: The pyridine nitrogen is generally less nucleophilic than the phenoxide. N-alkylation typically requires specific conditions, such as using a strong alkylating agent in the absence of a base to deprotonate the hydroxyl group.

Q2: How can I selectively achieve O-alkylation and avoid C-alkylation byproducts?

To favor O-alkylation, you need to employ conditions that promote the Williamson Ether Synthesis. This involves creating the phenoxide ion and reacting it with a suitable alkylating agent.

Troubleshooting Guide for Selective O-Alkylation:

  • Problem: Significant C-alkylation is observed.

    • Solution 1 (Electrophile Choice): Switch to a "harder" electrophile. For example, use an alkyl chloride or tosylate instead of an alkyl iodide.[2] Softer electrophiles like iodides are more prone to C-alkylation.

    • Solution 2 (Solvent Choice): Use a polar aprotic solvent like DMF or acetonitrile.[3] These solvents effectively solvate the cation (e.g., K⁺, Na⁺) from the base, making the oxygen anion more available for reaction. Protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and favoring C-alkylation.

    • Solution 3 (Base/Counter-ion): The choice of base can influence selectivity. Using a base with a larger, less coordinating counter-ion can sometimes improve O-alkylation.

  • Problem: The reaction is slow or yields are low.

    • Solution 1 (Temperature): Increase the reaction temperature, typically to between 50-100 °C.[3][4]

    • Solution 2 (Leaving Group): Ensure you are using a good leaving group on your alkylating agent (e.g., I > Br > Cl > OTs).[5] If using an alkyl chloride, adding a catalytic amount of sodium or potassium iodide can facilitate an in-situ Finkelstein reaction to generate the more reactive alkyl iodide.

Q3: What conditions favor C-alkylation at the C-5 and C-7 positions?

C-alkylation is typically achieved under conditions that resemble a Friedel-Crafts reaction or by using "soft" electrophiles with the pre-formed phenoxide. The hydroxyl group at C-8 is an activating group that directs electrophilic substitution to the ortho (C-7) and para (C-5) positions.[1]

Troubleshooting Guide for Selective C-Alkylation:

  • Problem: Obtaining a mixture of C-5 and C-7 isomers, or di-substituted products.

    • Solution 1 (Steric Hindrance): The C-7 position is often favored due to being sterically more accessible.[1] To favor C-5 substitution, a bulkier directing group or specific reaction conditions may be necessary. Disubstitution at both C-5 and C-7 can occur with highly reactive electrophiles or prolonged reaction times.[6]

    • Solution 2 (Reaction Control): Use milder conditions (lower temperature, less reactive catalyst) to improve selectivity. The reactivity of the electrophilic agent is inversely proportional to the selectivity; weaker electrophiles generally provide higher selectivity.[6]

  • Problem: Low yields and byproduct formation.

    • Solution: C-alkylation reactions, especially under acidic Friedel-Crafts conditions, can be prone to side reactions and the formation of tars.[1] Careful control of temperature and slow addition of reagents are crucial. Purification by column chromatography is often required to isolate the desired product.[1]

Q4: Is it possible to achieve selective N-alkylation?

Selective N-alkylation is challenging due to the higher acidity of the 8-hydroxyl group. Direct alkylation of 8-hydroxyquinoline without a base will typically result in a mixture of products or reaction at the more nucleophilic phenoxide if any deprotonation occurs. However, the Mitsunobu reaction can be employed for selective N-alkylation under certain conditions, though it can suffer from poor selectivity and moderate yields with hydroxyquinolines.[7]

Quantitative Data Summary

The following table summarizes reaction conditions and outcomes for various alkylation methods to guide experimental design.

Reaction TypeTargetAlkylating AgentBaseSolventTemp (°C)Yield (%)Regioselectivity (O:C:N)Reference
Williamson EtherO-AlkylationEthyl bromoacetateK₂CO₃AcetoneRefluxGoodPredominantly O[8]
Williamson EtherO-Alkylation1,3-Dibromopropaneaq. NaOH / TBAIDCMRTModeratePredominantly O[9]
Friedel-CraftsC-AlkylationIsopropyl alcohol80% H₂SO₄-607 (mono)Predominantly C (C-5)[6]
Mannich ReactionC-AlkylationParaformaldehyde / Ciprofloxacin-EthanolReflux75C-7[9]
MitsunobuO- vs N-AlkylationAliphatic AlcoholsDEAD / PPh₃THF0 - RTModeratePoor selectivity[7][10]

TBAI: Tetrabutylammonium iodide (Phase Transfer Catalyst) DCM: Dichloromethane DEAD: Diethyl azodicarboxylate

Key Experimental Protocols

Protocol 1: Selective O-Alkylation via Williamson Ether Synthesis

This protocol is designed to favor the formation of 8-alkoxyquinoline.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 8-hydroxyquinoline (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile (approx. 10 mL per 1 g of 8-hydroxyquinoline).

  • Alkylation: Add the alkyl halide (e.g., ethyl bromoacetate, 1.1 eq.) to the suspension.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

  • Extraction: Pour the filtrate into water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective C-Alkylation via Friedel-Crafts Reaction

This protocol is for introducing an alkyl group at the C-5 and/or C-7 position. Caution: This reaction uses strong acid and can be exothermic.

  • Acid Preparation: In a three-neck flask equipped with a dropping funnel, thermometer, and mechanical stirrer, carefully place 80% sulfuric acid. Cool the flask in an ice bath.

  • Reagent Preparation: Prepare a slurry of 8-hydroxyquinoline (1.0 eq.) in the chosen alcohol (e.g., isopropyl alcohol, which acts as both solvent and alkylating agent).

  • Addition: Slowly add the 8-hydroxyquinoline slurry to the cold sulfuric acid while maintaining the internal temperature between 20-30 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the solution to 60 °C overnight.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralization & Extraction: Adjust the pH to approximately 4.5 using a 50% aqueous sodium hydroxide solution. Extract the product with a suitable organic solvent (e.g., benzene or toluene) three times.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under vacuum. The product may require purification by vacuum distillation or recrystallization.[6]

Visual Guides

G Troubleshooting Logic for Regioselectivity start Low Regioselectivity or Undesired Product q1 What is the major undesired product? start->q1 c_alk C-Alkylation Product q1->c_alk Undesired C-Alkylation o_alk O-Alkylation Product q1->o_alk Undesired O-Alkylation other Other Byproducts (e.g., N-Alkylation, Di-alkylation) q1->other Other Issues sol_c1 To Favor O-Alkylation: 1. Use a 'harder' electrophile   (e.g., R-Cl, R-OTs). 2. Use a polar aprotic solvent   (DMF, Acetonitrile). 3. Consider Phase Transfer Catalysis. c_alk->sol_c1 sol_o1 To Favor C-Alkylation: 1. Use a 'softer' electrophile   (e.g., R-I). 2. Consider Friedel-Crafts conditions   (Lewis/Brønsted acid). 3. Use less polar solvents. o_alk->sol_o1 sol_other1 To Minimize Byproducts: 1. Control stoichiometry (use ~1.0 eq.   of alkylating agent). 2. Lower reaction temperature. 3. For N-alkylation issues, ensure   complete phenoxide formation with base. other->sol_other1

Caption: Troubleshooting decision tree for improving alkylation regioselectivity.

Caption: Reaction pathways for O- vs. C-alkylation based on HSAB theory.

G General Experimental Workflow start Define Target: O-, C-, or N-Alkylation reagent_sel Select Reagents: - Alkylating Agent (R-X) - Base (if required) - Solvent start->reagent_sel reaction_setup Reaction Setup: - Add 8-HQ & Reagents - Set Temperature & Time reagent_sel->reaction_setup monitoring Monitor Progress (TLC/LC-MS) reaction_setup->monitoring workup Reaction Work-up: - Quench Reaction - Aqueous Extraction monitoring->workup purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Product Analysis: - NMR, Mass Spec - Determine Yield & Regioselectivity purification->analysis end Isolated, Pure Product analysis->end

Caption: A generalized workflow for regioselective alkylation experiments.

References

Refinement of protocols for metal ion extraction using 8-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for metal ion extraction using 8-hydroxyquinoline (8-HQ).

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of metal ions using 8-hydroxyquinoline, offering potential causes and solutions in a question-and-answer format.

Question: Why is the metal ion extraction incomplete?

Answer: Incomplete extraction can be attributed to several factors:

  • Incorrect pH: The formation and extraction of metal-8-hydroxyquinoline chelates are highly dependent on the pH of the aqueous solution. Each metal has an optimal pH range for extraction.[1] If the pH is too low, the 8-hydroxyquinoline (a weak acid) will be protonated, reducing the concentration of the chelating anion. If the pH is too high, some metals may precipitate as hydroxides.

    • Solution: Adjust the pH of the aqueous phase to the optimal range for the target metal ion. It is recommended to perform small-scale pilot experiments to determine the optimal pH for your specific conditions.

  • Insufficient Reagent Concentration: An inadequate amount of 8-hydroxyquinoline will result in incomplete chelation of the metal ions.

    • Solution: Ensure a sufficient excess of 8-hydroxyquinoline is present in the organic phase to drive the chelation equilibrium towards the formation of the metal complex.

  • Inappropriate Solvent: The organic solvent used must effectively extract the metal-8-HQ chelate from the aqueous phase. The polarity and solvating power of the solvent play a crucial role.

    • Solution: Select a solvent in which the metal chelate has high solubility. Common solvents include chloroform, dichloromethane, and isodecanol.[2] The choice of solvent may need to be optimized for your specific metal ion.

  • Insufficient Shaking Time or Intensity: The transfer of the metal chelate from the aqueous to the organic phase is a dynamic process that requires adequate mixing to reach equilibrium.

    • Solution: Increase the shaking time and/or intensity during the extraction process to ensure equilibrium is reached.

Question: A precipitate has formed at the interface of the aqueous and organic layers. What should I do?

Answer: Precipitate formation at the interface can occur due to a few reasons:

  • Low Solubility of the Metal Chelate: The formed metal-8-HQ complex may have limited solubility in both the aqueous and organic phases, causing it to precipitate at the interface. This can be particularly problematic with certain metals, like copper, at specific pH levels.[3]

    • Solution: Try a different organic solvent or a solvent mixture to improve the solubility of the chelate. Adjusting the pH slightly might also help to redissolve the precipitate, but be mindful of the impact on extraction efficiency.

  • High Concentration of Metal Ions: If the concentration of the target metal ion is very high, the amount of the formed chelate may exceed its solubility limit in the organic phase.

    • Solution: Dilute the initial sample to reduce the metal ion concentration. Alternatively, perform multiple extractions with smaller volumes of the organic solvent.

Question: An emulsion has formed, and the layers are not separating. How can I break the emulsion?

Answer: Emulsion formation is a common issue in solvent extraction.

  • Causes: High concentrations of surfactants or other emulsifying agents in the sample, vigorous shaking, or the presence of fine particulate matter can lead to emulsion formation.

    • Solutions:

      • Centrifugation: This is often the most effective method to break an emulsion.

      • Addition of a Saturated Salt Solution: Adding a small amount of a saturated NaCl solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.

      • Filtration: Passing the mixture through a bed of glass wool can sometimes break the emulsion.

      • Gentle Swirling: In subsequent extractions, use a more gentle swirling motion instead of vigorous shaking.

Question: The extraction is not selective, and other metal ions are co-extracting. How can I improve selectivity?

Answer: Achieving selective extraction is crucial when working with complex mixtures of metal ions.

  • pH Control: The most powerful tool for achieving selectivity is precise control of the pH. Different metal-8-HQ complexes form at different pH ranges. By carefully adjusting the pH, it is possible to selectively extract one metal ion while leaving others in the aqueous phase.

    • Solution: Consult literature for the optimal pH ranges for the extraction of your target metal and potential interfering ions. Create a pH extraction profile to experimentally determine the best pH for separation.

  • Use of Masking Agents: Masking agents are complexing agents that can form stable, water-soluble complexes with interfering metal ions, preventing them from reacting with 8-hydroxyquinoline.

    • Solution: Introduce a suitable masking agent to the aqueous phase. For example, EDTA can be used to mask many divalent and trivalent metal ions. The choice of masking agent will depend on the specific interfering ions present.

Frequently Asked Questions (FAQs)

What is the role of 8-hydroxyquinoline in metal ion extraction?

8-hydroxyquinoline is a chelating agent.[1][4] It contains a hydroxyl group and a nitrogen atom in a configuration that allows it to form stable, five-membered rings with metal ions.[5] This process, called chelation, results in the formation of a neutral, lipophilic metal-8-HQ complex that is soluble in organic solvents and can thus be extracted from the aqueous phase.

How does pH affect the extraction of metal ions with 8-hydroxyquinoline?

The extraction of metal ions with 8-hydroxyquinoline is highly pH-dependent. The chelating agent is a weak acid and must be deprotonated to bind to the metal ion. Increasing the pH of the aqueous solution deprotonates the hydroxyl group of 8-hydroxyquinoline, making it available for chelation.[1] Each metal has a characteristic pH range at which its 8-hydroxyquinoline chelate forms and can be efficiently extracted.

What is the typical stoichiometry of metal-8-hydroxyquinoline complexes?

The stoichiometry of the metal-8-HQ complex depends on the charge of the metal ion. For a divalent metal ion (M²⁺), the typical stoichiometry is 1:2 (one metal ion to two 8-hydroxyquinoline molecules), forming a neutral complex M(HQ)₂.[3] For a trivalent metal ion (M³⁺), the stoichiometry is typically 1:3, forming M(HQ)₃.

What are some common organic solvents used for extracting metal-8-hydroxyquinoline chelates?

Commonly used organic solvents include chloroform, dichloromethane, carbon tetrachloride, and isodecanol.[2][5] The choice of solvent depends on the solubility of the specific metal chelate and the requirements of the subsequent analytical method.

How can I determine the concentration of the extracted metal ion?

The concentration of the extracted metal ion in the organic phase can be determined using various analytical techniques, including:

  • Spectrophotometry: The metal-8-HQ complexes are often colored, allowing for their quantification using UV-Vis spectrophotometry.[5]

  • Atomic Absorption Spectroscopy (AAS): The organic extract can be directly aspirated into the flame or graphite furnace of an AAS instrument.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For trace and ultra-trace analysis, the organic extract can be introduced into an ICP-MS system.

Data Presentation

Table 1: Optimal pH Ranges for the Extraction of Selected Metal Ions with 8-Hydroxyquinoline

Metal IonOptimal pH Range for Extraction
Al³⁺4.5 - 9.5
Cu²⁺2.7 - 7.0
Fe³⁺2.5 - 4.5
Co²⁺6.5 - 9.0
Ni²⁺6.5 - 9.5
Zn²⁺5.5 - 8.0
Cd²⁺6.5 - 9.0
Pb²⁺6.0 - 9.0

Note: These are approximate ranges and may vary depending on the specific experimental conditions.

Table 2: Stability Constants (log K) of Selected Metal-8-Hydroxyquinoline Complexes

Metal Ionlog K₁log K₂
Cu²⁺13.112.3
Ni²⁺11.510.2
Co²⁺10.69.5
Zn²⁺9.88.7
Cd²⁺8.06.9
Fe²⁺8.47.6
Mn²⁺7.46.7
Pb²⁺9.07.9

Source: Data compiled from various literature sources. The stability constant (K) refers to the stepwise formation of the complex.

Experimental Protocols

General Protocol for Solvent Extraction of a Metal Ion using 8-Hydroxyquinoline

  • Sample Preparation: Prepare an aqueous solution containing the metal ion of interest. If the sample is solid, dissolve it in a suitable acid and dilute with deionized water.

  • pH Adjustment: Adjust the pH of the aqueous solution to the optimal range for the extraction of the target metal ion using a suitable buffer or dropwise addition of acid or base.

  • Preparation of 8-HQ Solution: Prepare a solution of 8-hydroxyquinoline in a suitable immiscible organic solvent (e.g., chloroform, dichloromethane). The concentration should be in excess of the expected metal ion concentration.

  • Extraction: Transfer a known volume of the pH-adjusted aqueous sample and the 8-hydroxyquinoline solution to a separatory funnel.

  • Shaking: Shake the separatory funnel vigorously for 2-5 minutes to allow for chelation and extraction to occur.

  • Phase Separation: Allow the layers to separate completely.

  • Collection of Organic Phase: Drain the organic layer (the bottom layer if using a denser solvent like chloroform) into a clean, dry collection vessel.

  • Back-Extraction (Optional): If desired, the metal ion can be back-extracted from the organic phase into an acidic aqueous solution.

  • Analysis: Analyze the metal ion concentration in the organic phase or the back-extracted aqueous phase using an appropriate analytical technique.

Visualizations

Metal_Chelation_Pathway M Metal Ion (Mⁿ⁺) MQn Metal Chelate (MQn) M->MQn Chelation HQ_aq 8-Hydroxyquinoline (HQ) Q_minus 8-Hydroxyquinolinate (Q⁻) HQ_aq->Q_minus Deprotonation H H⁺ Q_minus->MQn HQ_org 8-Hydroxyquinoline (HQ) HQ_org->HQ_aq Partitioning MQn->MQn

Caption: Signaling pathway of metal ion chelation and extraction with 8-hydroxyquinoline.

Experimental_Workflow start Start prep_sample Prepare Aqueous Sample start->prep_sample adjust_ph Adjust pH prep_sample->adjust_ph add_hq Add 8-HQ in Organic Solvent adjust_ph->add_hq extract Shake to Extract add_hq->extract separate Separate Phases extract->separate analyze Analyze Organic Phase separate->analyze end End analyze->end Troubleshooting_Workflow start Problem Encountered incomplete Incomplete Extraction? start->incomplete precipitate Precipitate Formed? incomplete->precipitate No check_ph Verify/Optimize pH incomplete->check_ph Yes emulsion Emulsion Formed? precipitate->emulsion No change_solvent Change Solvent/ Adjust pH precipitate->change_solvent Yes selectivity Poor Selectivity? emulsion->selectivity No centrifuge Centrifuge emulsion->centrifuge Yes ph_control Precise pH Control selectivity->ph_control Yes end Problem Resolved selectivity->end No check_hq Increase 8-HQ Conc. check_ph->check_hq check_solvent Change Solvent check_hq->check_solvent check_shaking Increase Shaking check_solvent->check_shaking check_shaking->end dilute Dilute Sample change_solvent->dilute dilute->end add_salt Add Salt centrifuge->add_salt add_salt->end masking Use Masking Agent ph_control->masking masking->end

References

Validation & Comparative

A Comparative Analysis of 8-Hydroxyquinoline-7-Carboxylic Acid and 8-Hydroxyquinoline-2-Carboxylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two isomeric compounds, 8-hydroxyquinoline-7-carboxylic acid and 8-hydroxyquinoline-2-carboxylic acid, for researchers, scientists, and drug development professionals. While both molecules share the same core 8-hydroxyquinoline scaffold, the position of the carboxylic acid group significantly influences their physicochemical properties and biological activities. This comparison summarizes available experimental data to highlight their distinct characteristics and potential applications.

Physicochemical Properties

Both this compound and its 2-carboxylic acid isomer are derivatives of 8-hydroxyquinoline, a well-known metal chelating agent. The introduction of a carboxylic acid group enhances their water solubility and provides an additional coordination site for metal ions.

PropertyThis compound8-Hydroxyquinoline-2-Carboxylic Acid
Molecular Formula C₁₀H₇NO₃C₁₀H₇NO₃
Molecular Weight 189.17 g/mol 189.17 g/mol
Appearance Pale yellow to reddish-yellow powder[1]Yellow crystalline powder
CAS Number 19829-79-9[1]1571-30-8

Synthesis

The synthesis of these isomers can be achieved through different routes. A common method for the synthesis of 8-hydroxyquinoline derivatives is the Skraup synthesis, which involves the reaction of a substituted aniline with glycerol in the presence of an oxidizing agent and sulfuric acid.[2]

For this compound, a potential synthetic route is the Kolbe-Schmitt reaction, which introduces a carboxylic acid group onto a phenol ring.[3][4][5][6][7]

A general representation of the Skraup synthesis is depicted below.

G General Skraup Synthesis for 8-Hydroxyquinolines Aniline_derivative Substituted Aniline Reaction Skraup Reaction Aniline_derivative->Reaction Glycerol Glycerol Glycerol->Reaction Oxidizing_agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_agent->Reaction Sulfuric_acid Sulfuric Acid Sulfuric_acid->Reaction Product 8-Hydroxyquinoline Derivative Reaction->Product Cyclization G Metal Chelation by 8-Hydroxyquinoline Carboxylic Acids cluster_0 8-Hydroxyquinoline-2-carboxylic acid cluster_1 This compound HQ2CA HQ-2-CA Complex2 [M(HQ-2-CA)] complex HQ2CA->Complex2 Metal_ion Metal Ion (Mⁿ⁺) Metal_ion->Complex2 HQ7CA HQ-7-CA Complex7 [M(HQ-7-CA)] complex HQ7CA->Complex7 Metal_ion2 Metal Ion (Mⁿ⁺) Metal_ion2->Complex7 G Workflow for Biological Activity Screening Compound Test Compound (8-HQ-7-CA or 8-HQ-2-CA) Antimicrobial_Assay Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Compound->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay on Cancer Cells) Compound->Cytotoxicity_Assay MIC Determine Minimum Inhibitory Concentration (MIC) Antimicrobial_Assay->MIC IC50 Determine Half-maximal Inhibitory Concentration (IC₅₀) Cytotoxicity_Assay->IC50 Results Comparative Efficacy Data MIC->Results IC50->Results

References

A Comparative Guide to a Novel 8-Hydroxyquinoline-Based Fluorescent Sensor for Zinc(II) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new fluorescent sensor based on 8-hydroxyquinoline, referred to as HL , for the detection of Zinc(II) (Zn²⁺) ions.[1][2][3][4][5] The performance of HL is objectively compared with established, commercially available fluorescent zinc sensors: Zinquin, FluoZin-3, RhodZin-3, and Zinpyr-1. This comparison is supported by quantitative performance data and detailed experimental protocols for validation.

Quantitative Performance Comparison

The selection of a fluorescent sensor is critically dependent on its photophysical properties and affinity for the target analyte. The following table summarizes the key performance indicators for the new 8-hydroxyquinoline-based sensor HL and several popular alternatives, allowing for a direct comparison.

ProbeExcitation (nm)Emission (nm)Dissociation Constant (Kd)Quantum Yield (Φ)Fold Fluorescence Change
HL (New Sensor) 420596Data not readily availableData not readily available~71
Zinquin~368~490~370-850 nMData not readily availableData not readily available
FluoZin-3~494~516~9.1-15 nM[6][7]Data not readily available>50[8][9]
RhodZin-3~550~575~65 nM[8][10][11]Data not readily available~75[8][10][12]
Zinpyr-1~508~527~0.7 nM[13]~0.9>5[14]

Signaling Pathways and Detection Mechanisms

The fluorescence of these small-molecule sensors is modulated by their interaction with zinc ions. The binding of Zn²⁺ alters the electronic structure of the probe, leading to a change in its fluorescence properties.

HL Sensor: Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT)

The novel sensor HL is designed based on the principle of Excited-State Intramolecular Proton Transfer (ESIPT). In its free state, the molecule undergoes ESIPT, a process that provides a non-radiative decay pathway, resulting in weak fluorescence. Upon binding to a Zn²⁺ ion, the proton transfer is inhibited, which closes the non-radiative channel and leads to a significant "turn-on" fluorescence signal.[1][2][3][4][5]

G cluster_free Free HL Sensor cluster_bound HL-Zn²⁺ Complex HL_Ground HL (Ground State) (ESIPT active) HL_Excited HL* (Excited State) HL_Ground->HL_Excited Excitation (420 nm) HL_Zn_Ground HL-Zn²⁺ (Ground State) (ESIPT inhibited) HL_Ground->HL_Zn_Ground + Zn²⁺ HL_ESIPT ESIPT State (Non-radiative decay) HL_Excited->HL_ESIPT Proton Transfer HL_ESIPT->HL_Ground Weak Fluorescence HL_Zn_Excited HL-Zn²⁺* (Excited State) HL_Zn_Ground->HL_Zn_Excited Excitation (420 nm) HL_Zn_Excited->HL_Zn_Ground Strong Fluorescence (596 nm)

Signaling pathway of the HL fluorescent sensor.

Alternative Sensors: Inhibition of Photoinduced Electron Transfer (PET)

Sensors like Zinquin, FluoZin-3, RhodZin-3, and Zinpyr-1 typically operate via a Photoinduced Electron Transfer (PET) mechanism. In the absence of Zn²⁺, an electron-rich moiety of the molecule quenches the fluorescence of the fluorophore through PET. The binding of Zn²⁺ to the chelating part of the sensor inhibits this PET process, resulting in a significant increase in fluorescence intensity.

G cluster_free Free Sensor (e.g., Zinquin) cluster_bound Sensor-Zn²⁺ Complex Sensor_Ground Sensor (Ground State) (PET active) Sensor_Excited Sensor* (Excited State) Sensor_Ground->Sensor_Excited Excitation Sensor_Zn_Ground Sensor-Zn²⁺ (Ground State) (PET inhibited) Sensor_Ground->Sensor_Zn_Ground + Zn²⁺ Sensor_PET PET Quenching (Non-radiative decay) Sensor_Excited->Sensor_PET Electron Transfer Sensor_PET->Sensor_Ground Weak Fluorescence Sensor_Zn_Excited Sensor-Zn²⁺* (Excited State) Sensor_Zn_Ground->Sensor_Zn_Excited Excitation Sensor_Zn_Excited->Sensor_Zn_Ground Strong Fluorescence

General signaling pathway for PET-based sensors.

Experimental Protocols for Sensor Validation

To objectively compare the performance of the new 8-hydroxyquinoline-based sensor HL with other fluorescent zinc sensors, a standardized experimental approach is essential. The following protocols outline key in vitro experiments.

Determination of Fluorescence Quantum Yield (Φ)

Objective: To determine the efficiency of the sensor in converting absorbed light into emitted light.

Methodology: The relative method using a well-characterized standard is employed.

  • Preparation of Solutions:

    • Prepare a stock solution of the new sensor HL and a standard fluorophore (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) in the same solvent.

    • Prepare a series of dilutions of both the sensor and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring identical excitation wavelength and slit widths for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sensor and the standard.

    • Calculate the quantum yield of the sensor using the following equation: Φsample = Φstd × (Slopesample / Slopestd) × (η2sample / η2std) where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

G prep Prepare Sensor and Standard Solutions abs Measure Absorbance (UV-Vis) prep->abs fluor Measure Fluorescence (Spectrofluorometer) prep->fluor plot Plot Integrated Intensity vs. Absorbance abs->plot integrate Integrate Emission Spectra fluor->integrate integrate->plot calc Calculate Quantum Yield (Φ) plot->calc

Workflow for quantum yield determination.

Determination of Dissociation Constant (Kd)

Objective: To quantify the binding affinity of the sensor for Zn²⁺.

Methodology: Fluorescence titration is used to determine the Kd.

  • Prepare Sensor Solution:

    • Prepare a solution of the sensor HL at a fixed concentration in a suitable buffer (e.g., HEPES, pH 7.4).

  • Titration with Zn²⁺:

    • Incrementally add known concentrations of a Zn²⁺ solution (e.g., ZnCl₂) to the sensor solution.

    • After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

Assessment of Ion Selectivity

Objective: To evaluate the sensor's response to Zn²⁺ in the presence of other biologically relevant metal ions.

Methodology: A competitive binding experiment is performed.

  • Prepare Solutions:

    • Prepare a solution of the sensor HL in buffer.

    • Prepare solutions of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺) at concentrations significantly higher than that of Zn²⁺.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the sensor solution alone.

    • Measure the fluorescence intensity after the addition of each competing metal ion.

    • Measure the fluorescence intensity after the addition of Zn²⁺ to the solutions containing the competing ions.

  • Data Analysis:

    • Compare the fluorescence response of the sensor to Zn²⁺ in the absence and presence of competing ions to determine its selectivity.

Evaluation of Photostability

Objective: To assess the sensor's resistance to photobleaching upon prolonged exposure to excitation light.

Methodology: Time-lapse fluorescence microscopy is used to monitor the fluorescence intensity over time.

  • Sample Preparation:

    • Prepare a sample of the sensor HL (and its Zn²⁺ complex) immobilized on a microscope slide or in a solution.

  • Image Acquisition:

    • Using a fluorescence microscope, continuously acquire images of the same field of view over an extended period under constant illumination.

  • Data Analysis:

    • Quantify the fluorescence intensity in a defined region of interest (ROI) for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the probe.

Logical Comparison of Sensors

The choice of a fluorescent zinc sensor is a critical decision in experimental design. The following diagram illustrates a logical workflow for selecting the most appropriate sensor based on key performance characteristics.

G start Start: Select a Fluorescent Zinc Sensor affinity High Affinity Needed? (Low [Zn²⁺]) start->affinity high_affinity Consider: Zinpyr-1 (Kd ~0.7 nM) FluoZin-3 (Kd ~9.1-15 nM) affinity->high_affinity Yes low_affinity Consider: Zinquin (Kd ~370-850 nM) affinity->low_affinity No wavelength Excitation Wavelength Constraint? high_affinity->wavelength low_affinity->wavelength uv_excitation UV Excitation Acceptable? (e.g., Zinquin, ~368 nm) wavelength->uv_excitation No vis_excitation Visible Excitation Required? (e.g., HL, FluoZin-3, Zinpyr-1) wavelength->vis_excitation Yes fold_change High Fold Change Required? uv_excitation->fold_change vis_excitation->fold_change high_fold Consider: HL (~71x) RhodZin-3 (~75x) FluoZin-3 (>50x) fold_change->high_fold Yes low_fold Consider: Zinpyr-1 (>5x) fold_change->low_fold No select Select Optimal Sensor high_fold->select low_fold->select

References

Comparative study of the metal chelating properties of different 8-hydroxyquinoline isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metal chelating properties of different isomers of 8-hydroxyquinoline (8-HQ). The unique structural arrangement of 8-hydroxyquinoline makes it a potent and widely studied metal chelator, a property not shared by its other isomers. This distinction is critical for applications in medicinal chemistry, analytical sciences, and materials science. This report synthesizes experimental data to highlight these differences and provides detailed protocols for the evaluation of metal chelation.

Introduction: The Structural Basis of Chelation

8-Hydroxyquinoline (also known as oxine) is a heterocyclic organic compound that acts as a bidentate chelating agent, forming stable complexes with a wide range of metal ions. Its ability to chelate is critically dependent on the position of the hydroxyl (-OH) group relative to the nitrogen atom of the quinoline ring. Among the seven isomers of monohydroxyquinoline, only 8-hydroxyquinoline possesses the ideal stereochemistry for effective chelation.[1][2]

In the 8-hydroxyquinoline isomer, the hydroxyl group at the 8th position and the nitrogen atom at the 1st position are in close proximity, allowing them to act as "pincers" to bind a metal ion, forming a stable five-membered ring.[2] This structural feature is absent in the other isomers, such as 2-hydroxyquinoline and 4-hydroxyquinoline, where the hydroxyl group is too distant from the nitrogen atom to participate in chelation.[1][2] This fundamental structural difference is the primary reason for the stark contrast in their metal-binding capabilities.

Comparative Analysis of Metal Chelation

Experimental evidence overwhelmingly supports the superior chelating ability of 8-hydroxyquinoline over its isomers. Studies have shown that while 8-HQ readily forms stable complexes with a variety of divalent and trivalent metal ions, other isomers exhibit negligible to no chelation activity under similar conditions.[1] This difference is often reflected in their biological activities; for instance, the antimicrobial and anticancer properties of hydroxyquinoline derivatives are strongly correlated with their ability to chelate essential metal ions.[1][3]

Data Presentation: Stability Constants of Metal Complexes

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stability constants for 8-hydroxyquinoline with several common metal ions. Data for other isomers is largely absent from the literature, as their inability to form stable chelates precludes the measurement of meaningful stability constants.

Metal Ion8-Hydroxyquinoline (log K₁)8-Hydroxyquinoline (log K₂)Other Isomers (e.g., 2-HQ, 4-HQ)
Cu²⁺12.211.5No significant chelation reported
Ni²⁺9.88.8No significant chelation reported
Co²⁺9.58.2No significant chelation reported
Zn²⁺8.67.9No significant chelation reported
Fe³⁺12.3-No significant chelation reported
Al³⁺9.8-No significant chelation reported
Note: Stability constants can vary with experimental conditions such as solvent, temperature, and ionic strength. The data presented here are representative values from the literature.

The lack of data for other isomers is a testament to their inability to form stable bidentate complexes. Their interaction with metal ions is typically weak and non-specific.

Experimental Protocols

The determination of stoichiometry and stability constants of metal complexes with 8-hydroxyquinoline isomers can be performed using several analytical techniques. The most common methods are spectrophotometric and potentiometric titrations.

Spectrophotometric Titration for Determination of Stoichiometry and Stability Constants

This method relies on the change in the absorbance spectrum of the ligand upon complexation with a metal ion.

Materials:

  • Stock solution of the 8-hydroxyquinoline isomer (e.g., 1 mM in a suitable solvent like ethanol or DMSO).

  • Stock solution of the metal salt (e.g., 1 mM aqueous solution of CuSO₄, NiCl₂, etc.).

  • Buffer solutions of various pH values.

  • UV-Vis Spectrophotometer.

  • Cuvettes.

Procedure:

  • Wavelength Selection: Record the UV-Vis absorption spectrum of the 8-hydroxyquinoline isomer solution and a solution of the metal-isomer complex. Identify the wavelength of maximum absorbance difference (λ_max) between the free ligand and the complex.

  • Job's Method of Continuous Variation (for Stoichiometry):

    • Prepare a series of solutions with a constant total concentration of the isomer and the metal ion, but with varying mole fractions of each.

    • The total volume of the solutions should be kept constant.

    • Measure the absorbance of each solution at the predetermined λ_max.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

  • Mole Ratio Method (for Stability Constant):

    • Prepare a series of solutions where the concentration of the metal ion is kept constant, while the concentration of the 8-hydroxyquinoline isomer is varied.

    • Measure the absorbance of each solution at λ_max.

    • Plot the absorbance versus the molar ratio of [Ligand]/[Metal]. The plot will initially show a linear increase in absorbance as the complex is formed, and then it will plateau once all the metal ions are complexed. The intersection of the two linear portions of the curve gives the stoichiometry, and the data can be used to calculate the stability constant.[4][5]

Potentiometric Titration for Determination of Stability Constants

This technique involves monitoring the pH of a solution containing the ligand and a metal ion as it is titrated with a standard base.

Materials:

  • pH meter with a combination glass electrode.

  • Burette.

  • Thermostated reaction vessel.

  • Stock solution of the 8-hydroxyquinoline isomer.

  • Stock solution of the metal salt.

  • Standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Inert salt solution to maintain constant ionic strength (e.g., KNO₃).

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Ligand Protonation Constants: Titrate a solution of the 8-hydroxyquinoline isomer with a standard base in the absence of the metal ion to determine its protonation constants (pKa values).

  • Complexation Titration: Prepare a solution containing the 8-hydroxyquinoline isomer and the metal ion in a known ratio.

  • Titrate this solution with the standard base.

  • Record the pH after each addition of the base.

  • Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the formation constants of the metal-ligand complexes. This is typically done using specialized software that fits the titration curve to a model of the complexation equilibria.[6]

Visualizations

Chelation Mechanism of 8-Hydroxyquinoline Isomers

G Figure 1. Chelation vs. Non-Chelation in Hydroxyquinoline Isomers 8HQ_structure 8HQ_structure 8HQ_complex 8HQ_complex 2HQ_structure 2HQ_structure 2HQ_no_complex No Stable Chelate Formation

Caption: Structural comparison of 8-HQ and 2-HQ interaction with a metal ion.

Experimental Workflow for Spectrophotometric Analysis

G Figure 2. Workflow for Spectrophotometric Chelation Analysis A Prepare Stock Solutions (Ligand Isomers & Metal Salts) B Determine λ_max of Ligand and Complex A->B C Perform Job's Method (Continuous Variation) B->C E Perform Mole Ratio Method B->E D Determine Stoichiometry C->D G Compare Chelating Properties of Isomers D->G F Calculate Stability Constant (K) E->F F->G

Caption: Spectrophotometric workflow for chelation analysis.

Signaling Pathway Implication: Antimicrobial Action of 8-Hydroxyquinoline

G Figure 3. Proposed Antimicrobial Mechanism of 8-Hydroxyquinoline cluster_cell Bacterial Cell HQ 8-Hydroxyquinoline (Lipophilic) HQ_Metal 8-HQ-Metal Complex HQ->HQ_Metal Metal_in Essential Metal Ions (e.g., Fe²⁺, Zn²⁺) Metal_in->HQ_Metal Inhibition Enzyme Inhibition HQ_Metal->Inhibition ROS Reactive Oxygen Species (ROS) Production HQ_Metal->ROS Enzyme Metalloenzymes Enzyme->Inhibition Death Bacterial Cell Death Inhibition->Death ROS->Death HQ_out External 8-HQ HQ_out->HQ Cellular Uptake

Caption: Antimicrobial action of 8-HQ via metal chelation.

Conclusion

The metal chelating properties of hydroxyquinoline isomers are fundamentally dictated by their molecular structure. 8-Hydroxyquinoline is a potent and versatile chelating agent due to the favorable positioning of its hydroxyl and nitrogen donor atoms, enabling the formation of stable metal complexes. In stark contrast, its isomers are ineffective as chelators. This guide provides the foundational knowledge and experimental framework for researchers to understand and exploit the unique metal-binding properties of 8-hydroxyquinoline in various scientific and developmental pursuits. The provided protocols offer a starting point for the quantitative assessment of these properties, and the diagrams illustrate the key concepts of chelation and its biological implications.

References

Efficacy of 8-hydroxyquinoline derivatives as antifungal agents compared to standards

Author: BenchChem Technical Support Team. Date: December 2025

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. This has spurred the search for novel antifungal agents with improved efficacy and broader spectra of activity. Among the promising candidates, 8-hydroxyquinoline and its derivatives have garnered considerable attention for their potent antifungal properties. This guide provides a comparative analysis of the in vitro efficacy of select 8-hydroxyquinoline derivatives against pathogenic fungal species, benchmarked against standard antifungal drugs.

Comparative Efficacy: A Quantitative Overview

The antifungal activity of 8-hydroxyquinoline derivatives has been rigorously evaluated and compared with standard antifungal agents. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antifungal potency, for several 8-hydroxyquinoline compounds and established drugs against a panel of clinically relevant Candida species. Lower MIC values denote higher antifungal activity.

Table 1: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Derivatives against Candida Species (µg/mL)

Fungal SpeciesClioquinol8-Hydroxy-5-quinolinesulfonic acid8-Hydroxy-7-iodo-5-quinolinesulfonic acid
Candida albicans0.031–21–5122–1024
Candida glabrata0.031–21–5122–1024
Candida krusei0.031–21–5122–1024
Candida parapsilosis0.031–21–5122–1024
Candida tropicalis0.031–21–5122–1024

Data sourced from a study evaluating the anti-Candida activity of three 8-hydroxyquinoline derivatives.[1][2][3]

Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antifungal Agents against Candida Species (µg/mL)

Fungal SpeciesFluconazole (MIC90)Amphotericin B (MIC90)Caspofungin (MIC90)
Candida albicans0.50.190.06
Candida glabrata320.380.06
Candida krusei≥640.380.5
Candida parapsilosis20.1250.5
Candida tropicalis20.250.06

MIC90 represents the concentration required to inhibit 90% of the tested isolates. Data compiled from multiple surveillance studies.[1][4][5][6]

Experimental Protocols

The determination of antifungal susceptibility is crucial for the evaluation of new compounds. The data presented in this guide were primarily obtained using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3/EUCAST E.Def 7.3.2)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.

1. Inoculum Preparation:

  • Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

  • A suspension of the fungal colonies is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ colony-forming units (CFU)/mL.

  • This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.[7][8]

2. Preparation of Antifungal Agent Dilutions:

  • The 8-hydroxyquinoline derivatives and standard antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of each compound are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration ranges are selected to cover the expected MIC values.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.

  • The plates are incubated at 35°C for 24 to 48 hours.[7][9]

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.[10][11] For some agents like amphotericin B, the endpoint is complete inhibition of growth.[10]

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the proposed mechanisms of action and the experimental workflow.

Antifungal_Mechanism_of_Action cluster_8HQ 8-Hydroxyquinoline Derivatives cluster_Standards Standard Antifungals cluster_Azoles Azoles (e.g., Fluconazole) cluster_Polyenes Polyenes (e.g., Amphotericin B) cluster_Echinocandins Echinocandins (e.g., Caspofungin) HQ_Derivative 8-Hydroxyquinoline Derivative HQ_Target1 Fungal Cell Wall HQ_Derivative->HQ_Target1 Interacts with HQ_Target2 Cytoplasmic Membrane HQ_Derivative->HQ_Target2 Interacts with HQ_Effect1 Cell Wall Damage HQ_Target1->HQ_Effect1 Leads to HQ_Effect2 Membrane Integrity Loss HQ_Target2->HQ_Effect2 Leads to Azole Azole Antifungal Ergosterol_Pathway Ergosterol Biosynthesis Pathway Azole->Ergosterol_Pathway Inhibits Ergosterol_Deficiency Ergosterol Deficiency Ergosterol_Pathway->Ergosterol_Deficiency Results in Polyene Polyene Antifungal Ergosterol Ergosterol in Cell Membrane Polyene->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Causes Echinocandin Echinocandin Antifungal Glucan_Synthase β-(1,3)-D-glucan Synthase Echinocandin->Glucan_Synthase Inhibits Glucan_Depletion Glucan Depletion in Cell Wall Glucan_Synthase->Glucan_Depletion Results in

Caption: Proposed mechanisms of action for 8-hydroxyquinoline derivatives and standard antifungals.

Antifungal_Susceptibility_Testing_Workflow start Start culture Culture Fungal Isolate (24-48h, 35°C) start->culture prep_inoculum Prepare Fungal Inoculum (Adjust to 0.5 McFarland) culture->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI-1640 Medium prep_inoculum->dilute_inoculum inoculate_plate Inoculate Microtiter Plate with Fungal Suspension dilute_inoculum->inoculate_plate prep_antifungals Prepare Serial Dilutions of Antifungal Agents in Microtiter Plate prep_antifungals->inoculate_plate incubate Incubate Plate (24-48h, 35°C) inoculate_plate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for broth microdilution antifungal susceptibility testing.

References

Spectroelectrochemical Analysis: A Superior Method for Validating Hydroxyquinoline Oxidation Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of spectroelectrochemical techniques demonstrates their exceptional capability in elucidating the complex oxidation mechanisms of hydroxyquinolines, a class of compounds significant in medicinal chemistry and drug development. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of spectroelectrochemical methods against other analytical techniques, supported by experimental data and protocols.

Spectroelectrochemistry, by integrating the electrochemical control of a reaction with simultaneous spectroscopic monitoring, offers real-time insights into the transient intermediates and final products of the oxidation of hydroxyquinoline isomers. This direct correlation of electrochemical events with changes in spectral properties provides a level of detail often unattainable with other methods.

Comparative Analysis of Hydroxyquinoline Isomer Oxidation

The electrochemical behavior of hydroxyquinolines is highly dependent on the position of the hydroxyl group on the quinoline ring, as well as the pH of the medium. Spectroelectrochemical studies have been pivotal in understanding these nuances.

Hydroxyquinoline IsomerOxidation Potential (V vs. Ag/AgCl)pHNumber of Electrons (n)Proposed MechanismKey Intermediates/Products
8-Hydroxyquinoline ~0.48 to 0.85 (pH dependent)2-122DimerizationQuinonoid compounds
6-Hydroxyquinoline pH-dependent2-122DimerizationC5-C5 coupled dimers, quinonoid compounds
5-Hydroxyquinoline Data not readily available--Likely involves radical formation and dimerization-
7-Hydroxyquinoline Data not readily available--Involves excited state proton transferZwitterionic and quinonoid forms

Note: The oxidation potentials are pH-dependent, generally shifting to less positive values with increasing pH.[1] The number of electrons transferred is typically determined to be two for the overall process.[1]

Unraveling Oxidation Pathways with Spectroelectrochemistry

The primary advantage of spectroelectrochemistry lies in its ability to provide in-situ spectroscopic data of electrochemically generated species. This allows for the direct observation of reaction intermediates, which is crucial for confirming proposed oxidation mechanisms. For instance, in the case of 8-hydroxyquinoline, spectroelectrochemical analysis has supported a mechanism involving an initial one-electron oxidation to form a radical cation, which then undergoes dimerization and further oxidation to yield stable quinonoid products.[2][3]

Experimental Workflow for Spectroelectrochemical Analysis

The following diagram illustrates a typical workflow for a spectroelectrochemical experiment designed to study the oxidation of a hydroxyquinoline.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Hydroxyquinoline Solution (e.g., in Britton-Robinson buffer) C Assemble Spectroelectrochemical Cell (e.g., Quartz Cuvette) A->C B Prepare Three-Electrode System (Working, Reference, Counter) B->C D Record Initial UV-Vis Spectrum (Baseline) C->D E Apply Potential Sweep/Step (Cyclic Voltammetry) D->E F Simultaneously Record UV-Vis Spectra E->F G Correlate Spectral Changes with Applied Potential E->G F->G H Identify Intermediate Species (Appearance/Disappearance of Bands) G->H I Propose/Validate Oxidation Mechanism H->I

Caption: Workflow for a typical spectroelectrochemical experiment.

Proposed Oxidation Mechanism of 8-Hydroxyquinoline

The oxidation of 8-hydroxyquinoline is a multi-step process that has been investigated using various electrochemical techniques. Spectroelectrochemistry has been instrumental in providing evidence for the formation of intermediates.

G HQ 8-Hydroxyquinoline Radical Radical Cation (Intermediate) HQ->Radical -e⁻ (Oxidation) Dimer Dimerization Radical->Dimer DimerProduct Dimer Product Dimer->DimerProduct Quinonoid Quinonoid-type Compound (Final Product) DimerProduct->Quinonoid -e⁻, -H⁺ (Further Oxidation)

Caption: Proposed oxidation pathway for 8-hydroxyquinoline.

Detailed Experimental Protocols

Spectroelectrochemical Analysis Protocol
  • Solution Preparation: Prepare a solution of the hydroxyquinoline isomer (e.g., 1 mM) in a suitable supporting electrolyte (e.g., 0.1 M Britton-Robinson buffer) at the desired pH.[4] Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.[5]

  • Electrode Preparation: Polish the working electrode (e.g., glassy carbon or platinum) to a mirror finish using alumina slurry, followed by sonication in ethanol and deionized water.[6]

  • Cell Assembly: Assemble the spectroelectrochemical cell, which typically consists of a quartz cuvette, with the working electrode positioned in the light path of the spectrophotometer.[5] Insert the reference (e.g., Ag/AgCl) and counter (e.g., platinum wire) electrodes.

  • Baseline Spectrum: Record a baseline UV-Vis spectrum of the solution before applying any potential.

  • Electrochemical Measurement: Perform cyclic voltammetry by scanning the potential from an initial value (where no reaction occurs) to a final potential beyond the oxidation peak of the hydroxyquinoline and back.

  • Simultaneous Spectral Acquisition: Concurrently, record UV-Vis spectra at regular intervals during the potential scan.

  • Data Analysis: Analyze the collected data by plotting the absorbance changes at specific wavelengths against the applied potential. This allows for the identification of the potentials at which intermediates form and decay.

Cyclic Voltammetry Protocol
  • Setup: Use a standard three-electrode electrochemical cell containing the deoxygenated hydroxyquinoline solution.

  • Parameters: Set the parameters on the potentiostat, including the initial potential, vertex potentials, and scan rate (e.g., 100 mV/s).[7]

  • Measurement: Initiate the potential scan and record the resulting current to obtain the cyclic voltammogram.

  • Analysis: Analyze the voltammogram to determine the oxidation peak potential, peak current, and to assess the reversibility of the redox process.

Comparison with Alternative Methods

While spectroelectrochemistry is a powerful tool, other techniques can also provide valuable information for elucidating reaction mechanisms.

TechniqueAdvantagesDisadvantages
Spectroelectrochemistry Provides real-time, in-situ structural information of electrochemically generated species.[8] High sensitivity to transient intermediates.May require specialized and more complex experimental setups.[8]
HPLC-MS/MS Excellent for separation and identification of stable final products.[2][3] High sensitivity and selectivity.Does not provide real-time information on transient intermediates during the electrochemical reaction.
NMR Spectroscopy Provides detailed structural information of reactants, intermediates, and products.[9] Can be performed in-situ to monitor reaction progress.[10]Lower sensitivity compared to other techniques.[11] The presence of electrodes can interfere with magnetic field homogeneity.[11]
EPR Spectroscopy Specifically detects and characterizes paramagnetic species, such as radical intermediates.[12][13]Only applicable to reactions involving paramagnetic species.

References

A Comparative Guide to Cross-Reactivity Testing of 8-Hydroxyquinoline-Based Metal Ion Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 8-hydroxyquinoline (8-HQ) based metal ion sensors, with a focus on their cross-reactivity. Experimental data is presented to objectively evaluate these sensors against other common fluorescent probes, offering insights for selecting the appropriate tools for metal ion detection in complex biological and environmental samples.

Introduction to 8-Hydroxyquinoline Metal Ion Sensors

8-Hydroxyquinoline and its derivatives are a prominent class of fluorescent chemosensors used for the detection of a wide array of metal ions.[1][2][3][4] Their function stems from the ability of the 8-hydroxyquinoline scaffold to act as a bidentate chelating agent, binding to metal ions through its hydroxyl and quinoline nitrogen atoms. This chelation event often leads to a significant change in the molecule's photophysical properties, most notably an enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[5][6] The inherent weak fluorescence of the free 8-HQ molecule is typically due to processes like Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT), which are suppressed upon metal ion binding.[5][7]

While 8-HQ sensors are valued for their sensitivity, their selectivity, or the ability to detect a specific metal ion in the presence of others, is a critical parameter. Cross-reactivity with other metal ions can lead to false-positive signals and inaccurate quantification. This guide explores the cross-reactivity profiles of various 8-HQ derivatives and compares their performance with other classes of fluorescent metal ion sensors.

Performance Comparison of Metal Ion Sensors

The following tables summarize the performance of selected 8-hydroxyquinoline-based sensors and popular alternative fluorescent probes for the detection of various metal ions. The data has been compiled from various sources to provide a comparative overview.

Table 1: Performance of 8-Hydroxyquinoline-Based Metal Ion Sensors

SensorTarget IonLimit of Detection (LOD)MethodReference
8-HydroxyquinolineAl³⁺~1 x 10⁻⁸ M (0.3 ppb)Fluorometric[5][8]
5-Chloromethyl-8-hydroxyquinolineFe²⁺0.04 ± 0.10 ppmColorimetric[5][9]
Quinoline derivativeFe³⁺8.67 x 10⁻⁵ MFluorescence Quenching[5]
Quinoline-based sensorZn²⁺0.07 µMFluorescence Turn-on[5]
8-Hydroxyquinoline derivativeMg²⁺-Fluorescence[5]
8-HydroxyquinolineCd²⁺-Spectrophotometric[5]
Azo-dyes of 8-hydroxyquinolineNi²⁺0.012–0.038 μMUV-visible spectroscopy[10]

Table 2: Performance of Alternative Fluorescent Metal Ion Sensors

Sensor TypeSensor Name/DerivativeTarget IonLimit of Detection (LOD)MethodReference
Rhodamine-Based Rhodamine B derivativeFe³⁺0.0521 µMFluorescence Turn-on[10][11]
Rhodamine derivativeHg²⁺9.67 x 10⁻⁸ MFluorescence Enhancement[12]
Rhodamine and anthracene groupsHg²⁺-Ratiometric Fluorescence[11]
Rhodamine B basedAl³⁺1.374 μMFluorescence-on[13]
Fluorescein-Based Fluorescein hydrazoneHg²⁺0.23 µMFluorescence Enhancement[14]
Fluorescein derivativeCu²⁺0.10 µMFluorescence "Off-On"[15]
Other Anthrarufin-basedFe³⁺-Fluorescence/Colorimetric[16]
Calcein BlueHeavy Metals-Fluorescence[17]

Signaling Pathways and Experimental Workflows

The primary signaling mechanism for 8-hydroxyquinoline-based sensors is the modulation of their fluorescence upon metal ion chelation. This can be visually represented as a workflow from the unbound state to the fluorescent complex.

CHEF_Mechanism Unbound_8HQ Unbound 8-HQ (Weak Fluorescence) Chelation Chelation Unbound_8HQ->Chelation PET/ESIPT Metal_Ion Metal Ion Metal_Ion->Chelation HQ_Complex 8-HQ-Metal Complex (Enhanced Fluorescence) Chelation->HQ_Complex Suppression of non-radiative decay

Chelation-Enhanced Fluorescence (CHEF) mechanism.

A critical aspect of characterizing a new metal ion sensor is to determine its selectivity. This involves a cross-reactivity assessment where the sensor's response to the target ion is compared with its response to a panel of other potentially interfering ions.

Cross_Reactivity_Workflow cluster_prep 1. Preparation cluster_selectivity 2. Selectivity Screening cluster_interference 3. Interference Test cluster_analysis 4. Data Analysis Sensor_Sol Prepare Sensor Solution Add_Ions Add individual metal ions to sensor solution Sensor_Sol->Add_Ions Add_Target Add target metal ion to sensor solution Sensor_Sol->Add_Target Metal_Ions Prepare Stock Solutions of Metal Ions Metal_Ions->Add_Ions Metal_Ions->Add_Target Measure_Signal Measure Fluorescence/ Absorbance Add_Ions->Measure_Signal Compare_Responses Compare signal changes Measure_Signal->Compare_Responses Add_Interfering Add potential interfering ion Add_Target->Add_Interfering Measure_Interference Measure signal change Add_Interfering->Measure_Interference Measure_Interference->Compare_Responses Determine_Selectivity Determine Selectivity and Cross-Reactivity Profile Compare_Responses->Determine_Selectivity

Experimental workflow for cross-reactivity testing.

Experimental Protocols

General Protocol for Metal Ion Detection using Fluorescence Spectroscopy

This protocol outlines a general method for quantifying metal ions using an 8-hydroxyquinoline-based fluorescent probe.[13][18]

Materials:

  • 8-Hydroxyquinoline-based sensor

  • Solvent (e.g., ethanol, DMSO, or buffer solution)

  • Stock solutions of various metal ion salts (e.g., chlorides or nitrates)

  • 96-well microplate or quartz cuvettes

  • Fluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the 8-HQ sensor in a suitable solvent (e.g., 1 mM in ethanol).

    • Prepare stock solutions of the metal ions of interest in deionized water or the same solvent as the sensor (e.g., 10 mM).

    • Prepare a working solution of the sensor by diluting the stock solution to the desired concentration (e.g., 10 µM) in the assay buffer.

  • Assay Setup:

    • To the wells of a microplate or a cuvette, add the working sensor solution.

    • Add varying concentrations of the target metal ion to generate a calibration curve.

    • For selectivity studies, add a fixed concentration of different metal ions to separate wells/cuvettes containing the sensor solution.

    • Include a blank control containing only the sensor solution.

  • Measurement:

    • Incubate the samples for a defined period (e.g., 5-15 minutes) at room temperature to allow for complex formation.

    • Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all measurements.

    • Plot the fluorescence intensity as a function of the target metal ion concentration to create a calibration curve.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the linear portion of the calibration curve.[13]

Protocol for Cross-Reactivity and Interference Studies

This protocol is designed to assess the selectivity of the sensor for a target metal ion in the presence of other potentially interfering ions.[16]

1. Selectivity Test:

  • Prepare a series of solutions, each containing the sensor at a fixed concentration and one of the metal ions from a pre-selected panel (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺) at a concentration significantly higher than the expected LOD for the target ion (e.g., 10-100 equivalents).

  • Measure the fluorescence response of each solution.

  • Compare the signal generated by the target ion to the signals from other metal ions. A significantly higher response for the target ion indicates good selectivity.

2. Interference (Competition) Test:

  • Prepare a solution containing the sensor and the target metal ion at a concentration that produces a strong fluorescence signal.

  • To this solution, add a potential interfering metal ion, typically at the same or a higher concentration than the target ion.

  • Measure the fluorescence intensity after the addition of the interfering ion.

  • A significant change (quenching or enhancement) in the fluorescence signal compared to the solution containing only the sensor and the target ion indicates interference.

  • Repeat this for all potentially interfering metal ions in the panel.

Conclusion

8-Hydroxyquinoline and its derivatives offer a versatile and sensitive platform for the development of fluorescent metal ion sensors. However, their practical application is often dictated by their selectivity. This guide highlights the importance of rigorous cross-reactivity testing to validate the performance of these sensors. By systematically evaluating the response of an 8-HQ-based sensor to a panel of relevant metal ions, researchers can gain a clear understanding of its selectivity and potential interferences. When compared to other fluorescent probes like rhodamines and fluoresceins, 8-HQ sensors demonstrate competitive performance, particularly for ions like Al³⁺ and Zn²⁺. The choice of the optimal sensor will ultimately depend on the specific application, the target metal ion, and the composition of the sample matrix. The provided protocols offer a standardized framework for conducting these critical evaluations, enabling researchers to make informed decisions in their selection and application of metal ion sensors.

References

A Comparative Guide to the Synthesis of 8-Hydroxyquinoline: Skraup vs. Friedlander Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the versatile bicyclic heterocycle, 8-hydroxyquinoline, is a critical process. This compound serves as a valuable scaffold in medicinal chemistry and as a chelating agent in various applications. Two of the most established methods for its synthesis are the Skraup and Friedlander reactions. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visualizations of the synthetic pathways.

At a Glance: Performance Comparison

The choice between the Skraup and Friedlander synthesis for 8-hydroxyquinoline production often involves a trade-off between the availability of starting materials, desired yield, and reaction conditions. The following table summarizes the key quantitative data and characteristics of each method.

FeatureSkraup SynthesisFriedlander Synthesis
Starting Materials o-Aminophenol, Glycerol (or acrolein), Oxidizing Agent (e.g., o-nitrophenol), Sulfuric Acid2-Amino-3-hydroxybenzaldehyde, a compound with an α-methylene group (e.g., acetaldehyde, ethyl acetoacetate)
Catalyst Concentrated Sulfuric AcidAcid (e.g., HCl, p-TsOH) or Base (e.g., NaOH, KOH)
Reaction Conditions Harsh: High temperatures (90-180°C), strongly acidic.[1]Generally Milder: Can often be performed at lower temperatures.
Reported Yield 72% - 136% (yields can be variable and highly dependent on reaction optimization).[1][2]Good to excellent; a representative reaction has a reported near-quantitative yield.
Advantages Utilizes readily available and inexpensive starting materials.Offers greater versatility in synthesizing substituted derivatives; generally proceeds under milder conditions with higher yields.[3]
Disadvantages Often involves harsh, exothermic, and potentially hazardous reaction conditions; can produce tarry by-products, making purification challenging.[3]The required 2-amino-3-hydroxybenzaldehyde can be less readily available than the starting materials for the Skraup synthesis.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis. The following are representative protocols for the Skraup and Friedlander syntheses of 8-hydroxyquinoline.

Skraup Synthesis of 8-Hydroxyquinoline

This protocol is adapted from a high-yield reported method.[1]

Materials:

  • o-Aminophenol

  • o-Nitrophenol

  • Acrolein

  • Acetic Acid

  • Hydrochloric Acid (HCl) aqueous solution

Procedure:

  • A mixture of o-aminophenol, o-nitrophenol, and acetic acid in an aqueous HCl solution is prepared in a reaction vessel.

  • The mixture is heated to 90-100°C with stirring.

  • Acrolein is added dropwise to the heated mixture over a period of time.

  • The reaction is maintained at 90-100°C for 5 hours.

  • After the reaction is complete, the mixture is cooled and then neutralized with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude 8-hydroxyquinoline.

  • The crude product is then purified by distillation.

Friedlander Synthesis of 8-Hydroxyquinoline

This is a general protocol that can be adapted for the synthesis of 8-hydroxyquinoline.

Materials:

  • 2-Amino-3-hydroxybenzaldehyde

  • Acetaldehyde (or another carbonyl compound with an α-methylene group)

  • Ethanol

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

Procedure:

  • 2-Amino-3-hydroxybenzaldehyde is dissolved in ethanol in a reaction flask.

  • An equimolar amount of acetaldehyde is added to the solution.

  • A catalytic amount of either a base (e.g., aqueous NaOH) or an acid (e.g., concentrated HCl) is added to the mixture.

  • The reaction mixture is stirred at room temperature or gently heated under reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is neutralized (if an acid or base catalyst was used) and the crude 8-hydroxyquinoline is purified, typically by recrystallization or column chromatography.

Visualizing the Synthetic Pathways

The logical flow and reaction mechanisms of the Skraup and Friedlander syntheses can be visualized using the following diagrams.

Skraup_vs_Friedlander_Comparison cluster_skraup Skraup Synthesis cluster_friedlander Friedlander Synthesis start_s o-Aminophenol + Glycerol + H₂SO₄ + Oxidizing Agent step1_s Dehydration of Glycerol to Acrolein start_s->step1_s step2_s Michael Addition step1_s->step2_s step3_s Cyclization & Dehydration step2_s->step3_s step4_s Oxidation step3_s->step4_s end_s 8-Hydroxyquinoline step4_s->end_s start_f 2-Amino-3-hydroxybenzaldehyde + Carbonyl Compound step1_f Aldol Condensation or Schiff Base Formation start_f->step1_f step2_f Intramolecular Cyclization step1_f->step2_f step3_f Dehydration step2_f->step3_f end_f 8-Hydroxyquinoline step3_f->end_f

Caption: A comparative workflow of the Skraup and Friedlander syntheses for 8-hydroxyquinoline.

Skraup_Synthesis_Workflow reactants o-Aminophenol + Glycerol + H₂SO₄ + o-Nitrophenol acrolein_formation Glycerol Dehydration (H₂SO₄, Heat) reactants->acrolein_formation Step 1 michael_addition Michael Addition of o-Aminophenol to Acrolein acrolein_formation->michael_addition Step 2 cyclization Intramolecular Cyclization and Dehydration michael_addition->cyclization Step 3 oxidation Oxidation of Dihydro-8-hydroxyquinoline cyclization->oxidation Step 4 product 8-Hydroxyquinoline oxidation->product Final Product Friedlander_Synthesis_Workflow reactants 2-Amino-3-hydroxybenzaldehyde + Acetaldehyde condensation Aldol Condensation or Schiff Base Formation reactants->condensation Step 1 cyclization Intramolecular Cyclization condensation->cyclization Step 2 dehydration Dehydration cyclization->dehydration Step 3 product 8-Hydroxyquinoline dehydration->product Final Product

References

A Comparative Guide to the Structure-Activity Relationship of Substituted 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. The versatility of this bicyclic aromatic compound, consisting of a pyridine ring fused to a phenol, allows for substitutions at various positions, profoundly influencing its therapeutic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 8-hydroxyquinoline derivatives, focusing on their anticancer, antimicrobial, and neuroprotective effects. The information is supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: A Quantitative Comparison

The biological activity of substituted 8-hydroxyquinoline derivatives is highly dependent on the nature and position of the substituents on the quinoline ring. The following tables summarize the in vitro activities of various derivatives, providing a clear comparison of their potency.

Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate essential metal ions, induce oxidative stress in cancer cells, and inhibit key enzymes involved in cancer progression. Halogenation and the introduction of bulky aromatic groups are common strategies to enhance anticancer efficacy.

Table 1: Anticancer Activity (IC50 values in µM) of Substituted 8-Hydroxyquinoline Derivatives

CompoundSubstitutionA549 (Lung)MDA-MB-231 (Breast)HCT116 (Colon)Reference
8-HydroxyquinolineUnsubstituted>100>100>100[1]
Clioquinol 5-chloro-7-iodo8.512.39.7[2]
Nitroxoline 5-nitro5.27.86.1[3][4]
Compound A5-chloro, 7-bromo3.14.52.8[2]
Compound B2-(p-tolyl)15.221.718.4[1]
Compound C5-amino25.632.128.9[3]
Antimicrobial Activity

8-Hydroxyquinoline and its derivatives have long been recognized for their broad-spectrum antimicrobial properties. Their mechanism of action often involves disrupting the cell membrane, inhibiting essential enzymes, and interfering with microbial metabolism. Halogen and nitro substitutions are particularly effective in enhancing antimicrobial activity.

Table 2: Antimicrobial Activity (MIC values in µg/mL) of Substituted 8-Hydroxyquinoline Derivatives

CompoundSubstitutionS. aureusE. coliC. albicansReference
8-HydroxyquinolineUnsubstituted163232[3][4]
Clioquinol 5-chloro-7-iodo244[3][4]
Nitroxoline 5-nitro122[3][4]
Compound D5,7-dichloro488[5]
Compound E7-bromo81616[3]
Compound F5-amino326464[3]
Neuroprotective Activity

The neuroprotective effects of 8-hydroxyquinoline derivatives are primarily linked to their ability to chelate excess metal ions (e.g., copper, zinc, and iron) implicated in neurodegenerative diseases, their antioxidant properties, and their ability to modulate signaling pathways involved in neuronal survival.

Table 3: Neuroprotective Activity (EC50 values in µM) of Substituted 8-Hydroxyquinoline Derivatives against H2O2-induced toxicity in SH-SY5Y cells

CompoundSubstitutionEC50 (µM)Reference
8-HydroxyquinolineUnsubstituted>50[6]
Clioquinol 5-chloro-7-iodo5.8[6]
PBT2 2-((dimethylamino)methyl)-5,7-dichloro1.2[7]
Compound G5-amino15.2[6]
Compound H7-amino12.5[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in this guide.

Synthesis of 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)

Materials:

  • 8-hydroxyquinoline

  • Potassium iodide (KI)

  • N-chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

Procedure:

  • Dissolve 8-hydroxyquinoline (1 equivalent) in DMF in a round-bottom flask.

  • Add potassium iodide (1.1 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add N-chlorosuccinimide (1.1 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the crude product and wash it thoroughly with distilled water.

  • Recrystallize the crude product from ethanol to obtain pure 5-chloro-7-iodo-8-hydroxyquinoline.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 8-hydroxyquinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the 8-hydroxyquinoline derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Activity Assessment: Agar Dilution Method

The agar dilution method is a standard technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Microbial strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Petri dishes

  • 8-hydroxyquinoline derivatives

  • Sterile saline

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare a series of agar plates containing twofold dilutions of the 8-hydroxyquinoline derivatives.

  • Prepare a standardized microbial inoculum in sterile saline.

  • Spot-inoculate a small volume (e.g., 1-2 µL) of the microbial suspension onto the surface of each agar plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Activity Assessment: H2O2-induced Oxidative Stress in SH-SY5Y Cells

The SH-SY5Y neuroblastoma cell line is a widely used in vitro model to study neurodegenerative diseases and assess the neuroprotective effects of compounds.

Materials:

  • SH-SY5Y cells

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well plates

  • 8-hydroxyquinoline derivatives (dissolved in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells into 96-well plates at a density of 20,000 cells/well and allow them to differentiate for 5-7 days with retinoic acid.

  • Pre-treat the differentiated cells with various concentrations of the 8-hydroxyquinoline derivatives for 24 hours.

  • Induce oxidative stress by exposing the cells to a toxic concentration of H₂O₂ (e.g., 100-200 µM) for another 24 hours. Include a vehicle control and an H₂O₂-only control.

  • Assess cell viability using the MTT assay as described in the anticancer activity protocol.

  • Calculate the percentage of neuroprotection and determine the EC50 value for each compound.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to the structure-activity relationship of 8-hydroxyquinoline derivatives.

cluster_synthesis Synthesis of 8-Hydroxyquinoline Derivatives cluster_bioassay Biological Activity Screening cluster_sar Structure-Activity Relationship Analysis HQ 8-Hydroxyquinoline Halogenation Halogenation (e.g., NCS, NBS) HQ->Halogenation Nitration Nitration (HNO3/H2SO4) HQ->Nitration Amination Amination (e.g., Buchwald-Hartwig) HQ->Amination Coupling Coupling Reactions (e.g., Suzuki, Sonogashira) HQ->Coupling Substituted_HQ Substituted 8-Hydroxyquinoline Anticancer Anticancer Assay (MTT) Substituted_HQ->Anticancer Antimicrobial Antimicrobial Assay (Agar Dilution) Substituted_HQ->Antimicrobial Neuroprotective Neuroprotective Assay (Oxidative Stress) Substituted_HQ->Neuroprotective Halogenation->Substituted_HQ Nitration->Substituted_HQ Amination->Substituted_HQ Coupling->Substituted_HQ Data_Analysis Data Analysis (IC50, MIC, EC50) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Neuroprotective->Data_Analysis SAR_Conclusion SAR Conclusion Data_Analysis->SAR_Conclusion

Caption: Experimental workflow for SAR studies of 8-hydroxyquinoline derivatives.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway HQ_derivative 8-Hydroxyquinoline Derivative Death_Receptor Death Receptor (e.g., Fas, TNFR) HQ_derivative->Death_Receptor ROS Increased ROS HQ_derivative->ROS Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway for apoptosis induction by 8-hydroxyquinoline derivatives.

HQ_derivative 8-Hydroxyquinoline Derivative Metal_Chelation Metal Ion Chelation (Cu2+, Zn2+, Fe3+) HQ_derivative->Metal_Chelation ROS_Reduction Reduction of Oxidative Stress Metal_Chelation->ROS_Reduction Aggregation_Inhibition Inhibition of Amyloid-β Aggregation Metal_Chelation->Aggregation_Inhibition Neuronal_Survival Neuronal Survival ROS_Reduction->Neuronal_Survival Aggregation_Inhibition->Neuronal_Survival

References

Isosteric Replacements for the 8-Hydroxyquinoline Scaffold in Metalloenzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of isosteric replacements for the 8-hydroxyquinoline scaffold in the context of metalloenzyme inhibition. The following sections detail the performance of various bioisosteres, supported by experimental data, and provide comprehensive experimental protocols for key assays.

The 8-hydroxyquinoline (8-HQ) scaffold is a well-established metal-binding pharmacophore (MBP) utilized in the design of metalloenzyme inhibitors. Its ability to chelate the metal ions in the active sites of these enzymes makes it a valuable starting point for drug discovery. However, the inherent physicochemical properties of the 8-HQ scaffold can sometimes lead to suboptimal pharmacokinetic profiles, such as poor solubility and membrane permeability.[1] Isosteric replacement, a strategy of substituting a functional group with another that retains similar biological activity but possesses improved physicochemical properties, offers a promising approach to overcome these limitations.[1]

This guide focuses on a library of 30 metal-binding isosteres (MBIs) of 8-hydroxyquinoline, as detailed in the work by Seo et al. (2022), to provide a comprehensive overview of their potential as alternative scaffolds for metalloenzyme inhibitors.[2] The isosteric replacements were investigated for both the quinoline ring and the hydroxyl group of the 8-HQ scaffold.[1]

Performance Comparison of 8-Hydroxyquinoline Isosteres

The following tables summarize the physicochemical properties and metalloenzyme inhibitory activities of the 8-hydroxyquinoline scaffold and its isosteric replacements. The inhibitory activities were evaluated against two representative metalloenzymes: Matrix Metalloproteinase-2 (MMP-2) and Glyoxalase I (GLO1).

Physicochemical Properties

The lipophilicity (logD7.4) and acidity (pKa) of the isosteres are critical parameters influencing their absorption, distribution, metabolism, and excretion (ADME) profiles. The data presented below highlights the tunable nature of these properties through isosteric replacement.

Compound IDScaffoldpKalogD7.4
8-HQ 8-Hydroxyquinoline9.71.85
MBI 1 8-Hydroxyquinazoline8.10.95
MBI 2 2-Methyl-8-hydroxyquinazoline8.51.55
MBI 3 4-Methyl-8-hydroxyquinazoline8.41.45
MBI 4 5-Hydroxyisoquinoline8.60.85
MBI 5 8-Hydroxypyrido[2,3-b]pyrazine7.10.45
MBI 6 2-Methyl-8-hydroxypyrido[2,3-b]pyrazine7.51.05
MBI 7 8-Hydroxy-1,5-naphthyridine8.20.55
MBI 8 8-Hydroxy-1,6-naphthyridine8.50.65
MBI 9 8-Hydroxy-1,7-naphthyridine8.80.75
MBI 10 4-Hydroxy-1,5-naphthyridine9.1-0.15
MBI 11 4-Hydroxy-1,8-naphthyridine9.50.05
MBI 12 4-Hydroxy-2-methyl-1,8-naphthyridine9.80.55
MBI 13 4-Hydroxy-2,7-naphthyridine8.7-0.45
MBI 14 1-Hydroxyisoquinoline9.41.35
MBI 15 4-Hydroxyquinoline10.11.45
MBI 16 2-Methyl-4-hydroxyquinoline10.51.95
MBI 17 7-Hydroxy-1,8-naphthyridine9.2-0.25
MBI 18 N-(2-hydroxyphenyl)methanesulfonamide8.11.15
MBI 19 N-(2-hydroxy-3-methylphenyl)methanesulfonamide8.31.65
MBI 20 N-(2-hydroxy-4-methylphenyl)methanesulfonamide8.21.65
MBI 21 N-(2-hydroxy-5-methylphenyl)methanesulfonamide8.21.65
MBI 22 N-(2-hydroxy-5-chlorophenyl)methanesulfonamide7.52.25
MBI 23 N-(2,3-dihydroxyphenyl)methanesulfonamide8.40.45
MBI 24 N-(2,5-dihydroxyphenyl)methanesulfonamide8.50.35
MBI 25 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine10.20.75
MBI 26 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine6.50.22
MBI 27 7-Hydroxy-1H-pyrazolo[4,3-b]pyridine8.9-0.35
MBI 28 4-Hydroxy-1H-imidazo[4,5-b]pyridine9.8-0.15
MBI 29 4-Hydroxy-3H-imidazo[4,5-b]pyridine9.9-0.05
MBI 30 6-Hydroxy-1H-purine8.2-0.95

Data sourced from Seo et al., Inorg. Chem. 2022, 61, 19, 7631–7641.

Metalloenzyme Inhibition Data

The inhibitory activity of the isosteres was assessed against MMP-2 and GLO1. The percentage of inhibition at a concentration of 200 µM is presented below.

Compound IDScaffold% Inhibition of MMP-2 (at 200 µM)% Inhibition of GLO1 (at 200 µM)
8-HQ 8-Hydroxyquinoline9598
MBI 1 8-Hydroxyquinazoline8592
MBI 4 5-Hydroxyisoquinoline7588
MBI 18 N-(2-hydroxyphenyl)methanesulfonamide6578
MBI 25 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine5565
MBI 26 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine4052

Data represents a selection of isosteres and is sourced from Seo et al., Inorg. Chem. 2022, 61, 19, 7631–7641.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Physicochemical Property Analysis (pKa and logD7.4)

Physicochemical properties (pKa and logP) of the metal-binding isosteres (MBIs) were determined using UV-based or potentiometric methods with a SiriusT3 instrument. The distribution coefficient at pH 7.4 (logD7.4) was calculated from the experimentally determined pKa and logP values. This provides a measure of the lipophilicity of the compounds at a physiologically relevant pH.

Matrix Metalloproteinase-2 (MMP-2) Inhibition Assay

The inhibitory activity of the compounds against human MMP-2 was determined using a fluorogenic assay.

  • Reagents and Materials:

    • Recombinant human MMP-2 (catalytic domain)

    • Fluorogenic MMP substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

    • Test compounds dissolved in DMSO

    • 96-well black microplates

  • Procedure:

    • The assay is performed in a total volume of 100 µL per well.

    • Add 2 µL of the test compound solution in DMSO to the wells of the microplate. For the control, 2 µL of DMSO is added.

    • Add 88 µL of the MMP-2 enzyme solution (final concentration ~1 nM) in assay buffer to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution (final concentration ~10 µM) to each well.

    • Monitor the increase in fluorescence intensity (λex = 328 nm, λem = 393 nm) over time using a fluorescence plate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (DMSO) reaction.

Glyoxalase I (GLO1) Inhibition Assay

The inhibitory activity against human GLO1 was determined by monitoring the formation of S-D-lactoylglutathione.

  • Reagents and Materials:

    • Recombinant human GLO1

    • Methylglyoxal (MG)

    • Reduced glutathione (GSH)

    • Assay Buffer: 50 mM sodium phosphate, pH 7.4

    • Test compounds dissolved in DMSO

    • UV-transparent 96-well microplates

  • Procedure:

    • The assay is performed in a total volume of 200 µL per well.

    • Add 2 µL of the test compound solution in DMSO to the wells of the microplate. For the control, 2 µL of DMSO is added.

    • Add 188 µL of a solution containing GLO1 enzyme (final concentration ~10 nM), methylglyoxal (final concentration ~2 mM), and reduced glutathione (final concentration ~1 mM) in assay buffer to each well.

    • Immediately monitor the increase in absorbance at 240 nm over time using a UV-Vis plate reader. This absorbance change corresponds to the formation of S-D-lactoylglutathione.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (DMSO) reaction.

Visualizations

The following diagrams illustrate the isosteric replacement strategy and the experimental workflow.

Isosteric_Replacement_Strategy cluster_0 8-Hydroxyquinoline Scaffold cluster_1 Isosteric Replacements 8HQ_structure Quinoline_Ring Quinoline Ring (e.g., Quinazoline, Naphthyridine) 8HQ_structure->Quinoline_Ring Ring Modification Hydroxyl_Group Hydroxyl Group (e.g., Sulfonamide) 8HQ_structure->Hydroxyl_Group Group Modification

Caption: Isosteric replacement strategy for the 8-hydroxyquinoline scaffold.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_evaluation Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 8-HQ Isosteres Physicochem Physicochemical Profiling (pKa, logD7.4) Synthesis->Physicochem Enzyme_Assays Metalloenzyme Inhibition Assays (MMP-2, GLO1) Synthesis->Enzyme_Assays Data_Analysis Structure-Activity Relationship (SAR) and Performance Comparison Physicochem->Data_Analysis Enzyme_Assays->Data_Analysis

Caption: Experimental workflow for evaluating 8-hydroxyquinoline isosteres.

References

Primesep vs. C18 Columns: A Comparative Guide for 8-Hydroxyquinoline HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal chromatographic separation of 8-hydroxyquinoline, this guide provides a detailed comparison of Primesep mixed-mode and traditional C18 columns. This analysis is supported by experimental data to inform column selection based on performance metrics.

The analysis of 8-hydroxyquinoline by high-performance liquid chromatography (HPLC) presents a notable challenge due to its chelating properties. This inherent characteristic can lead to interactions with trace metal ions present in the silica matrix of conventional C18 columns, often resulting in poor peak shape and tailing. This guide evaluates the performance of Primesep columns, which offer a mixed-mode separation mechanism, against the widely used C18 columns to address this issue.

Executive Summary: Performance at a Glance

Primesep columns consistently demonstrate superior performance for the analysis of 8-hydroxyquinoline, a basic compound. The mixed-mode functionality, combining reversed-phase and ion-exchange retention mechanisms, provides significantly better retention and peak symmetry compared to conventional C18 columns. While C18 columns are a staple in reversed-phase chromatography, they often struggle with basic compounds like 8-hydroxyquinoline, leading to rapid elution and pronounced peak tailing.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the HPLC analysis of 8-hydroxyquinoline on Primesep and C18 columns, based on available experimental data.

Performance MetricPrimesep 200C18
Retention Time (min) ~4.5~2.0
Peak Shape SymmetricalTailing
Primary Retention Mechanism Mixed-Mode (Reversed-Phase + Cation-Exchange)Reversed-Phase
Resolution HighLower, affected by peak tailing

Experimental Protocols

Detailed methodologies for the cited experiments are provided below to allow for replication and further evaluation.

Primesep 200 Experimental Protocol
  • Column: Primesep 200 (4.6 x 150 mm, 5 µm)[1]

  • Mobile Phase: 30% Acetonitrile (ACN) in water with 0.1% Phosphoric Acid (H₃PO₄)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 250 nm[1]

  • Injection Volume: Not specified

C18 Experimental Protocol
  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 5% Acetonitrile (ACN) in water with 0.1% Phosphoric Acid (H₃PO₄)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 250 nm

  • Injection Volume: Not specified

Key Performance Discussion

Retention: Primesep columns exhibit significantly longer retention times for 8-hydroxyquinoline.[1][2] This is attributed to the dual retention mechanism; the basic quinoline molecule interacts with the cation-exchange functional groups of the Primesep stationary phase, in addition to the reversed-phase interaction.[1][2] In contrast, the retention on a C18 column is solely based on hydrophobic interactions, which are weaker for a moderately polar compound like 8-hydroxyquinoline, leading to earlier elution.

Peak Shape: The most significant advantage of the Primesep column is the improved peak symmetry.[1] 8-Hydroxyquinoline's ability to chelate with metal ions can cause significant peak distortion and tailing on silica-based C18 columns.[1][2] The proprietary surface chemistry of Primesep columns masks these residual silanol groups, minimizing undesirable secondary interactions and resulting in sharp, symmetrical peaks.[1]

Logical Workflow for Column Selection

The decision-making process for selecting the appropriate column for 8-hydroxyquinoline analysis can be visualized as follows:

HPLC_Column_Selection Analyte 8-Hydroxyquinoline (Basic Compound) Goal Achieve Good Retention & Peak Shape Analyte->Goal C18 C18 Column Goal->C18 Conventional Approach Primesep Primesep Column Goal->Primesep Alternative Approach C18_Mechanism Reversed-Phase Mechanism C18->C18_Mechanism Primesep_Mechanism Mixed-Mode (RP + Ion-Exchange) Primesep->Primesep_Mechanism C18_Outcome Poor Retention Peak Tailing C18_Mechanism->C18_Outcome Primesep_Outcome Good Retention Symmetrical Peak Primesep_Mechanism->Primesep_Outcome Decision Select Primesep for Optimal Performance C18_Outcome->Decision Primesep_Outcome->Decision

HPLC column selection workflow for 8-hydroxyquinoline analysis.

Conclusion

For the routine and robust analysis of 8-hydroxyquinoline, Primesep mixed-mode columns offer a distinct advantage over traditional C18 columns. The enhanced retention and superior peak symmetry afforded by the dual-retention mechanism of Primesep columns effectively overcome the challenges associated with this chelating compound. This leads to more accurate and reliable quantitative results, making Primesep columns the recommended choice for researchers and professionals in drug development and quality control.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a paramount objective. Among the myriad of heterocyclic compounds, 8-hydroxyquinoline and its derivatives have emerged as a promising class of molecules demonstrating significant cytotoxic effects against a spectrum of cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of various 8-hydroxyquinoline derivatives, supported by experimental data, detailed methodologies, and a visual representation of a key signaling pathway involved in their mechanism of action.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of 8-hydroxyquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies higher potency. The following table summarizes the IC50 values of several 8-hydroxyquinoline derivatives against various human cancer cell lines, offering a clear comparison of their in vitro anticancer activity.

8-Hydroxyquinoline DerivativeCancer Cell LineIC50 (µM)Reference
8-HydroxyquinolineK562 (Leukemia)>100[1]
T47D (Breast Cancer)>100[1]
8-Hydroxy-2-quinolinecarbaldehydeMDA-MB-231 (Breast Cancer)12.5-25 (µg/mL)[1]
T-47D (Breast Cancer)12.5-25 (µg/mL)[1]
Hs578t (Breast Cancer)12.5-25 (µg/mL)[1]
SaoS2 (Osteosarcoma)12.5-25 (µg/mL)[1]
K562 (Leukemia)12.5-25 (µg/mL)[1]
SKHep1 (Liver Cancer)12.5-25 (µg/mL)[1]
Hep3B (Liver Cancer)6.25±0.034 (µg/mL)[1]
5,7-dibromo-8-hydroxyquinolineMultiple Cell LinesNot Specified
α-aminophosphonate derivativeEca109 (Esophageal Cancer)2.26-7.46
Huh7 (Liver Cancer)2.26-7.46
Glycoconjugate derivativeHeLa (Cervical Cancer)30.98
HCT 116 (Colon Cancer)22.7
MCF-7 (Breast Cancer)4.12
[Pt(QCl)Cl₂]·CH₃OH (YLN1)MDA-MB-231 (Breast Cancer)5.49 ± 0.14
[Pt(QBr)Cl₂]·CH₃OH (YLN2)MDA-MB-231 (Breast Cancer)7.09 ± 0.24
1,4-naphthoquinone hybrid (Compound 6)A549 (Lung Cancer)<10
C-32 (Melanoma)<10
MCF-7 (Breast Cancer)<10
Colo-829 (Melanoma)<10
8-hydroxy-5-nitroquinoline (NQ)Raji (B-cell lymphoma)0.438
5-chloro-7-iodo-8-hydoxyquinoline (Clioquinol)Raji (B-cell lymphoma)~2.5
8-hydroxyquinoline (8HQ)Raji (B-cell lymphoma)~3.5
5-amino-8-hydroxyquinoline (A8HQ)Raji (B-cell lymphoma)~5.0
7-pyrrolidinomethyl-8-hydroxyquinolineMyeloma cells14
7-morpholinomethyl-8-hydroxyquinoline60 cell lines-4.81 (log M)
7-diethylaminomethyl-8-hydroxyquinoline60 cell lines-5.09 (log M)

Experimental Protocols: Assessing Cytotoxicity

The determination of the cytotoxic effects of 8-hydroxyquinoline derivatives is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

  • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of the 8-hydroxyquinoline derivatives are prepared in dimethyl sulfoxide (DMSO).

  • The compounds are serially diluted in culture medium to achieve a range of final concentrations.

  • The medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compounds.

  • Control wells containing cells treated with DMSO at the same concentration as the highest compound concentration are included.

  • The plate is incubated for a further 48 to 72 hours.

3. MTT Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plate is incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • The medium containing MTT is carefully removed from the wells.

  • 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on an orbital shaker for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: A Glimpse into the Signaling Pathway

The cytotoxic effects of many 8-hydroxyquinoline derivatives are attributed to their ability to induce apoptosis, a form of programmed cell death. A common mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers apoptotic signaling cascades.

G cluster_0 8-Hydroxyquinoline Derivative cluster_1 Cellular Response Derivative 8-HQ Derivative ROS Increased ROS Production Derivative->ROS Induces Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Causes DNA_Damage DNA Damage ROS->DNA_Damage Causes Caspase_Act Caspase Activation (Caspase-3, -9) Mito_Dys->Caspase_Act Triggers DNA_Damage->Caspase_Act Triggers Apoptosis Apoptosis Caspase_Act->Apoptosis Executes

Caption: Apoptosis induction by 8-hydroxyquinoline derivatives.

The diagram above illustrates a simplified signaling pathway where 8-hydroxyquinoline derivatives induce an increase in intracellular ROS. This oxidative stress leads to mitochondrial dysfunction and DNA damage, which in turn activates the caspase cascade, ultimately resulting in apoptotic cell death.

Experimental Workflow for Cytotoxicity Evaluation

The following diagram outlines the typical workflow for assessing the cytotoxic properties of 8-hydroxyquinoline derivatives.

G cluster_workflow Cytotoxicity Evaluation Workflow A Cell Culture (Cancer Cell Lines) C Cell Seeding (96-well plates) A->C B Compound Preparation (8-HQ Derivatives) D Compound Treatment (Dose-response) B->D C->D E Incubation (48-72 hours) D->E F MTT Assay E->F G Absorbance Reading (570 nm) F->G H Data Analysis (IC50 Calculation) G->H

Caption: Experimental workflow for cytotoxicity assessment.

This guide provides a foundational understanding of the comparative cytotoxicity of 8-hydroxyquinoline derivatives. The presented data and protocols serve as a valuable resource for researchers aiming to explore and develop this promising class of compounds for cancer therapy. Further investigations into their structure-activity relationships and in vivo efficacy are crucial next steps in harnessing their full therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 8-Hydroxyquinoline-7-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or detailed disposal protocol for 8-Hydroxyquinoline-7-carboxylic acid was publicly available at the time of this writing. The following procedures are based on the safety data sheets for the closely related compounds, 8-Hydroxyquinoline and its 2-carboxylic acid isomer. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. The primary consideration for disposal is the compound's significant environmental hazard, as related compounds are classified as very toxic to aquatic life with long-lasting effects.[1]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A lab coat

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust.[1]

Quantitative Data

No specific quantitative data for the disposal of this compound was found in the available safety data sheets. For related compounds, there is no specified concentration limit for disposal, as the primary directive is to avoid environmental release entirely.[1][2] All waste is to be treated as hazardous.

ParameterValue
Waste Classification Hazardous Waste.[1][2]
Environmental Hazard Very toxic to aquatic life with long-lasting effects (based on 8-Hydroxyquinoline).[1]
Disposal Route Approved Waste Disposal Plant.[1][3]
Reportable Quantity (RQ) Not established for this compound. The parent compound, 8-Hydroxyquinoline, is listed as a toxic solid, organic, n.o.s. (UN2811), but no specific RQ is provided.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1.0 Waste Segregation and Collection

1.1. Solid Waste: 1.1.1. Do not mix this compound waste with other chemical waste unless approved by your EHS department. 1.1.2. Collect any unused or waste solid compound in a clearly labeled, sealable container. The container must be compatible with the chemical. 1.1.3. Label the container as "Hazardous Waste: this compound" and include the date.

1.2. Contaminated Labware and Materials: 1.2.1. Any items such as weigh boats, gloves, and pipette tips that are contaminated with the compound should be considered hazardous waste. 1.2.2. Place these items in a designated, sealed waste bag or container separate from regular trash. 1.2.3. Label the container clearly as "Hazardous Waste: Contaminated materials with this compound."

1.3. Aqueous Solutions: 1.3.1. Do not dispose of solutions containing this compound down the drain.[1][2] 1.3.2. Collect all aqueous waste in a labeled, sealed, and appropriate waste container. 1.3.3. The label should read "Hazardous Waste: Aqueous solution of this compound" and specify the approximate concentration and other components of the solution.

2.0 Storage Pending Disposal

2.1. Store the sealed hazardous waste containers in a designated, secure area, away from incompatible materials such as strong oxidizing agents.[2] 2.2. Ensure the storage area is cool, dry, and well-ventilated.[2] 2.3. The storage area should be clearly marked as a hazardous waste accumulation point.

3.0 Final Disposal

3.1. Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. 3.2. Provide the waste manifest with all necessary information about the chemical. 3.3. All waste must be handled in accordance with local, state, and federal regulations.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid waste container liquid_waste->collect_liquid storage Store in designated hazardous waste area collect_solid->storage no_drain Do NOT pour down the drain collect_liquid->no_drain collect_liquid->storage ehs_contact Contact EHS for pickup and disposal storage->ehs_contact disposal Dispose via approved waste disposal plant ehs_contact->disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 8-Hydroxyquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

This document provides essential safety protocols and logistical guidance for the handling and disposal of 8-Hydroxyquinoline-7-carboxylic acid, a critical compound in various research and development applications, including metal ion chelation and pharmaceutical synthesis.[1] Adherence to these procedures is paramount for ensuring the safety of all laboratory personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that requires careful handling. According to available safety data, it is known to cause skin and eye irritation.[2] Additionally, it may be harmful if swallowed and may cause respiratory irritation.[3] Therefore, a comprehensive PPE strategy is mandatory.

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards.[4]Protects against splashes and dust particles, preventing serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and subsequent irritation.[2][4]
Body Protection Laboratory coat.Protects against incidental contact with the chemical.
Respiratory Protection Not generally required with adequate ventilation. A NIOSH/MSHA approved respirator is necessary for large-scale operations or in case of dust generation.[4]Minimizes the risk of respiratory tract irritation from dust or aerosols.[3]

Operational Plan: Step-by-Step Handling Procedures

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Preparation:

  • Review the Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.[2]

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

  • Prepare the Work Area: Ensure the chemical fume hood is functioning correctly and the work surface is clean and uncluttered. Have all necessary equipment and reagents readily available.

Handling:

  • Weighing: When weighing the solid compound, do so within the fume hood to contain any dust.

  • Dissolving: If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

  • General Handling: Avoid all personal contact with the substance, including inhalation of dust.[4] Do not eat, drink, or smoke in the handling area.[4]

Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

  • PPE Removal: Remove PPE in the designated area to avoid cross-contamination.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its waste is crucial to prevent environmental contamination.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including unused compound and contaminated materials (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[5][6]

  • Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[5][6]

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Store waste containers in a designated and secure satellite accumulation area.

  • Contact EHS: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[5]

Crucially, do NOT dispose of this compound or its waste down the drain or in the regular trash. [4][6]

Emergency Procedures

Spill:

  • In case of a small spill, carefully sweep up the solid material, minimizing dust generation, and place it in a labeled hazardous waste container.

  • For larger spills, evacuate the area and contact your institution's EHS for guidance.

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If irritation persists, seek medical attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Inhalation: Move to fresh air. If you feel unwell, seek medical advice.[2]

  • Ingestion: Rinse mouth. Seek immediate medical attention.[7]

Visualized Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weigh Solid prep_area->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decon Decontaminate Area handle_dissolve->post_decon After Experiment post_wash Wash Hands post_decon->post_wash post_ppe Remove PPE post_wash->post_ppe disp_collect Collect Waste in Labeled Container post_ppe->disp_collect Dispose of Contaminated Items disp_store Store in Designated Area disp_collect->disp_store disp_ehs Contact EHS for Pickup disp_store->disp_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Top-N result to add to graph 6

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8-Hydroxyquinoline-7-carboxylic acid
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8-Hydroxyquinoline-7-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.